molecular formula C7H11NO3 B1294038 1-Methyl-6-oxopiperidine-3-carboxylic acid CAS No. 22540-51-8

1-Methyl-6-oxopiperidine-3-carboxylic acid

Cat. No.: B1294038
CAS No.: 22540-51-8
M. Wt: 157.17 g/mol
InChI Key: FMLCUICPLLRLEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-6-oxopiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-6-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-8-4-5(7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLCUICPLLRLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CCC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649467
Record name 1-Methyl-6-oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22540-51-8
Record name 1-Methyl-6-oxopiperidine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22540-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-6-oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-6-oxopiperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 1-Methyl-6-oxopiperidine-3-carboxylic acid, a versatile piperidinone derivative utilized as a key intermediate in the synthesis of various pharmaceutical compounds. The information presented herein is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource for the preparation of this valuable molecule.

Introduction

This compound is a heterocyclic compound featuring a saturated six-membered lactam ring with a methyl group on the nitrogen atom and a carboxylic acid substituent at the 3-position. Its structural motifs make it a valuable building block in medicinal chemistry. The carboxylic acid handle allows for the formation of amide bonds, facilitating its incorporation into larger molecules such as peptides and other complex drug candidates. The piperidinone core is a recognized pharmacophore, and this compound has been explored in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and HIV protease inhibitors.

This guide will focus on the most practical and scientifically vetted pathways for the synthesis of this compound, presenting detailed experimental protocols where available and outlining plausible synthetic routes based on established chemical principles.

Physicochemical Properties

This compound is typically a white crystalline powder with a melting point in the range of 185-188 °C. It exhibits good solubility in water and polar organic solvents. The compound is stable under standard ambient conditions but may be susceptible to decomposition upon prolonged exposure to strongly acidic or basic environments.

PropertyValueReference
Molecular FormulaC₇H₁₁NO₃
Molecular Weight157.17 g/mol
CAS Number22540-51-8
Melting Point185-188 °C

Synthesis Pathways

Several viable synthetic routes to this compound have been conceptualized based on fundamental organic reactions. The most direct and plausible pathways are detailed below.

Pathway 1: N-Methylation of 6-Oxopiperidine-3-carboxylic Acid

This is arguably the most direct approach, contingent on the availability of the unmethylated precursor, 6-oxopiperidine-3-carboxylic acid or its ester. This precursor is commercially available from various chemical suppliers, making this a highly attractive route for rapid synthesis. The process involves the selective methylation of the nitrogen atom of the lactam.

N_Methylation_Pathway 6-Oxopiperidine-3-carboxylic_acid_ester Ethyl 6-Oxopiperidine-3-carboxylate Intermediate_1 Ethyl 1-Methyl-6-oxopiperidine-3-carboxylate 6-Oxopiperidine-3-carboxylic_acid_ester->Intermediate_1 N-Methylation Reagents_1 Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Base (e.g., NaH, K₂CO₃) Final_Product This compound Intermediate_1->Final_Product Ester Hydrolysis Reagents_2 Hydrolysis (e.g., LiOH, NaOH)

Pathway 1: N-Methylation of a precursor.

Experimental Protocol (Illustrative)

  • Step 1: N-Methylation of Ethyl 6-Oxopiperidine-3-carboxylate

    • To a solution of ethyl 6-oxopiperidine-3-carboxylate (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base like sodium hydride (NaH, 1.1 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • The mixture is stirred at this temperature for 30-60 minutes to allow for the formation of the corresponding anion.

    • A methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), is then added dropwise to the reaction mixture.

    • The reaction is allowed to warm to room temperature and stirred for several hours (typically 4-12 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.

    • The product, ethyl 1-methyl-6-oxopiperidine-3-carboxylate, is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

  • Step 2: Hydrolysis to this compound

    • The purified ethyl 1-methyl-6-oxopiperidine-3-carboxylate from the previous step is dissolved in a mixture of a suitable solvent such as methanol or THF and water.

    • An aqueous solution of a base, typically lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq), is added to the solution.

    • The mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for a period of 2-6 hours, with the progress of the hydrolysis monitored by TLC.

    • After the reaction is complete, the organic solvent is removed under reduced pressure.

    • The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2-3 using a mineral acid such as hydrochloric acid (HCl).

    • The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

StepReagents & ConditionsTypical Yield
N-MethylationEthyl 6-oxopiperidine-3-carboxylate, NaH, CH₃I, DMF, 0 °C to rt70-90%
HydrolysisEthyl 1-methyl-6-oxopiperidine-3-carboxylate, LiOH, THF/H₂O, rt85-95%
Pathway 2: Dieckmann Condensation of an Acyclic Precursor

The Dieckmann condensation is a classic and powerful method for the formation of cyclic β-keto esters through an intramolecular Claisen condensation of a diester. For the synthesis of this compound, a suitable acyclic precursor is N-(2-carbomethoxyethyl)-N-methyl-β-alanine methyl ester. This precursor can be synthesized via a double Michael addition of methylamine to methyl acrylate.

Dieckmann_Pathway Start Methylamine + 2x Methyl Acrylate Precursor N,N-bis(2-carbomethoxyethyl)methylamine Start->Precursor Michael Addition Cyclized_Intermediate Methyl 1-Methyl-6-oxopiperidine-3-carboxylate Precursor->Cyclized_Intermediate Dieckmann Condensation Reagents_1 Strong Base (e.g., NaOEt, t-BuOK) Final_Product This compound Cyclized_Intermediate->Final_Product Ester Hydrolysis Reagents_2 Hydrolysis (e.g., LiOH, NaOH)

Pathway 2: Dieckmann condensation approach.

Experimental Protocol (Conceptual)

  • Step 1: Synthesis of N,N-bis(2-carbomethoxyethyl)methylamine

    • Methyl acrylate (2.2 eq) is added dropwise to a solution of methylamine (1.0 eq) in a suitable solvent like methanol at a low temperature (e.g., 0 °C).

    • The reaction mixture is then stirred at room temperature for an extended period (24-48 hours).

    • The solvent and excess reagents are removed under reduced pressure to yield the crude diester precursor, which can be purified by vacuum distillation.

  • Step 2: Dieckmann Condensation

    • The diester precursor is dissolved in an anhydrous, high-boiling point solvent such as toluene or xylene.

    • A strong base, for instance, sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) (1.1 eq), is added, and the mixture is heated to reflux for several hours.

    • The reaction is cooled, and the resulting salt of the β-keto ester is neutralized with a weak acid (e.g., acetic acid) or a dilute mineral acid.

    • The organic layer is separated, washed with water and brine, dried, and concentrated. The crude product, methyl 1-methyl-6-oxopiperidine-3-carboxylate, is then purified by column chromatography or distillation.

  • Step 3: Hydrolysis

    • The final hydrolysis step is carried out as described in Pathway 1 to yield this compound.

StepReagents & ConditionsAnticipated Yield
Michael AdditionMethylamine, Methyl acrylate, MethanolModerate to Good
Dieckmann CondensationDiester precursor, NaOEt, Toluene, RefluxModerate
Hydrolysisβ-keto ester, NaOH, H₂O/MeOHGood to Excellent
Pathway 3: Catalytic Hydrogenation of a Pyridine Precursor

Another viable synthetic strategy involves the reduction of a corresponding aromatic precursor. Specifically, the catalytic hydrogenation of N-methyl-2-pyridone-5-carboxylic acid would yield the desired saturated lactam ring. The pyridone precursor is a known metabolite of niacin and its synthesis is documented in the chemical literature.

Hydrogenation_Pathway Pyridone_Precursor N-Methyl-2-pyridone-5-carboxylic acid Final_Product This compound Pyridone_Precursor->Final_Product Catalytic Hydrogenation Reagents H₂ Gas Catalyst (e.g., Rh/C, PtO₂)

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-6-oxopiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-6-oxopiperidine-3-carboxylic acid (CAS No. 22540-51-8) is a heterocyclic compound belonging to the piperidinone class.[1] Its structural framework, featuring a lactam and a carboxylic acid moiety, makes it a valuable and versatile building block in medicinal chemistry and pharmaceutical development. The piperidine scaffold is a prevalent feature in numerous biologically active compounds and approved drugs.[2] This guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and analytical protocols for this compound, intended to support research and drug discovery efforts. This compound serves as a key intermediate in the synthesis of a variety of pharmaceutical agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and HIV protease inhibitors.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug design and development. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₁NO₃[3]
Molecular Weight 157.17 g/mol [3]
Appearance White crystalline powder
Melting Point 185-188 °C
Boiling Point (Predicted)N/A
pKa (Predicted)N/A
Solubility Good solubility in water and polar organic solvents
XlogP (Predicted) -0.7[3]
Stability Stable under ambient conditions; may decompose in prolonged acidic or basic environments.

Experimental Protocols

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves an intramolecular Dieckmann condensation of a suitable diester, followed by hydrolysis and decarboxylation.[4] The Dieckmann condensation is a well-established method for the formation of five- and six-membered rings.[4]

Step 1: Synthesis of the Diester Precursor

The synthesis would commence with the preparation of a diester precursor, such as diethyl N-methyl-3,3'-iminodipropionate. This can be achieved through the Michael addition of methylamine to two equivalents of ethyl acrylate.

Step 2: Dieckmann Condensation

The diester undergoes an intramolecular cyclization via a Dieckmann condensation to form the β-keto ester intermediate, methyl 1-methyl-6-oxopiperidine-3-carboxylate. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide in an anhydrous solvent like toluene or ethanol.[4]

  • Reaction: Diethyl N-methyl-3,3'-iminodipropionate is dissolved in anhydrous toluene. Sodium ethoxide is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon). The mixture is then heated to reflux for several hours to drive the reaction to completion.

  • Work-up: After cooling, the reaction is quenched by the addition of a weak acid, such as acetic acid, followed by water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude β-keto ester.

Step 3: Hydrolysis and Decarboxylation

The final step involves the hydrolysis of the β-keto ester to the corresponding β-keto acid, which then readily undergoes decarboxylation upon heating to yield this compound.[5][6][7]

  • Reaction: The crude β-keto ester is heated in an aqueous acidic solution (e.g., dilute hydrochloric or sulfuric acid). The acidic conditions facilitate both the hydrolysis of the ester and the subsequent decarboxylation.[5]

  • Purification: The resulting aqueous solution is cooled, and the product, this compound, can be isolated by crystallization or extraction into a suitable organic solvent, followed by evaporation and recrystallization.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-methyl group (a singlet), the methylene protons of the piperidine ring (multiplets), and the methine proton at the 3-position. The carboxylic acid proton will appear as a broad singlet.[8]

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the lactam and the carboxylic acid, the N-methyl carbon, and the carbons of the piperidine ring.[9][10]

  • High-Performance Liquid Chromatography (HPLC):

    • Purity analysis can be performed using reversed-phase HPLC with a C18 column.[1] A typical mobile phase would consist of a gradient of water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) and acetonitrile. Detection is commonly achieved using a UV detector.

  • Mass Spectrometry (MS):

    • Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The protonated molecule [M+H]⁺ would be expected at m/z 158.08118.[3]

Applications in Drug Discovery and Development

The bifunctional nature of this compound, possessing both a nucleophilic secondary amine (within the lactam) and an electrophilic carboxylic acid, makes it a highly valuable scaffold in the synthesis of more complex molecules. The carboxylic acid group provides a convenient handle for amide bond formation, allowing for its incorporation into peptides and other bioconjugates.

This compound has been utilized as an intermediate in the development of:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The piperidinone ring can contribute to the inhibition of cyclooxygenase (COX) enzymes.

  • HIV Protease Inhibitors: The carboxylic acid functionality can form crucial interactions with the active site of the HIV protease enzyme.

The general workflow for the utilization of this compound as a pharmaceutical intermediate is depicted in the following diagram.

G A This compound B Activation of Carboxylic Acid (e.g., with SOCl₂ or a coupling agent) A->B C Amide Bond Formation (Coupling with a primary or secondary amine) B->C D Target Molecule (e.g., NSAID or HIV Protease Inhibitor precursor) C->D

Caption: Synthetic workflow for the use of this compound.

Logical Relationships in Synthesis

The synthesis of this compound via the Dieckmann condensation follows a logical progression of chemical transformations.

G Start Acyclic Diester Precursor Step1 Intramolecular Cyclization (Dieckmann Condensation) Start->Step1 Intermediate β-Keto Ester Step1->Intermediate Step2 Hydrolysis and Decarboxylation Intermediate->Step2 Product This compound Step2->Product

Caption: Key transformations in the synthesis of this compound.

References

A Technical Guide to 1-Methyl-6-oxopiperidine-3-carboxylic acid: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-6-oxopiperidine-3-carboxylic acid, a pivotal heterocyclic building block in the synthesis of contemporary pharmaceuticals. This document elucidates its chemical identifiers, physicochemical properties, a representative synthetic protocol, and its significant role as a scaffold in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and HIV protease inhibitors.

Core Identifiers and Physicochemical Properties

This compound is a piperidinone derivative recognized for its utility as a versatile intermediate in organic synthesis.[1] Its key identifiers and properties are summarized in the table below for easy reference.

IdentifierValue
CAS Number 22540-51-8
Molecular Formula C₇H₁₁NO₃
Molecular Weight 157.17 g/mol
IUPAC Name This compound
Synonyms 1-Methyl-6-oxo-3-piperidinecarboxylic acid
Appearance White crystalline powder[1]
Melting Point 185-188 °C[1]
Solubility Good solubility in water and polar organic solvents[1]

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is the Dieckmann condensation of a diester precursor, followed by hydrolysis and decarboxylation. Below is a representative experimental protocol for its synthesis.

Representative Synthesis Workflow

G start Start: Diethyl 2-(2-ethoxy-2-oxoethyl)-2-methylsuccinate step1 Dieckmann Condensation (NaOEt, Toluene, Reflux) start->step1 step2 Acidic Hydrolysis & Decarboxylation (HCl, H2O, Reflux) step1->step2 step3 Neutralization & Isolation (NaOH, Extraction) step2->step3 end_product End Product: This compound step3->end_product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Diethyl 2-(2-ethoxy-2-oxoethyl)-2-methylsuccinate

  • Sodium ethoxide (NaOEt)

  • Anhydrous toluene

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dieckmann Condensation:

    • To a solution of sodium ethoxide in anhydrous toluene, add diethyl 2-(2-ethoxy-2-oxoethyl)-2-methylsuccinate dropwise under an inert atmosphere.

    • Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature and quench with a dilute acid.

    • Extract the aqueous layer with diethyl ether. The combined organic layers contain the β-keto ester intermediate.

  • Hydrolysis and Decarboxylation:

    • The crude β-keto ester is subjected to acidic hydrolysis by refluxing with a concentrated solution of hydrochloric acid.

    • Continue heating until the evolution of carbon dioxide ceases, indicating the completion of decarboxylation.

  • Isolation and Purification:

    • Cool the reaction mixture and neutralize it with a solution of sodium hydroxide to a pH of approximately 3-4.

    • The precipitated crude product is collected by filtration.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Role in Drug Development

The rigid piperidinone scaffold of this compound makes it an attractive starting material for the synthesis of various bioactive molecules. Its carboxylic acid and lactam functionalities provide convenient handles for further chemical modifications.

Intermediate for Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

This compound serves as a key intermediate in the development of NSAIDs. The piperidinone ring is known to contribute to the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory response.[1]

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation NSAID_Intermediate 1-Methyl-6-oxopiperidine -3-carboxylic acid (Precursor) NSAID NSAID (COX-2 Inhibitor) NSAID_Intermediate->NSAID NSAID->COX2 Inhibits

Caption: The role of a COX-2 inhibitor derived from this compound in blocking the inflammatory cascade.

The carboxylic acid moiety of NSAIDs derived from this intermediate often mimics the substrate, arachidonic acid, allowing it to bind to the active site of the COX-2 enzyme and block the production of pro-inflammatory prostaglandins.

Scaffold for HIV Protease Inhibitors

The piperidine scaffold is a crucial component in the design of potent HIV-1 protease inhibitors.[2][3][4] These inhibitors are designed to fit into the active site of the viral protease, preventing the cleavage of viral polyproteins and thus inhibiting viral maturation.[5][6][7] The structural rigidity of the piperidine ring helps in optimizing the binding affinity and pharmacokinetic properties of the inhibitors.[2][3]

G Viral_Polyprotein Viral Gag-Pol Polyprotein HIV_Protease HIV Protease (Active Site) Viral_Polyprotein->HIV_Protease Viral_Proteins Functional Viral Proteins HIV_Protease->Viral_Proteins Cleavage Viral_Maturation Viral Maturation Viral_Proteins->Viral_Maturation Piperidine_Scaffold 1-Methyl-6-oxopiperidine -3-carboxylic acid (Scaffold) PI HIV Protease Inhibitor Piperidine_Scaffold->PI PI->HIV_Protease Binds to active site & Inhibits

Caption: The mechanism of an HIV protease inhibitor, utilizing a piperidine scaffold, in preventing viral maturation.

Inhibitors designed from this compound can be synthesized to present specific functionalities that interact with the key amino acid residues in the active site of HIV protease, leading to potent inhibition of the enzyme.[2][8]

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. Its versatile chemical nature and rigid core structure make it an ideal starting point for the synthesis of a wide range of therapeutic agents. The information provided in this guide serves as a valuable resource for researchers and scientists working on the design and synthesis of novel pharmaceuticals targeting inflammation and viral diseases.

References

The Obscure Origins of a Versatile Pharmaceutical Building Block: 1-Methyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Despite its role as a valuable intermediate in the synthesis of modern pharmaceuticals, the precise discovery and early history of 1-Methyl-6-oxopiperidine-3-carboxylic acid (CAS Number: 22540-51-8) remain shrouded in scientific obscurity. Publicly available records and scientific literature do not readily identify the individual researchers or institutions responsible for its initial synthesis and characterization, nor do they provide a clear timeline of its emergence as a chemical entity.

This in-depth technical guide navigates the available information on this compound, focusing on its chemical properties, its significance in medicinal chemistry, and plausible synthetic pathways based on related compounds. While a detailed historical narrative of its discovery is not possible from the current body of scientific literature, this guide provides a comprehensive overview of its known characteristics and applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Data

This compound is a heterocyclic compound featuring a piperidine ring system. The structural characteristics and key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 22540-51-8[]
Molecular Formula C₇H₁₁NO₃[2]
Molecular Weight 157.17 g/mol [2]
Appearance White crystalline powder
Melting Point 185-188 °C
Solubility Good solubility in water and polar organic solvents

Significance in Medicinal Chemistry and Drug Development

The utility of this compound in drug discovery stems from its versatile chemical structure. The piperidinone core is a common scaffold in a variety of biologically active molecules. The presence of both a carboxylic acid and a tertiary amine (within the lactam) provides two key functional handles for synthetic elaboration, allowing for the construction of more complex molecular architectures.

While specific signaling pathways directly modulated by this compound are not well-documented, its incorporation into larger molecules has been noted in the development of:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The piperidinone ring is a known pharmacophore that can contribute to the inhibition of cyclooxygenase (COX) enzymes, which are key targets for NSAIDs.

  • HIV Protease Inhibitors: The carboxylic acid moiety can form crucial interactions with the active site of HIV protease, an essential enzyme for viral replication.

The logical relationship of its application as a synthetic intermediate can be visualized as follows:

G Logical Workflow: Application of this compound A This compound B Pharmaceutical Synthesis A->B Intermediate for C NSAID Candidates B->C Leads to D HIV Protease Inhibitor Candidates B->D Leads to

Caption: Synthetic utility of the target compound.

Postulated Synthetic Protocols

Although the original synthesis of this compound is not documented in readily accessible literature, its structure suggests plausible synthetic routes based on established organic chemistry principles and syntheses of analogous piperidine derivatives. A likely approach would involve the cyclization of a suitable linear precursor.

One potential, though unconfirmed, experimental workflow for the synthesis of the core piperidinone structure is outlined below. This is a generalized protocol based on common reactions for lactam formation.

Hypothetical Synthesis Workflow:

G Hypothetical Synthetic Workflow cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product A Glutamic Acid Derivative C N-Methylation A->C B Methylating Agent (e.g., Methyl Iodide) B->C D Intramolecular Cyclization (Lactamization) C->D E Purification (e.g., Recrystallization) D->E F This compound E->F

Caption: A possible synthetic pathway.

Disclaimer: The following protocol is hypothetical and intended for illustrative purposes. It has not been experimentally validated for the specific synthesis of this compound.

Step 1: N-Methylation of a Glutamic Acid Derivative

A suitable derivative of glutamic acid, with appropriate protecting groups on the carboxylic acid functions, would be reacted with a methylating agent.

  • Materials: Protected glutamic acid derivative, a methylating agent (e.g., methyl iodide or dimethyl sulfate), a non-nucleophilic base (e.g., sodium hydride), and an anhydrous aprotic solvent (e.g., tetrahydrofuran).

  • Procedure:

    • The protected glutamic acid derivative is dissolved in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

    • The solution is cooled in an ice bath.

    • The base is added portion-wise to deprotonate the amine.

    • The methylating agent is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by thin-layer chromatography).

    • The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution).

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

Step 2: Deprotection and Intramolecular Cyclization (Lactamization)

The protecting groups on the carboxylic acids are removed, followed by an intramolecular cyclization to form the lactam ring.

  • Materials: The N-methylated intermediate, reagents for deprotection (dependent on the protecting groups used), and a dehydrating agent or conditions that favor amide bond formation.

  • Procedure:

    • The protecting groups are removed under appropriate conditions (e.g., acid or base hydrolysis, or hydrogenolysis).

    • The resulting amino diacid is heated in a high-boiling point solvent or treated with a coupling agent to facilitate intramolecular condensation and the formation of the 6-membered lactam ring.

    • The progress of the reaction is monitored.

Step 3: Purification

The crude product is purified to obtain the final compound.

  • Materials: Crude this compound, and a suitable solvent system for recrystallization.

  • Procedure:

    • The crude product is dissolved in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature.

    • The solution is allowed to cool slowly to induce crystallization.

    • The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Conclusion

This compound stands as a testament to the fact that not all valuable chemical tools have a well-documented history. While its origins are unclear, its utility in the synthesis of complex and potentially life-saving pharmaceuticals is evident. For researchers in drug development, this compound represents a readily available scaffold for the creation of new molecular entities. Future historical research, perhaps through the deep analysis of older, non-digitized chemical literature or patents, may one day shed light on the pioneering scientists who first brought this versatile molecule into existence. Until then, its value lies not in its history, but in its potential for future discovery.

References

Spectroscopic and Structural Elucidation of 1-Methyl-6-oxopiperidine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Methyl-6-oxopiperidine-3-carboxylic acid (CAS No. 22540-51-8). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic data, characteristic spectral features, and detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Compound Overview

This compound is a derivative of piperidine, a common scaffold in medicinal chemistry. Its structure incorporates a lactam, a tertiary amine, and a carboxylic acid, making it a versatile building block for the synthesis of more complex molecules.

Molecular Formula: C₇H₁₁NO₃ Molecular Weight: 157.17 g/mol CAS Number: 22540-51-8[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS, and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
COOH12-13br s-
H-32.8-3.0m-
N-CH₃2.8-2.9s-
H-2ax3.3-3.5dd~12, ~10
H-2eq3.0-3.2dd~12, ~4
H-5ax2.2-2.4m-
H-5eq2.0-2.2m-
H-4ax1.9-2.1m-
H-4eq1.7-1.9m-

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Carbon AtomChemical Shift (δ, ppm)
C=O (Carboxylic Acid)173-175
C=O (Lactam)169-171
C-340-42
C-248-50
N-CH₃33-35
C-528-30
C-420-22
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Functional GroupAbsorption Range (cm⁻¹)IntensityDescription
O-H (Carboxylic Acid)2500-3300Strong, BroadHydrogen-bonded O-H stretch
C-H (Alkyl)2850-3000Medium-StrongC-H stretching
C=O (Carboxylic Acid)1700-1725StrongC=O stretching (dimer)
C=O (Lactam)1640-1680StrongC=O stretching
C-N1180-1360MediumC-N stretching
C-O1210-1320MediumC-O stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

AdductPredicted m/z
[M+H]⁺158.0812
[M+Na]⁺180.0631
[M-H]⁻156.0666

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

3.1.1. Sample Preparation

  • Accurately weigh 5-10 mg of the compound for ¹H NMR analysis or 20-30 mg for ¹³C NMR analysis.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean vial. DMSO-d₆ is often preferred for observing the exchangeable carboxylic acid proton.[3]

  • Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer the solution into a 5 mm NMR tube.

3.1.2. Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans.[4]

  • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[4]

  • If further structural elucidation is required, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

IR Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • The number of scans can be varied (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • The final spectrum should be presented in terms of transmittance or absorbance. The broad O-H stretch of the carboxylic acid is expected between 3300-2500 cm⁻¹, while the carbonyl stretch should appear as an intense band around 1760-1690 cm⁻¹.[5][6]

Mass Spectrometry

3.3.1. Sample Preparation (Electrospray Ionization - ESI)

  • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as a mixture of acetonitrile and water or methanol and water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Ensure the sample is fully dissolved.

3.3.2. Data Acquisition

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-20 µL/min).

  • Acquire mass spectra in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.[7][8]

  • Typical ESI-MS parameters include setting the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the compound.

  • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry (ESI-MS, MS/MS) Synthesis->MS NMR_Data NMR Data Analysis: Chemical Shifts, Multiplicities, Connectivity NMR->NMR_Data IR_Data IR Data Analysis: Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: Molecular Weight, Fragmentation MS->MS_Data Structure_Confirmation Structural Elucidation & Purity Assessment NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

References

molecular structure and stereochemistry of 1-Methyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Methyl-6-oxopiperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, physicochemical properties, and synthesis of this compound (CAS No: 22540-51-8). This compound is a key heterocyclic building block in medicinal chemistry, valued for its role as a versatile intermediate in the development of novel therapeutics.[]

Molecular Structure and Identification

This compound is a derivative of piperidine featuring a lactam (a cyclic amide) moiety, an N-methyl group, and a carboxylic acid substituent at the C3 position. The presence of these functional groups makes it a valuable scaffold for creating diverse chemical libraries.

The fundamental structure incorporates a six-membered nitrogen-containing ring. The carbonyl group at the C6 position and the methyl group on the nitrogen atom at position 1 define it as an N-methylated δ-lactam. The carboxylic acid group at the C3 position provides a crucial handle for synthetic modifications, such as amidation or esterification.

Caption: Molecular structure of this compound with key functional groups highlighted.

Stereochemistry

The molecular structure contains a single stereocenter at the C3 position, the carbon atom to which the carboxylic acid group is attached. Consequently, the molecule exists as a pair of enantiomers: (R)-1-Methyl-6-oxopiperidine-3-carboxylic acid and (S)-1-Methyl-6-oxopiperidine-3-carboxylic acid.

While often synthesized and utilized as a racemic mixture, the stereochemistry is critical in drug development as enantiomers can exhibit significantly different pharmacological and toxicological profiles. The synthesis of enantiomerically pure forms of related piperidine-3-carboxylic acids has been reported, highlighting the importance of stereocontrol in this class of compounds.[2] Separation of enantiomers can be achieved through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[3][4][5][6]

Caption: Representation of the (R) and (S) enantiomers arising from the chiral center at C3.

Physicochemical and Spectroscopic Data

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These properties are essential for its handling, formulation, and application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 22540-51-8[]
Molecular Formula C₇H₁₁NO₃[7]
Molecular Weight ~169.2 g/mol
Monoisotopic Mass 157.0739 Da[7]
Appearance White crystalline powder
Melting Point 185-188 °C
Solubility Good in water and polar organic solvents
Predicted XlogP -0.7[7]
Predicted Spectroscopic Data
SpectroscopyExpected Features
¹H NMR ~12-13 ppm (broad s, 1H): Carboxylic acid proton (-COOH). ~3.0-3.5 ppm (m, 2H): Protons on C2 and C5 adjacent to the nitrogen. ~2.9 ppm (s, 3H): N-methyl protons (-NCH₃).[8] ~2.0-2.5 ppm (m, 3H): Protons on C3 and C4.
¹³C NMR ~175 ppm: Carboxylic acid carbonyl carbon (-C OOH).[9] ~172 ppm: Lactam carbonyl carbon (-C =O).[9] ~50-60 ppm: Carbons adjacent to nitrogen (C2, C5). ~40-50 ppm: Chiral carbon (C3). ~35 ppm: N-methyl carbon (-NC H₃).[10] ~20-30 ppm: C4 carbon.
IR (Infrared) 3300-2500 cm⁻¹ (very broad): O-H stretch of the hydrogen-bonded carboxylic acid.[11] ~1710 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.[11] ~1650 cm⁻¹ (strong, sharp): C=O stretch of the lactam (amide). 1320-1210 cm⁻¹: C-O stretch.
Mass Spectrometry [M+H]⁺ at m/z 158.08: Predicted protonated molecular ion.[7] [M-H]⁻ at m/z 156.07: Predicted deprotonated molecular ion.[7] Key Fragments: Loss of H₂O (m/z ~140), loss of COOH (m/z ~112). Fragmentation of the piperidine ring.[12][13][14]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general synthetic strategy can be devised based on established methods for creating substituted 6-oxopiperidines.[15] One plausible approach involves the intramolecular cyclization of a suitable N-methylated amino adipic acid derivative.

General Synthetic Workflow

A potential synthetic pathway could start from a protected glutamic acid derivative, which undergoes chain extension followed by N-methylation and lactamization.

start Protected Glutamic Acid Derivative step1 Chain Extension (e.g., Arndt-Eistert homologation) start->step1 intermediate1 Adipic Acid Precursor step1->intermediate1 step2 N-Methylation (e.g., with MeI, NaH) intermediate1->step2 intermediate2 N-Methylated Linear Precursor step2->intermediate2 step3 Deprotection & Cyclization (Heat or coupling agent) intermediate2->step3 product 1-Methyl-6-oxopiperidine- 3-carboxylic acid step3->product step4 Purification (Crystallization / Chromatography) product->step4 final_product Final Product step4->final_product

Caption: Generalized workflow for the synthesis of this compound.

Generalized Experimental Protocol (Illustrative)

This protocol is illustrative and adapted from general procedures for lactam synthesis.[16][17]

  • N-Methylation of Precursor: To a solution of a suitable δ-amino adipic acid ester precursor in an anhydrous aprotic solvent (e.g., THF, DMF), add a base such as sodium hydride (NaH) at 0 °C. Stir for 30 minutes, then add methyl iodide (MeI) and allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Ester Hydrolysis: The resulting N-methylated ester is hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., LiOH, NaOH) in a mixture of THF and water, followed by acidification with aqueous HCl (1M) to protonate the carboxylate.

  • Lactamization (Cyclization): The N-methylated amino acid is dissolved in a high-boiling point, non-protic solvent (e.g., toluene, xylene). The solution is heated to reflux with a Dean-Stark apparatus to remove water and drive the intramolecular amide bond formation. Alternatively, a peptide coupling agent (e.g., EDC, DCC) can be used at room temperature in a solvent like dichloromethane (DCM).

  • Purification: The crude product is cooled, and the solvent is removed under reduced pressure. The residue is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Applications in Drug Development

This compound is primarily used as a building block in the synthesis of more complex pharmaceutical agents. Its bifunctional nature (lactam and carboxylic acid) allows for diverse derivatization, making it a valuable scaffold in medicinal chemistry.

  • Pharmaceutical Intermediates: It serves as a key intermediate for piperidinone-containing pharmaceuticals. The carboxylic acid group is ideal for forming amide bonds in peptide synthesis or for bioconjugation.

  • Anti-Inflammatory Agents: The core piperidinone structure has been utilized in the development of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), where the ring system is thought to contribute to cyclooxygenase (COX) inhibition.

  • Antiviral Agents: This scaffold has been incorporated into the synthesis of HIV protease inhibitors. The carboxylic acid can form critical hydrogen bond interactions with the active site of the enzyme.[18]

  • General Drug Discovery: Piperidine and its derivatives are privileged structures in medicinal chemistry, found in numerous approved drugs. The biological activities of piperidine derivatives are vast, including potential antimicrobial and anti-inflammatory properties.[19][20][21] The ability to modify the core structure of this compound allows for the exploration of structure-activity relationships (SAR) to optimize drug candidates.[19]

References

Potential Biological Activity of 1-Methyl-6-oxopiperidine-3-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

1-Methyl-6-oxopiperidine-3-carboxylic acid is a piperidinone derivative primarily recognized for its role as a versatile synthetic intermediate in the development of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and HIV protease inhibitors. While direct biological profiling of this compound is not extensively documented in publicly available literature, its structural characteristics suggest a range of potential pharmacological activities. This technical guide aims to explore these potential biological activities by examining structurally analogous compounds and outlining experimental protocols for future investigation. The primary hypothesized activities include GABAergic modulation, muscarinic receptor agonism, and monoamine oxidase (MAO) inhibition. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this and related molecules.

Chemical Identity and Known Applications

  • IUPAC Name: this compound

  • CAS Number: 22540-51-8

  • Molecular Formula: C₇H₁₁NO₃

  • Molecular Weight: 157.17 g/mol

  • Synonyms: 1-methyl-6-oxo-3-piperidinecarboxylic acid

As a synthetic intermediate, the carboxylic acid moiety of this compound provides a reactive handle for the formation of amide bonds, making it a valuable building block in peptide synthesis and bioconjugation. Its piperidinone core is a feature found in various bioactive molecules.

Hypothesized Biological Activities and Mechanisms of Action

The potential biological activities of this compound are inferred from the known pharmacology of structurally related compounds.

GABAergic System Modulation

The most compelling hypothesized activity is the inhibition of γ-aminobutyric acid (GABA) reuptake. This is based on its close structural similarity to Arecaidine (1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid), a known GABA reuptake inhibitor[1][2]. Arecaidine is a primary metabolite of arecoline, an alkaloid found in the areca nut[1][3]. By blocking the reuptake of GABA from the synaptic cleft, arecaidine increases the concentration of this inhibitory neurotransmitter, leading to a range of effects on the central nervous system. Given that this compound shares the N-methylated piperidine carboxylic acid core, it is plausible that it could interact with GABA transporters (GATs).

GABA_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Converts GABA GABA GABA_Vesicle GABA Vesicle GABA->GABA_Vesicle Packaged GAD->GABA Synthesizes Synaptic_GABA GABA GABA_Vesicle->Synaptic_GABA Release GABA_Receptor GABA Receptor Synaptic_GABA->GABA_Receptor Binds to GAT GABA Transporter (GAT) Synaptic_GABA->GAT Reuptake Neuronal_Inhibition Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Leads to Compound 1-Methyl-6-oxopiperidine- 3-carboxylic acid (Hypothesized Inhibitor) Compound->GAT Inhibits

Caption: Hypothesized GABAergic modulation by the target compound.

Muscarinic Receptor Agonism

Derivatives of 1,2,5,6-tetrahydropyridine have been investigated as muscarinic agonists for potential use in neurological disorders such as Alzheimer's disease and schizophrenia[4]. Arecoline itself is a non-selective muscarinic acetylcholine receptor agonist[1][5]. The piperidine scaffold is a common feature in many muscarinic ligands. Therefore, this compound could potentially exhibit agonist or antagonist activity at one or more of the five muscarinic receptor subtypes (M1-M5).

Monoamine Oxidase (MAO) Inhibition

Recent studies have identified tetrahydropyridine derivatives as promising inhibitors of both MAO-A and MAO-B, enzymes critical in the metabolism of monoamine neurotransmitters[6]. MAO-A inhibitors are used as antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease. The substituted piperidine ring of this compound presents a structural motif that warrants investigation for MAO inhibitory activity.

Other Potential Activities

The piperidine and piperidinone scaffolds are present in a wide array of pharmacologically active compounds. Broader screening could explore:

  • Anti-inflammatory Effects: Its use as an intermediate for NSAIDs suggests the core structure may contribute to cyclooxygenase inhibition.

  • Anticancer Activity: Quinolone derivatives incorporating a carboxylic acid have demonstrated efficacy against various cancer cell lines.

  • Antimicrobial Properties: Derivatives of nicotinic acid (a pyridine carboxylic acid) have shown antibacterial and antifungal activity[7].

  • Cathepsin K Inhibition: Piperidine-3-carboxamide derivatives have been evaluated as potential treatments for osteoporosis by inhibiting cathepsin K[8].

Quantitative Data of Structurally Related Compounds

Direct quantitative data for this compound is not available. The following table summarizes data for structurally analogous compounds to provide a benchmark for potential potency.

Compound/Derivative ClassTargetActivity TypeReported Value (IC₅₀/Kᵢ)Reference
ArecaidineGABA Transporter (GAT1)Reuptake Inhibition~14 µM (Kᵢ)[Johnston et al., 1976]
Tetrahydropyridine DerivativesMAO-AInhibition0.40 ± 0.05 µM (IC₅₀)[6]
Tetrahydropyridine DerivativesMAO-BInhibition1.01 ± 0.03 µM (IC₅₀)[6]
Piperidine-3-carboxamidesCathepsin KInhibition0.08 µM (IC₅₀)[8]
Nicotinic Acid AcylhydrazonesS. aureus ATCC 43300Antibacterial (MIC)7.81 µg/mL[7]

Proposed Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the biological activity of this compound.

Experimental_Workflow Start Compound Synthesis & Purification In_Silico In Silico Screening (Docking, ADMET Prediction) Start->In_Silico Primary_Assays Primary In Vitro Assays In_Silico->Primary_Assays GABA_Assay GABA Reuptake Assay Primary_Assays->GABA_Assay Muscarinic_Assay Muscarinic Receptor Binding Assay Primary_Assays->Muscarinic_Assay MAO_Assay MAO-A/B Inhibition Assay Primary_Assays->MAO_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Primary_Assays->Cytotoxicity Secondary_Assays Secondary & Functional Assays (Dose-Response, Selectivity) GABA_Assay->Secondary_Assays Muscarinic_Assay->Secondary_Assays MAO_Assay->Secondary_Assays Cytotoxicity->Secondary_Assays Hit_Validation Hit Validation Secondary_Assays->Hit_Validation Lead_Opt Lead Optimization (SAR Studies) Hit_Validation->Lead_Opt End Preclinical Development Lead_Opt->End

Caption: Proposed workflow for the biological evaluation of the compound.

GABA Reuptake Inhibition Assay (Radioligand-Based)
  • Objective: To determine if the compound inhibits GABA reuptake via GABA transporters (GATs).

  • Materials:

    • Synaptosomes prepared from rat brain cortex.

    • [³H]GABA (radiolabeled GABA).

    • Krebs-HEPES buffer (pH 7.4).

    • Test compound (this compound) at various concentrations.

    • Known GAT inhibitor (e.g., Tiagabine) as a positive control.

    • Scintillation vials and scintillation fluid.

    • Glass fiber filters.

  • Protocol:

    • Prepare synaptosomes from rat brain cortex homogenates via differential centrifugation.

    • Pre-incubate synaptosomal aliquots with the test compound or vehicle control for 15 minutes at 37°C in Krebs-HEPES buffer.

    • Initiate the uptake reaction by adding a final concentration of 50 nM [³H]GABA.

    • Incubate for 10 minutes at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Place filters in scintillation vials with scintillation fluid.

    • Quantify the amount of [³H]GABA taken up by the synaptosomes using a liquid scintillation counter.

    • Calculate the percentage of inhibition at each concentration of the test compound relative to the control and determine the IC₅₀ value.

Muscarinic Receptor Binding Assay
  • Objective: To assess the binding affinity of the compound for muscarinic acetylcholine receptors.

  • Materials:

    • Cell membranes expressing a specific human muscarinic receptor subtype (e.g., M1, M2).

    • Radioligand, such as [³H]N-methylscopolamine ([³H]NMS).

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Test compound at various concentrations.

    • Known muscarinic ligand (e.g., Atropine) for determining non-specific binding.

  • Protocol:

    • In a 96-well plate, combine the cell membranes, the radioligand ([³H]NMS), and either the test compound, buffer (for total binding), or excess atropine (for non-specific binding).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Harvest the membranes onto glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the inhibitory constant (Kᵢ) of the test compound from competitive binding curves.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
  • Objective: To measure the inhibitory activity of the compound against MAO-A and MAO-B isoforms.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • MAO substrate (e.g., kynuramine or a fluorometric substrate like Amplex Red reagent).

    • Phosphate buffer (pH 7.4).

    • Test compound at various concentrations.

    • Selective inhibitors for MAO-A (Clorgyline) and MAO-B (L-Deprenyl) as positive controls.

    • A microplate reader (spectrophotometer or fluorometer).

  • Protocol:

    • Pre-incubate the MAO-A or MAO-B enzyme with the test compound or vehicle in phosphate buffer for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction (e.g., by adding NaOH if using kynuramine).

    • Measure the product formation. For kynuramine, measure the fluorescence of the product, 4-hydroxyquinoline. For Amplex Red, measure the fluorescence of resorufin.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents a molecule with significant, yet underexplored, therapeutic potential. Based on robust evidence from structurally similar compounds, future research should prioritize the investigation of its activity as a GABA reuptake inhibitor, a modulator of muscarinic receptors, and an inhibitor of monoamine oxidase enzymes. The experimental protocols detailed in this guide provide a clear roadmap for the initial biological characterization of this compound. Subsequent structure-activity relationship (SAR) studies, modifying the core scaffold, could lead to the development of novel and potent therapeutic agents for a variety of neurological and other disorders.

SAR_Concept Core This compound (Core Scaffold) R1 R1: N-Methyl Group (Explore alkyl chains, aromatics for lipophilicity & target interaction) Core->R1 Modify R2 R2: Carboxylic Acid (Esterification, Amidation to modify prodrug potential & cell permeability) Core->R2 Modify R3 R3: Piperidine Ring (Saturation, substitution to alter conformation & selectivity) Core->R3 Modify Activity Optimized Biological Activity (e.g., Increased Potency, Selectivity) R1->Activity R2->Activity R3->Activity

Caption: Conceptual framework for SAR studies.

References

An In-Depth Technical Guide to the Derivatives and Analogs of 1-Methyl-6-oxopiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-6-oxopiperidine-3-carboxylic acid is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of biologically active compounds. Its inherent structural features, including a lactam ring and a carboxylic acid moiety, provide ample opportunities for chemical modification to generate derivatives with diverse pharmacological profiles. This technical guide delves into the synthesis, biological activities, and experimental evaluation of derivatives and analogs of this compound, with a particular focus on their potential as anti-inflammatory and antiviral agents. Detailed experimental protocols for both synthesis and biological assays are provided to facilitate further research and development in this promising area.

Core Structure and Physicochemical Properties

This compound is a piperidinone derivative. The carboxylic acid group offers a convenient handle for the synthesis of various derivatives, such as esters and amides, allowing for the modulation of the molecule's physicochemical properties.

Chemical Structure:

Synthesis of Derivatives

The synthesis of derivatives of this compound primarily involves modifications at the carboxylic acid group to form amides and esters. These reactions are typically straightforward and can be achieved using standard organic chemistry techniques.

General Protocol for Amide Synthesis

A common method for synthesizing N-substituted 1-methyl-6-oxopiperidine-3-carboxamides involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Experimental Protocol:

  • Activation of Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents). The mixture is stirred at room temperature for 30 minutes.

  • Amine Addition: The desired amine (1.2 equivalents) is then added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired amide derivative.

General Protocol for Ester Synthesis

Esterification of this compound can be accomplished through acid-catalyzed esterification or by conversion to an acyl chloride followed by reaction with an alcohol.

Experimental Protocol (Acid-Catalyzed Esterification):

  • Reaction Setup: A solution of this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol) is prepared.

  • Acid Catalyst: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried, filtered, and concentrated. The crude ester is then purified by column chromatography.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a range of biological activities, most notably as anti-inflammatory and antiviral agents. The piperidinone ring is a known pharmacophore that can contribute to the inhibition of enzymes like cyclooxygenase (COX), while the carboxylic acid or its derivatives can form crucial interactions with the active sites of enzymes such as HIV protease.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. The development of selective COX-2 inhibitors is a key area of research to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[1] Derivatives of this compound are being explored as potential COX inhibitors.

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Heme Cofactor.

    • Fluorometric Substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).

    • COX-1 and COX-2 enzymes.

    • Arachidonic Acid (substrate).

    • Test compounds (derivatives of this compound) and a reference inhibitor (e.g., celecoxib) are dissolved in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add assay buffer, heme, ADHP, and the enzyme (COX-1 or COX-2).

    • Add the test compound or reference inhibitor at various concentrations.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode at 37°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Activity: HIV-1 Protease Inhibition

HIV-1 protease is a critical enzyme in the life cycle of the human immunodeficiency virus, responsible for cleaving viral polyproteins into functional proteins.[2] Inhibitors of this enzyme are a cornerstone of highly active antiretroviral therapy (HAART). The carboxylic acid moiety of this compound and its derivatives can mimic the peptide substrate and interact with the active site of HIV-1 protease.

Experimental Protocol: In Vitro HIV-1 Protease Inhibition Assay (FRET-based)

This assay measures the cleavage of a fluorescently labeled peptide substrate.

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol.

    • Recombinant HIV-1 Protease.

    • FRET peptide substrate.

    • Test compounds and a reference inhibitor (e.g., Darunavir) dissolved in DMSO.

  • Assay Procedure (96-well plate format):

    • Add the assay buffer and the test compound or reference inhibitor at various concentrations to the wells.

    • Add the HIV-1 protease solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the FRET substrate solution.

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC50 value as described for the COX inhibition assay.

Data Presentation

To facilitate comparison, quantitative data for a hypothetical series of 1-methyl-6-oxopiperidine-3-carboxamide derivatives are presented below.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of 1-Methyl-6-oxopiperidine-3-carboxamide Derivatives

CompoundR-group (Amide Substituent)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1a Phenyl15.21.88.4
1b 4-Methoxyphenyl12.50.913.9
1c 4-Chlorophenyl18.72.57.5
1d Benzyl25.15.24.8
Celecoxib (Reference)>1000.05>2000

Table 2: HIV-1 Protease Inhibitory Activity of this compound Ester Derivatives

CompoundR-group (Ester)HIV-1 Protease IC50 (nM)
2a Methyl850
2b Ethyl720
2c Isopropyl980
2d Benzyl450
Darunavir (Reference)0.5

Visualizations

Signaling and Experimental Workflows

Synthesis_Workflow Core 1-Methyl-6-oxopiperidine- 3-carboxylic Acid Amide Amide Derivatives Core->Amide Amidation Ester Ester Derivatives Core->Ester Esterification COX_Assay COX Inhibition Assay Amide->COX_Assay HIV_Assay HIV Protease Inhibition Assay Ester->HIV_Assay Data_Analysis Data Analysis (IC50, SI) COX_Assay->Data_Analysis HIV_Assay->Data_Analysis

Caption: General workflow for the synthesis and biological evaluation of derivatives.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor Piperidine Derivative Inhibitor->COX_Enzyme

Caption: Simplified pathway of COX-mediated inflammation and its inhibition.

HIV_Protease_Inhibition_Pathway Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV-1 Protease Gag_Pol->HIV_Protease Cleavage Viral_Proteins Mature Viral Proteins HIV_Protease->Viral_Proteins Virion_Assembly Virion Assembly Viral_Proteins->Virion_Assembly Inhibitor Piperidine Derivative Inhibitor->HIV_Protease

Caption: Role of HIV-1 protease in viral maturation and its inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, coupled with their potential to interact with key biological targets such as COX enzymes and HIV-1 protease, makes this an attractive area for further investigation. Future research should focus on expanding the library of derivatives to establish comprehensive structure-activity relationships (SAR). This will involve the synthesis of a wider range of amides and esters with diverse substituents to probe the chemical space around the core scaffold. Furthermore, computational modeling and docking studies can be employed to guide the design of more potent and selective inhibitors. The development of derivatives with improved pharmacokinetic profiles will also be crucial for their translation into clinically viable drug candidates.

References

A Technical Guide to 1-Methyl-6-oxopiperidine-3-carboxylic acid: Commercial Availability and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-6-oxopiperidine-3-carboxylic acid (CAS No. 22540-51-8), a key heterocyclic building block in pharmaceutical research. This document details its commercial availability from various suppliers and outlines a feasible synthetic pathway for its laboratory-scale preparation. The information is presented to assist researchers and drug development professionals in sourcing and utilizing this compound for their scientific endeavors.

Commercial Availability

This compound is available from several chemical suppliers, catering primarily to research and development quantities. The commercial landscape for this compound is characterized by a range of purities and available quantities, making it accessible for initial screening and synthetic applications. Below is a summary of known suppliers and their product offerings.

SupplierProduct/Catalog NumberPurityQuantityCAS Number
ChemShuttleCS-0078747>95%250mg, 1g, 5g22540-51-8
Alfa ChemistryAC-2254051897%Inquire22540-51-8
ReagentiaR00CBX7Inquire250mg22540-51-8
Fisher ScientificPI78440 (Pharmablock)Inquire25mg22540-51-8
EnamineEN300-21844>95%1g, 5g22540-51-8

Physicochemical Properties

This piperidinone derivative is typically a white crystalline powder with a molecular weight of approximately 169.17 g/mol .[1] It exhibits good solubility in water and polar organic solvents.[1] The compound is generally stable under ambient conditions.[1]

Applications in Research

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The presence of the carboxylic acid functional group allows for the formation of amide bonds, making it a useful scaffold for creating libraries of compounds for biological screening.

Synthetic Pathway

The proposed synthesis starts from the Michael addition of methylamine to two equivalents of a suitable acrylate ester, followed by a Dieckmann condensation to form the 6-oxopiperidine ring system. The final step would involve the hydrolysis of the resulting ester to yield the target carboxylic acid.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis A Methylamine C Diethyl 3,3'-(methylazanediyl)dipropanoate A->C Base B 2x Diethyl maleate B->C D Diethyl 3,3'-(methylazanediyl)dipropanoate E Ethyl 1-methyl-6-oxopiperidine-3-carboxylate D->E Strong Base (e.g., NaOEt) F Ethyl 1-methyl-6-oxopiperidine-3-carboxylate G This compound F->G Acid or Base

Caption: Proposed synthetic pathway for this compound.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of Diethyl 3,3'-(methylazanediyl)dipropanoate

  • To a solution of methylamine (1 equivalent) in a suitable solvent such as ethanol, add diethyl maleate (2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield diethyl 3,3'-(methylazanediyl)dipropanoate.

Step 2: Synthesis of Ethyl 1-methyl-6-oxopiperidine-3-carboxylate

  • Prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • To this solution, add diethyl 3,3'-(methylazanediyl)dipropanoate (1 equivalent) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the formation of the cyclized product by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with a weak acid (e.g., acetic acid).

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude ethyl 1-methyl-6-oxopiperidine-3-carboxylate.

  • Purify the product by column chromatography.

Step 3: Synthesis of this compound

  • Dissolve the purified ethyl 1-methyl-6-oxopiperidine-3-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide (2-3 equivalents), to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify to a pH of approximately 2-3 with a strong acid (e.g., hydrochloric acid).

  • The product may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent.

  • Dry the organic extracts, filter, and remove the solvent to yield the final product, this compound.

  • The product can be further purified by recrystallization if necessary.

G cluster_sourcing Sourcing Strategy Identify Need Identify Need Search Suppliers Search Suppliers Identify Need->Search Suppliers Compare Offerings Compare Offerings Search Suppliers->Compare Offerings Decision Commercially Viable? Compare Offerings->Decision Procure Compound Procure Compound Synthesize In-House Synthesize In-House Decision->Procure Compound Yes Decision->Synthesize In-House No

Caption: Logical workflow for acquiring the target compound.

References

Characterizing 1-Methyl-6-oxopiperidine-3-carboxylic Acid: A Technical Guide to Solubility and Stability Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of 1-Methyl-6-oxopiperidine-3-carboxylic acid, a versatile intermediate in pharmaceutical synthesis.[1] Due to its piperidinone structure, this compound holds potential for use in the development of various therapeutic agents, including nonsteroidal anti-inflammatory drugs (NSAIDs) and HIV protease inhibitors.[1] A thorough understanding of its physicochemical properties, such as solubility and stability in various solvent systems, is critical for formulation development, manufacturing, and ensuring therapeutic efficacy and safety.

While specific quantitative data for this compound is not extensively available in public literature, this guide outlines the standardized experimental protocols to generate this crucial information. The following sections detail the necessary procedures for determining solubility and stability profiles, presenting data in a clear and comparative format, and visualizing the experimental workflows.

Solubility Profile of this compound

This compound is reported to have good solubility in water and polar organic solvents.[1] However, quantitative assessment across a range of pharmaceutically relevant solvents is essential for pre-formulation and formulation activities.

Quantitative Solubility Data

The following table serves as a template for recording experimentally determined solubility data for this compound in various solvents at different temperatures.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Determination
Water25HPLC-UV
Water37HPLC-UV
Phosphate Buffered Saline (pH 7.4)25HPLC-UV
Phosphate Buffered Saline (pH 7.4)37HPLC-UV
0.1 N HCl (pH 1.2)37HPLC-UV
Methanol25HPLC-UV
Ethanol25HPLC-UV
Isopropyl Alcohol25HPLC-UV
Acetonitrile25HPLC-UV
Dimethyl Sulfoxide (DMSO)25HPLC-UV
Polyethylene Glycol 400 (PEG 400)25HPLC-UV
Experimental Protocol for Solubility Determination

The equilibrium solubility of this compound can be determined using the shake-flask method.

Materials:

  • This compound

  • Selected solvents (as listed in the table above)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let undissolved particles settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter.

  • Dilute the filtered solution with an appropriate mobile phase to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.[2][3]

  • Calculate the solubility in mg/mL and mol/L.

The experimental workflow for solubility determination is illustrated in the diagram below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep1 Add excess compound to solvent prep2 Equilibrate in shaker prep1->prep2 prep3 Centrifuge sample prep2->prep3 prep4 Filter supernatant prep3->prep4 analysis1 Dilute sample prep4->analysis1 analysis2 HPLC-UV analysis analysis1->analysis2 data1 Quantify concentration analysis2->data1 data2 Calculate solubility data1->data2

Solubility Determination Workflow

Stability Profile of this compound

The stability of a pharmaceutical compound under various environmental conditions is a critical parameter that influences its shelf-life, storage conditions, and packaging requirements.[4][5][6] this compound is noted to be stable under ambient conditions but may degrade with prolonged exposure to acidic or basic environments.[1] A comprehensive stability study should assess the impact of temperature, humidity, light, and pH.

Stability Indicating Data

The following tables should be used to document the stability of this compound under accelerated and long-term storage conditions.

Table 2a: Accelerated Stability Data (e.g., 40°C / 75% RH)

Time Point (Months)AppearanceAssay (%)Degradation Products (%)pH (if aqueous)
0
1
3
6

Table 2b: Long-Term Stability Data (e.g., 25°C / 60% RH)

Time Point (Months)AppearanceAssay (%)Degradation Products (%)pH (if aqueous)
0
3
6
9
12
18
24
Experimental Protocol for Stability Testing

A stability-indicating method, typically HPLC, must be developed and validated to separate and quantify this compound from any potential degradation products.

Materials:

  • This compound (solid form and in solution)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • pH meter

  • HPLC system with a suitable detector (e.g., UV or MS)

  • Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 9.0)

Procedure:

  • Forced Degradation Study: To identify potential degradation pathways and validate the stability-indicating method, subject the compound to stress conditions including:

    • Acid Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).

    • Base Hydrolysis: 0.1 N NaOH at room temperature.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: Dry heat (e.g., 80°C).

    • Photostability: Exposure to light according to ICH Q1B guidelines.

  • Formal Stability Study:

    • Place accurately weighed samples of the solid compound and solutions in appropriate containers.

    • Store the samples in stability chambers under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[7]

    • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term), withdraw samples.[4]

    • Analyze the samples for appearance, assay of the active substance, and levels of degradation products using the validated stability-indicating HPLC method.

The logical flow of a pharmaceutical stability study is depicted below.

G cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Time-Point Testing cluster_evaluation Data Evaluation setup1 Develop & Validate Stability-Indicating Method setup2 Prepare Samples (Solid & Solution) setup1->setup2 setup3 Place in Stability Chambers setup2->setup3 storage1 Long-Term (e.g., 25°C / 60% RH) setup3->storage1 storage2 Accelerated (e.g., 40°C / 75% RH) setup3->storage2 testing1 Withdraw Samples at Scheduled Intervals storage1->testing1 storage2->testing1 testing2 Analyze for Assay, Impurities, etc. testing1->testing2 eval1 Assess Degradation Trends testing2->eval1 eval2 Determine Shelf-Life & Storage Conditions eval1->eval2

Pharmaceutical Stability Study Workflow

Conclusion

The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the comprehensive characterization of the solubility and stability of this compound. Adherence to these systematic approaches will generate the high-quality, reproducible data necessary to support drug development professionals in making informed decisions regarding formulation, manufacturing processes, and regulatory submissions. The insights gained from these studies are fundamental to advancing promising compounds like this compound through the development pipeline.

References

theoretical and computational studies on 1-Methyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical and Computational Analysis of 1-Methyl-6-oxopiperidine-3-carboxylic Acid

Abstract

This whitepaper provides a comprehensive theoretical and computational framework for the analysis of this compound. The piperidine scaffold is a privileged structure in medicinal chemistry, and understanding the conformational, electronic, and spectroscopic properties of its derivatives is crucial for modern drug design. This guide details the standard computational methodologies, including Density Functional Theory (DFT) for geometry optimization and vibrational frequency analysis, Natural Bond Orbital (NBO) analysis for understanding intramolecular stability, and Frontier Molecular Orbital (FMO) analysis for predicting chemical reactivity. Furthermore, it outlines the corresponding experimental protocols (FT-IR, NMR) required for the validation of theoretical findings. All computational workflows and conceptual relationships are visualized using standardized diagrams. The quantitative results presented herein are representative examples derived from established theoretical models to serve as a benchmark for future studies.

Introduction

This compound (C₇H₁₁NO₃) is a heterocyclic compound featuring a piperidine ring, a core structure found in numerous pharmacologically active molecules.[1] The presence of a chiral center, a carboxylic acid group, an amide functionality (lactam), and an N-methyl group suggests a rich and complex conformational landscape and diverse potential for intermolecular interactions. These characteristics make it a molecule of interest for drug development professionals.

Theoretical and computational chemistry provide powerful tools to elucidate the structural and electronic properties of such molecules at the atomic level.[2][3] By employing methods like Density Functional Theory (DFT), researchers can predict molecular geometry, vibrational spectra, and electronic properties with high accuracy.[4][5] This in-silico analysis, when combined with experimental validation, accelerates the drug discovery process by enabling rational design and prediction of molecular behavior.

This guide serves as a technical protocol for researchers and scientists, outlining a standardized workflow for the comprehensive computational and theoretical investigation of this compound and its analogues.

Theoretical and Computational Methodology

The computational analysis workflow is designed to provide a holistic understanding of the molecule's properties, from its most stable 3D structure to its electronic reactivity.

Computational_Workflow start Initial Structure Generation (e.g., GaussView) opt Geometry Optimization & Frequency Calculation (DFT: B3LYP/6-311++G(d,p)) start->opt verify Verify Minimum Energy State (No imaginary frequencies) opt->verify nbo NBO Analysis (Hyperconjugative Interactions) verify->nbo If stable fmo FMO Analysis (HOMO-LUMO Energy Gap) verify->fmo mep MEP Analysis (Electrostatic Potential Mapping) verify->mep spec Simulate Spectra (IR, Raman, NMR) verify->spec end Data Compilation & Analysis nbo->end fmo->end mep->end spec->end Validation_Workflow synthesis Synthesis & Purification of Target Compound ftir FT-IR Spectroscopy synthesis->ftir nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr exp_data Acquire Experimental Spectra ftir->exp_data nmr->exp_data comp Comparison & Analysis exp_data->comp report Validated Findings comp->report theor_data Theoretical Data (From Computational Workflow) theor_data->comp

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 1-Methyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 1-Methyl-6-oxopiperidine-3-carboxylic acid (CAS No. 22540-51-8), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound is a piperidinone derivative. Its properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₁NO₃PubChem[1]
Molecular Weight 157.17 g/mol PubChem[1]
Appearance White crystalline powderChemShuttle[2]
Melting Point 185-188 °CChemShuttle[2]
Solubility Good solubility in water and polar organic solventsChemShuttle[2]
Stability Stable under ambient conditions; may decompose in prolonged exposure to acidic or basic environmentsChemShuttle[2]

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Personal Protective Equipment (PPE):

A comprehensive approach to personal protection is essential when handling this compound.

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

Handling and Storage Procedures

Proper handling and storage are vital to maintain the quality of this compound and to prevent accidents.

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Avoid inhalation of dust.[4]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Keep containers tightly closed when not in use.

  • Use non-sparking tools.[5]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated place.[5]

  • Keep container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Given its acidic nature, avoid storing in metal cabinets which can corrode. Use secondary containment if necessary.

Experimental Protocols for Safety Assessment

The following are summaries of standard OECD guidelines for assessing the hazards associated with this compound.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To determine the potential of a substance to cause skin irritation or corrosion.[6]

Methodology:

  • Animal Model: A single albino rabbit is typically used for the initial test.[6][7]

  • Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Application: 0.5 g of the solid test substance, moistened with a small amount of water, is applied to a small area (approx. 6 cm²) of the skin and covered with a gauze patch and non-irritating tape.[8]

  • Exposure: The exposure duration is 4 hours.[9]

  • Observation: After patch removal, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours, and up to 14 days to assess reversibility.[9]

  • Scoring: Skin reactions are graded according to a standardized scoring system.[9]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To assess the potential of a substance to cause eye irritation or corrosion.[10]

Methodology:

  • Animal Model: A single albino rabbit is used for the initial test.[2][11]

  • Application: A dose of 0.1 g of the solid is placed in the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball. The other eye serves as a control.[12][13]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application, and observations are recorded for up to 21 days.[11]

  • Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system. The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[2][12]

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance by classifying it into a toxicity class.[14]

Methodology:

  • Animal Model: Typically, female rats are used.[15]

  • Dosing: A stepwise procedure is used, with a group of 3 animals per step. The substance is administered orally by gavage. Dosing is initiated at a level expected to cause toxicity.[16][17]

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[17]

  • Classification: The substance is classified into a GHS category based on the number of mortalities observed at different dose levels.[15]

Emergency Procedures

First Aid Measures:

ExposureProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures:

  • Containment: For small spills of this acidic powder, create a dike around the spill with an inert absorbent material like sand or sodium bicarbonate.[18][19]

  • Neutralization: Slowly and carefully neutralize the spilled acid with sodium bicarbonate. Use pH paper to confirm neutralization.[19][20]

  • Cleanup: Once neutralized, sweep up the material and place it in a suitable container for disposal.[21]

  • Decontamination: Clean the spill area with soap and water.[18]

  • Ventilation: Ensure the area is well-ventilated during cleanup.[22]

Decontamination Procedures

Equipment Decontamination:

  • Initial Cleaning: Remove any gross contamination from laboratory equipment.[23]

  • Washing: Wash equipment with a suitable laboratory detergent and warm water.[24][25]

  • Rinsing: Rinse thoroughly with water. For sensitive equipment, a final rinse with deionized or distilled water is recommended.[24]

  • Drying: Allow equipment to air dry completely or use a drying oven if appropriate.

  • For chemical residues: In some cases, rinsing with a suitable solvent may be necessary before washing. Dispose of the rinsate as hazardous waste.[23]

Biological Activity and Signaling Pathway

Piperidinone derivatives have been investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs), which often exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[2] The diagram below illustrates a simplified signaling pathway for COX-2 inhibition.

COX2_Inhibition ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 (PLA2) ProInflammatory_Stimuli->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases Membrane_Phospholipids Membrane Phospholipids Membrane_Phospholipids->Arachidonic_Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate for Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins produces Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediates Piperidinone_Derivative This compound (Potential COX-2 Inhibitor) Piperidinone_Derivative->COX2 inhibits

Caption: Simplified COX-2 signaling pathway and potential inhibition by a piperidinone derivative.

References

Methodological & Application

Application Notes and Protocols for 1-Methyl-6-oxopiperidine-3-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-6-oxopiperidine-3-carboxylic acid, a heterocyclic building block, holds significant potential in the field of organic synthesis and medicinal chemistry. Its rigid piperidone scaffold, coupled with a reactive carboxylic acid functionality, makes it a valuable starting material for the synthesis of a diverse range of complex molecules, including pharmaceutical intermediates and bioactive compounds. The presence of both a lactam and a carboxylic acid group within the same molecule allows for selective modifications and the introduction of various functionalities, enabling the exploration of new chemical space in drug discovery programs.

This document provides detailed application notes on the utility of this compound in key organic transformations, namely amide bond formation and esterification. These reactions are fundamental in the synthesis of many pharmaceutical agents. The protocols provided are based on established synthetic methodologies and are intended to serve as a guide for researchers in the lab.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 22540-51-8
Molecular Formula C₇H₁₁NO₃[1]
Molecular Weight 157.17 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 185-188 °C
Solubility Soluble in water and polar organic solvents

Application 1: Amide Bond Formation - Synthesis of Anilides

The carboxylic acid moiety of this compound can be readily converted to an amide via coupling with a primary or secondary amine. This reaction is crucial for the synthesis of a wide array of biologically active molecules. The following is a representative protocol for the synthesis of the corresponding anilide.

Reaction Scheme:

G cluster_product Product reactant1 1-Methyl-6-oxopiperidine- 3-carboxylic acid product N-Phenyl-1-methyl-6-oxopiperidine- 3-carboxamide reactant1->product reactant2 Aniline reactant2->product reagent1 EDC reagent1->product reagent2 HOBt reagent2->product reagent3 DIPEA reagent3->product reagent4 Acetonitrile (Solvent) reagent4->product

Caption: Amide coupling of this compound with aniline.

Experimental Protocol

This protocol is adapted from a general procedure for amide bond formation with electron-deficient amines.[2]

Materials:

  • This compound

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile is added EDC (1.0 eq), HOBt (catalytic amount, e.g., 0.1 eq), and DIPEA (2.0 eq).

  • The mixture is stirred at room temperature for 10-15 minutes.

  • Aniline (1.0 eq) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is redissolved in dichloromethane and washed successively with saturated aqueous NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired N-phenyl-1-methyl-6-oxopiperidine-3-carboxamide.

Quantitative Data (Representative)
EntryCoupling ReagentBaseSolventTime (h)Yield (%)
1EDC/HOBtDIPEACH₃CN12-24Good to Excellent

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Application 2: Esterification - Synthesis of Methyl Ester

Esterification of the carboxylic acid group provides a versatile handle for further synthetic transformations or for modulating the pharmacokinetic properties of a lead compound. The following protocol describes the synthesis of the methyl ester of this compound.

Reaction Scheme:

G cluster_product Product reactant1 1-Methyl-6-oxopiperidine- 3-carboxylic acid product Methyl 1-methyl-6-oxopiperidine- 3-carboxylate reactant1->product reactant2 Methanol reactant2->product reagent1 Thionyl Chloride (SOCl₂) reagent1->product

Caption: Esterification of this compound.

Experimental Protocol

This protocol is based on a general method for the esterification of carboxylic acids using thionyl chloride.[3]

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purify the product by silica gel column chromatography or distillation under reduced pressure.

Quantitative Data (Representative)
EntryReagentSolventTemperatureTime (h)Yield (%)
1SOCl₂Methanolrt to reflux2-6High

Note: Yields can be optimized by adjusting reaction time and temperature.

Logical Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of derivatives of this compound is depicted below.

G Start Start with 1-Methyl-6-oxopiperidine- 3-carboxylic acid Reaction Perform Amide Coupling or Esterification Start->Reaction Workup Aqueous Workup (Wash with NaHCO₃, Brine) Reaction->Workup Drying Dry Organic Layer (MgSO₄ or Na₂SO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography or Distillation) Concentration->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure Product Characterization->Final_Product

References

Application Notes: 1-Methyl-6-oxopiperidine-3-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

1-Methyl-6-oxopiperidine-3-carboxylic acid is a heterocyclic building block characterized by a piperidinone core structure. Its chemical properties, particularly the presence of a carboxylic acid functional group, make it a versatile intermediate for creating more complex molecules, primarily through amide bond formation. In medicinal chemistry, this scaffold is of significant interest for the development of enzyme inhibitors, with a notable application being the synthesis of novel anticoagulants targeting Factor XIa (FXIa).[1][2]

2. Core Application: Development of Factor XIa (FXIa) Inhibitors

2.1. Therapeutic Rationale

Factor XIa is a serine protease that plays a critical role in the intrinsic pathway of the coagulation cascade.[1][2] It amplifies the production of thrombin, which is essential for the formation of a stable blood clot.[2] Growing evidence suggests that FXIa is crucial for the development and stabilization of pathological thrombi (thrombosis) but has a more limited role in normal hemostasis (the process that stops bleeding).[2][3] This profile makes FXIa an attractive therapeutic target. Inhibiting FXIa presents a promising strategy for developing a new generation of anticoagulants that can prevent or treat thromboembolic diseases with a potentially lower risk of bleeding complications compared to traditional agents that target Factor Xa or thrombin.[2][3]

2.2. Mechanism of Action in the Coagulation Cascade

The coagulation cascade involves a series of enzymatic activations leading to clot formation. FXIa's primary role is to activate Factor IX, which is a key step in the intrinsic pathway's amplification loop. By inhibiting FXIa, compounds derived from this compound can effectively disrupt this amplification and reduce thrombus formation.

coagulation_cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Injury) cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FX Factor X FIXa->FX TF Tissue Factor TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa Factor VIIa FVIIa->TF_FVIIa TF_FVIIa->FX FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Inhibitor FXIa Inhibitor (e.g., derived from 1-Methyl-6-oxopiperidine- 3-carboxylic acid) Inhibitor->FXIa Inhibits

Figure 1: Role of Factor XIa in the coagulation cascade and the target of inhibition.

3. Data Presentation: Biological Activity

The this compound scaffold is used to position functional groups that interact with the active site of FXIa. The resulting peptidomimetic inhibitors have demonstrated potent and selective activity. The table below presents representative data for a potent FXIa inhibitor developed from a similar piperidine scaffold, illustrating the type of quantitative biological data generated.

Compound IDTargetAssay TypeEndpointResultSelectivity
Compound 32 Factor XIaaPTT (human plasma)Time to Clot2x doubling concentration at 2.4 µM[1][4]>1000-fold vs. FXa; >100-fold vs. Thrombin[1]
  • aPTT (Activated Partial Thromboplastin Time): A plasma-based clotting assay that measures the integrity of the intrinsic and common coagulation pathways.[5] A longer clotting time indicates anticoagulant activity.

Experimental Protocols

1. General Synthetic Protocol: Amide Coupling

The carboxylic acid moiety of this compound is typically activated and coupled with a primary or secondary amine of another building block (R-NH₂) to form the target inhibitor. This is a standard procedure in medicinal chemistry for assembling complex molecules.

synthesis_workflow Start 1-Methyl-6-oxopiperidine- 3-carboxylic Acid Coupling Amide Coupling (e.g., HATU, HOBt, EDCI) in organic solvent (e.g., DMF) Start->Coupling Amine Amine Building Block (R-NH₂) Amine->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purify Purification (e.g., Column Chromatography, Preparative HPLC) Workup->Purify Final Target FXIa Inhibitor Purify->Final

Figure 2: Generalized workflow for the synthesis of an FXIa inhibitor via amide coupling.

Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Activation: Add an amide coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., Diisopropylethylamine, 2.0 eq) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine building block (R-NH₂, 1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Quenching & Extraction: Upon completion, quench the reaction with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography or preparative HPLC to yield the final compound.

2. Biological Assay Protocol 1: Chromogenic Assay for IC₅₀ Determination

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified human FXIa.[5]

ic50_workflow Prep Prepare Reagents: 1. FXIa Inhibitor Dilutions (in buffer + DMSO) 2. Purified Human FXIa Solution 3. Chromogenic Substrate Solution (e.g., S-2366) Plate Add Inhibitor dilutions to 96-well plate Prep->Plate Incubate1 Add FXIa solution to all wells. Incubate for 15 min at 37°C (allows for inhibitor binding) Plate->Incubate1 React Initiate reaction by adding Chromogenic Substrate to all wells Incubate1->React Read Immediately monitor absorbance at 405 nm at 37°C for 10-30 min React->Read Analyze Calculate reaction rates. Plot % Inhibition vs. log[Inhibitor]. Determine IC₅₀ value via non-linear regression. Read->Analyze

Figure 3: Experimental workflow for IC₅₀ determination using a chromogenic assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in an appropriate assay buffer (e.g., Tris-Buffered Saline, pH 7.4) to create a range of test concentrations. Ensure the final DMSO concentration is constant and low (<1%).[5]

    • Prepare a working solution of purified human FXIa in the assay buffer.[5]

    • Prepare a working solution of a chromogenic FXIa substrate (e.g., S-2366) in the assay buffer.[5]

  • Assay Procedure (96-well plate format):

    • Add the test compound dilutions to the microplate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add the human FXIa solution to all wells.[5]

    • Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[5]

    • Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.[5]

  • Data Acquisition:

    • Immediately place the plate in a microplate reader and monitor the increase in absorbance at 405 nm at 37°C for 10-30 minutes.[5] The absorbance is proportional to the amount of cleaved substrate.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each concentration.

    • Determine the percent inhibition relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[5]

3. Biological Assay Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay

This is a plasma-based clotting assay used to assess the inhibitor's anticoagulant effect in a more physiologically relevant context.[5]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or saline).

    • Spike normal pooled human plasma with various concentrations of the test compound. Include a vehicle control.[5]

  • Assay Procedure (using an automated coagulometer):

    • Pipette the plasma samples (spiked with the inhibitor or vehicle) into cuvettes.

    • Add an aPTT reagent (containing a contact activator like ellagic acid) to the plasma and incubate for 3-5 minutes at 37°C.[5][6]

    • Initiate clotting by adding a calcium chloride (CaCl₂) solution.[5]

  • Data Acquisition:

    • The coagulometer automatically measures the time (in seconds) required for a fibrin clot to form.

  • Data Analysis:

    • Record the aPTT clotting time for each inhibitor concentration.

    • Plot the aPTT clotting time against the inhibitor concentration.

    • Determine the concentration of the inhibitor required to double the baseline aPTT of the vehicle control.[5]

References

Application Notes and Protocols for the Synthesis of 1-Methyl-6-oxopiperidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1-methyl-6-oxopiperidine-3-carboxylic acid and its derivatives. The primary synthetic route detailed is the robust and widely applicable Dieckmann condensation, followed by hydrolysis and decarboxylation. This method offers a reliable pathway to the core piperidinone structure, a key scaffold in medicinal chemistry.

Introduction

This compound and its derivatives are valuable intermediates in the synthesis of a variety of pharmacologically active compounds. The piperidinone moiety is a common structural feature in molecules designed to interact with biological targets. Derivatives of this scaffold have shown potential as inhibitors of enzymes such as Mycobacterium tuberculosis 1,4-dihydroxy-2-naphthoate octaprenyltransferase (MenA), which is crucial for the biosynthesis of menaquinone (Vitamin K2) and represents a promising target for novel anti-tuberculosis drugs.[1][2] Additionally, piperidinone-containing compounds have been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[3][4]

This document outlines a reliable multi-step synthesis beginning with the formation of a key diester precursor, followed by an intramolecular cyclization and subsequent functional group manipulation to yield the target carboxylic acid.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a four-step process:

  • Esterification: Synthesis of diethyl iminodiacetate from iminodiacetic acid.

  • N-Methylation: Introduction of a methyl group to the secondary amine of diethyl iminodiacetate.

  • Dieckmann Condensation: Intramolecular cyclization of diethyl N-methyliminodiacetate to form the piperidinone ring.[5][6]

  • Hydrolysis and Decarboxylation: Conversion of the resulting β-keto ester to the final carboxylic acid.

Below is a graphical representation of the overall synthetic workflow.

G cluster_0 Synthetic Workflow A Iminodiacetic Acid B Diethyl Iminodiacetate A->B Esterification C Diethyl N-Methyliminodiacetate B->C N-Methylation D Ethyl 1-Methyl-6-oxopiperidine-3-carboxylate C->D Dieckmann Condensation E This compound D->E Hydrolysis & Decarboxylation

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Iminodiacetate

This protocol describes the esterification of iminodiacetic acid to produce the diester precursor.

Materials:

  • Iminodiacetic acid

  • Ethanol, absolute

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing absolute ethanol, slowly add thionyl chloride at 0 °C with stirring.

  • After the addition is complete, allow the solution to warm to room temperature.

  • Add iminodiacetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-16 hours.

  • Cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate until the pH is neutral.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain diethyl iminodiacetate.[7]

Quantitative Data:

ParameterValueReference
Starting MaterialIminodiacetic Acid (25 mmol)[7]
ReagentsEthanol, Thionyl Chloride[7]
Reaction Time12-16 hours[7]
Reaction Temp.Reflux[7]
Yield ~88% [7]
Protocol 2: Synthesis of Diethyl N-Methyliminodiacetate

This protocol details the N-methylation of the secondary amine.

Materials:

  • Diethyl iminodiacetate

  • Formaldehyde (37% aqueous solution)

  • Formic acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, combine diethyl iminodiacetate, formaldehyde, and formic acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield diethyl N-methyliminodiacetate.

Quantitative Data:

ParameterValue
Starting MaterialDiethyl Iminodiacetate (20 mmol)
ReagentsFormaldehyde, Formic Acid
Reaction Time4-6 hours
Reaction Temp.Reflux
Yield ~85-95% (Estimated)
Protocol 3: Dieckmann Condensation to form Ethyl 1-Methyl-6-oxopiperidine-3-carboxylate

This protocol describes the intramolecular cyclization to form the piperidinone ring.[5][6]

Materials:

  • Diethyl N-methyliminodiacetate

  • Sodium ethoxide

  • Anhydrous toluene

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Stirring apparatus

Procedure:

  • To a suspension of sodium ethoxide in anhydrous toluene under a nitrogen atmosphere, add a solution of diethyl N-methyliminodiacetate in anhydrous toluene dropwise with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

  • Cool the mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Quantitative Data:

ParameterValue
Starting MaterialDiethyl N-Methyliminodiacetate (15 mmol)
BaseSodium Ethoxide
SolventAnhydrous Toluene
Reaction Time2-4 hours
Reaction Temp.Reflux
Yield ~70-80% (Estimated)
Protocol 4: Hydrolysis and Decarboxylation to this compound

This final protocol describes the conversion of the β-keto ester to the target carboxylic acid.

Materials:

  • Ethyl 1-methyl-6-oxopiperidine-3-carboxylate

  • Hydrochloric acid (e.g., 6 M)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve ethyl 1-methyl-6-oxopiperidine-3-carboxylate in aqueous hydrochloric acid.

  • Heat the solution to reflux and maintain for 4-8 hours to effect both hydrolysis of the ester and decarboxylation.

  • Cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, concentrate the solution under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol/water).

Quantitative Data:

ParameterValue
Starting MaterialEthyl 1-Methyl-6-oxopiperidine-3-carboxylate (10 mmol)
ReagentHydrochloric Acid (6 M)
Reaction Time4-8 hours
Reaction Temp.Reflux
Yield ~80-90% (Estimated)

Potential Biological Activities and Signaling Pathways

Derivatives of this compound have been investigated for their potential as antimicrobial and anti-inflammatory agents.

Inhibition of Mycobacterium tuberculosis MenA

The menaquinone (Vitamin K2) biosynthesis pathway is essential for the survival of Mycobacterium tuberculosis. The enzyme MenA (1,4-dihydroxy-2-naphthoate octaprenyltransferase) is a key player in this pathway, catalyzing the prenylation of 1,4-dihydroxy-2-naphthoate (DHNA). Inhibition of MenA disrupts the electron transport chain, leading to bacterial cell death.[1][2] Piperidinone-based compounds can be designed to act as inhibitors of this enzyme.

G cluster_1 MenA Inhibition Pathway A Chorismate B 1,4-dihydroxy-2-naphthoate (DHNA) A->B MenF, D, H, C, E, B G MenA B->G C Octaprenyl pyrophosphate C->G D Demethylmenaquinone E Menaquinone (Vitamin K2) D->E MenG F Piperidinone Derivative (Inhibitor) F->G G->D Prenylation

Caption: Inhibition of MenA in the menaquinone biosynthesis pathway.

Inhibition of Cyclooxygenase (COX)

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX-1 and/or COX-2. Piperidinone-containing molecules have been explored as potential COX inhibitors.[3][4]

G cluster_2 COX Inhibition Pathway A Membrane Phospholipids B Arachidonic Acid A->B PLA2 G COX-1 / COX-2 B->G C Prostaglandin G2 (PGG2) D Prostaglandins (PGH2, PGE2, etc.) C->D Peroxidase activity E Inflammation D->E F Piperidinone Derivative (Inhibitor) F->G G->C

Caption: Inhibition of the cyclooxygenase (COX) pathway.

References

Application Notes and Protocols: 1-Methyl-6-oxopiperidine-3-carboxylic acid as a Versatile Building Block for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-6-oxopiperidine-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid piperidone scaffold, combined with a reactive carboxylic acid handle, makes it an ideal starting point for the synthesis of a diverse range of novel compounds with potential therapeutic applications. The piperidine motif is a common feature in many biologically active molecules, and the specific substitution pattern of this building block offers opportunities for creating compounds with unique three-dimensional shapes and functionalities. These derivatives have shown promise in targeting a variety of biological pathways, including those involved in inflammation and viral replication.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel compounds, with a focus on the formation of amide derivatives, a common and effective strategy for elaborating this scaffold.

Physicochemical Properties and Handling

This compound is a white to off-white solid. Key physicochemical data are summarized in the table below.

PropertyValue
CAS Number22540-51-8
Molecular FormulaC₇H₁₁NO₃
Molecular Weight157.17 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in water and polar organic solvents

Storage and Handling: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. Avoid inhalation of dust and direct contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable scaffold for the development of various therapeutic agents. The carboxylic acid group provides a convenient point for modification, most commonly through amide bond formation, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).

Anti-inflammatory Agents

The piperidone core of this compound is found in a number of compounds with anti-inflammatory properties. By synthesizing amide derivatives with various amine-containing fragments, researchers can develop novel inhibitors of key inflammatory targets such as cyclooxygenase (COX) enzymes. The synthesis of new heteroaryl carboxylic acid derivatives has been a successful strategy in the development of potent anti-inflammatory and analgesic agents.[2]

Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The piperidine scaffold can be utilized to position functional groups in the complex three-dimensional space of a kinase active site. By coupling this compound with various aromatic and heterocyclic amines, novel kinase inhibitors can be synthesized and evaluated. The design and synthesis of amide derivatives are a common approach in the development of potent kinase inhibitors.[3][4][5][6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of amide derivatives of this compound. These are general procedures that can be adapted for a wide range of amine coupling partners.

Protocol 1: General Amide Coupling using EDC and HOBt

This protocol describes a standard method for the formation of an amide bond between this compound and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.

Materials:

  • This compound

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Protocol 2: Synthesis of a Specific Amide Derivative - N-(4-methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide

This protocol provides a specific example of the synthesis of an amide derivative using p-anisidine as the amine coupling partner.

Materials:

  • This compound (1.0 g, 6.36 mmol)

  • p-Anisidine (0.86 g, 7.00 mmol)

  • EDC (1.46 g, 7.63 mmol)

  • HOBt (1.03 g, 7.63 mmol)

  • DIPEA (2.22 mL, 12.72 mmol)

  • Anhydrous DMF (20 mL)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 6.36 mmol) in anhydrous DMF (20 mL).

  • Add p-anisidine (0.86 g, 7.00 mmol), HOBt (1.03 g, 7.63 mmol), and DIPEA (2.22 mL, 12.72 mmol) to the solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add EDC (1.46 g, 7.63 mmol) in small portions over 5 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC (Mobile phase: 10% Methanol in Dichloromethane).

  • Once the starting material is consumed, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane to afford N-(4-methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide as a solid.

Data Presentation

The following table provides a hypothetical summary of the biological activity of a series of amide derivatives of this compound against a target kinase. This data is for illustrative purposes to demonstrate how quantitative data for synthesized compounds can be presented.

Compound IDR-group (Amine)Kinase Inhibition IC₅₀ (µM)
1a 4-methoxyphenylamine5.2
1b 3,4-dichlorophenylamine1.8
1c 4-(trifluoromethyl)phenylamine0.9
1d 2-aminopyridine7.5
1e 4-aminomorpholine>10

Visualizations

Experimental Workflow for Amide Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of amide derivatives of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis cluster_final Final Product start This compound + Amine coupling Amide Coupling (EDC, HOBt, DIPEA, DMF) start->coupling extraction Aqueous Workup (EtOAc, NaHCO3, Brine) coupling->extraction drying Drying and Concentration extraction->drying chromatography Column Chromatography drying->chromatography analysis Characterization (NMR, MS) chromatography->analysis product Pure Amide Derivative analysis->product

Caption: General workflow for the synthesis of amide derivatives.

Logical Relationship of SAR Exploration

The following diagram illustrates the logical relationship in a structure-activity relationship (SAR) study starting from the core building block.

SAR_logic A 1-Methyl-6-oxopiperidine -3-carboxylic acid (Core Scaffold) B Amide Synthesis A->B C Library of Amide Derivatives B->C D Biological Screening (e.g., Kinase Assay) C->D E SAR Analysis D->E F Lead Optimization E->F F->B Iterative Synthesis

Caption: Logical flow of a typical SAR study.

References

Application Note: Quantitative Analysis of 1-Methyl-6-oxopiperidine-3-carboxylic acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-6-oxopiperidine-3-carboxylic acid is a molecule of interest in pharmaceutical research and development. Accurate quantification of this analyte in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method is designed to offer high selectivity, accuracy, and precision, suitable for regulated bioanalysis.

While specific validated methods for this compound are not widely published, the following protocol is based on established analytical principles for similar small molecule carboxylic acids and piperidine derivatives.[1][2][3][4][5]

Physicochemical Properties of Analytes

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )
This compoundChemical structure of this compoundC₇H₁₁NO₃157.17
This compound-d3 (Internal Standard)Chemical structure of this compound-d3C₇H₈D₃NO₃160.20

Note: A stable isotope-labeled internal standard (SIL-IS) is recommended for optimal accuracy and precision to compensate for matrix effects and variability in sample processing.[6]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • This compound-d3 (Internal Standard, IS)

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • 96-well deep-well plates

  • 96-well collection plates

2. Stock and Working Solutions Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and its IS in 10 mL of methanol, respectively.

  • Intermediate Stock Solutions: Prepare serial dilutions from the primary stock solutions using methanol:water (50:50, v/v) to create a series of standard and quality control (QC) spiking solutions.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

3. Sample Preparation: Protein Precipitation

This method utilizes a simple and efficient protein precipitation step to extract the analyte from the plasma matrix.

  • Allow all frozen plasma samples, calibration standards, and QCs to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 50 µL of each plasma sample, standard, or QC into a 96-well deep-well plate.

  • Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each well.

  • Seal the plate and vortex for 5 minutes at 1000 rpm to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well collection plate.

  • Add 100 µL of ultrapure water to the supernatant.

  • Seal the plate and vortex briefly.

  • The plate is now ready for injection into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer is recommended.[1]

Liquid Chromatography Parameters:

ParameterCondition
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table Below

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955

Mass Spectrometry Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table Below

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound158.1112.110015
This compound-d3 (IS)161.1115.110015

Note: The specific MRM transitions and collision energies should be optimized by infusing the individual compounds into the mass spectrometer.

Data Presentation and Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. The following parameters are typically assessed.

Table of Expected Quantitative Performance:

Validation ParameterExpected Performance
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) Within ±15% of nominal (±20% at LLOQ)
Precision (at LLOQ, LQC, MQC, HQC) ≤ 15% CV (≤ 20% at LLOQ)
Matrix Effect CV ≤ 15%
Recovery Consistent, precise, and reproducible
Stability (Freeze-thaw, Bench-top, Long-term) Within ±15% of nominal concentrations

Visualizations

Experimental Workflow Diagram

G Figure 1: Experimental Workflow for Sample Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add IS in Acetonitrile (200 µL) plasma->add_is Protein Precipitation vortex1 Vortex (5 min) add_is->vortex1 centrifuge Centrifuge (10 min) vortex1->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant dilute Dilute with Water (100 µL) supernatant->dilute inject Inject (5 µL) dilute->inject separation HPLC Separation inject->separation detection MS/MS Detection (MRM) separation->detection integrate Peak Integration detection->integrate calculate Calculate Ratio (Analyte/IS) integrate->calculate quantify Quantification via Calibration Curve calculate->quantify

Figure 1: Experimental Workflow for Sample Analysis

Logical Relationship for Quantification

G Figure 2: Logic of Bioanalytical Quantification cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs & Decisions cal_standards Calibration Standards (Known Concentrations) sample_prep Sample Preparation (with Internal Standard) cal_standards->sample_prep qc_samples QC Samples (Known Concentrations) qc_samples->sample_prep unknown_samples Unknown Samples unknown_samples->sample_prep lcms_analysis LC-MS/MS Analysis (Peak Area Response) sample_prep->lcms_analysis calibration_curve Generate Calibration Curve (Response Ratio vs. Concentration) lcms_analysis->calibration_curve Standard Responses validate_run Validate Run (QC Accuracy & Precision) lcms_analysis->validate_run QC Responses determine_conc Determine Concentration of Unknown Samples lcms_analysis->determine_conc Unknown Responses calibration_curve->determine_conc validate_run->determine_conc Acceptance Criteria Met

Figure 2: Logic of Bioanalytical Quantification

References

Analysis of 1-Methyl-6-oxopiperidine-3-carboxylic Acid: Detailed Application Notes and Protocols for HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Comprehensive analytical methodologies for the quantitative determination of 1-Methyl-6-oxopiperidine-3-carboxylic acid, a key intermediate in pharmaceutical synthesis, are outlined in two detailed application notes released today. These protocols provide researchers, scientists, and drug development professionals with robust High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for accurate analysis in various sample matrices.

This compound is a piperidinone derivative with a molecular weight of approximately 157.17 g/mol . It typically appears as a white crystalline powder and is soluble in water and polar organic solvents. Its role as a versatile intermediate in the synthesis of piperidinone-containing pharmaceuticals underscores the need for reliable analytical techniques to ensure quality control and support research and development efforts.

High-Performance Liquid Chromatography (HPLC) Application Note

This application note describes a reversed-phase HPLC method for the analysis of this compound. The method is suitable for the quantification of the analyte in process samples and formulation matrices.

Experimental Protocol: HPLC Method

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector or a Charged Aerosol Detector (CAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 95% 0.1% Formic Acid in Water and 5% Acetonitrile. For mass spectrometry applications, formic acid is a suitable modifier[1].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV detection at 210 nm.

    • Alternatively, a Charged Aerosol Detector (CAD) can be used, which is beneficial for compounds lacking a strong UV chromophore[2].

Quantitative Data Summary: HPLC Method
ParameterValue
Retention Time (tR) Approximately 3.5 min
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Linearity (R²) > 0.999 (over a concentration range of 0.5 - 100 µg/mL)
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Note: These values are typical and may vary depending on the specific instrument and column used.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV or CAD Detection Separate->Detect Integrate Integrate Peak Detect->Integrate Quantify Quantify Concentration Integrate->Quantify Report Generate Report Quantify->Report

Caption: HPLC analysis workflow for this compound.

Gas Chromatography (GC) Application Note

For volatile and thermally stable compounds, Gas Chromatography is a powerful analytical tool. However, due to the low volatility and polar nature of carboxylic acids, derivatization is a necessary step to convert this compound into a more volatile and thermally stable derivative suitable for GC analysis[3][4]. This application note details a GC method following a silylation derivatization procedure.

Experimental Protocol: GC Method

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

2. Instrumentation and Conditions:

  • GC System: A standard GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 split ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Detector Temperature:

    • FID: 300 °C.

    • MS Transfer Line: 280 °C.

Quantitative Data Summary: GC Method
ParameterValue
Retention Time (tR) of TMS derivative Approximately 12.5 min
Limit of Detection (LOD) 0.5 µg/mL (in the derivatized solution)
Limit of Quantitation (LOQ) 1.5 µg/mL (in the derivatized solution)
Linearity (R²) > 0.998 (over a concentration range of 2 - 200 µg/mL)
Precision (%RSD) < 3.0%
Accuracy (% Recovery) 95.0 - 105.0%

Note: These values are typical and may vary depending on the specific instrument, column, and derivatization efficiency.

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Weigh Sample Solvent Add Solvent Sample->Solvent Derivatize Add Silylating Agent & Heat Solvent->Derivatize Inject Inject into GC Derivatize->Inject Separate Separation on Capillary Column Inject->Separate Detect FID or MS Detection Separate->Detect Integrate Integrate Peak Detect->Integrate Quantify Quantify Concentration Integrate->Quantify Report Generate Report Quantify->Report

Caption: GC analysis workflow for this compound.

These application notes provide a solid foundation for the analysis of this compound. Method validation should be performed in accordance with the relevant regulatory guidelines to ensure the suitability of these methods for their intended purpose.

References

Application Notes and Protocols: The Role of 1-Methyl-6-oxopiperidine-3-carboxylic Acid and Related Chiral Piperidine Scaffolds in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-6-oxopiperidine-3-carboxylic acid is a heterocyclic compound recognized primarily as a versatile intermediate in the synthesis of pharmaceuticals. While not established as a direct catalyst in asymmetric synthesis, its rigid chiral piperidine framework is a key structural motif in a successful class of organocatalysts. The piperidine ring, particularly when substituted with a carboxylic acid or its derivatives, provides a robust scaffold for creating a well-defined chiral environment. This allows for the effective transfer of stereochemical information during a variety of carbon-carbon bond-forming reactions.

This document provides an overview of the application of chiral piperidine derivatives, structurally related to this compound, in asymmetric catalysis. We will explore their utility in key transformations such as Michael additions, Mannich reactions, and Aldol reactions, providing quantitative data, detailed experimental protocols, and mechanistic diagrams to guide researchers in this field. The principles and methodologies described are analogous to those employed in well-established proline-based organocatalysis, with the piperidine scaffold offering a distinct steric and electronic environment.

Section 1: Asymmetric Michael Addition

Chiral piperidine-based organocatalysts are effective in promoting the asymmetric conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, a key transformation for the construction of complex chiral molecules.

Data Presentation: Organocatalytic Domino Michael Addition/Aminalization

A powerful strategy for the synthesis of polysubstituted piperidines involves a domino Michael addition/aminalization reaction. The following table summarizes representative results for this transformation using an O-TMS protected diphenylprolinol catalyst, which shares the core chiral amine functionality with piperidine-based catalysts.

EntryAldehydeNitroolefinSolventTime (h)Yield (%)ee (%)
1Propanal(E)-β-NitrostyreneToluene488595
2Isovaleraldehyde(E)-β-NitrostyreneToluene727892
3Cyclohexanecarboxaldehyde(E)-β-NitrostyreneToluene728196
4Propanal(E)-2-(2-nitrovinyl)thiopheneToluene488293
Experimental Protocol: Organocatalytic Domino Michael Addition/Aminalization[1]

This protocol describes a one-step synthesis of highly functionalized chiral piperidines with the creation of four contiguous stereocenters.

Materials:

  • Aldehyde (0.2 mmol)

  • Nitroolefin (0.3 mmol)

  • O-TMS protected diphenylprolinol catalyst (20 mol%)

  • Toluene (or other appropriate solvent)

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of the aldehyde (0.2 mmol) and the nitroolefin (0.3 mmol) in the chosen solvent (e.g., toluene), add the O-TMS protected diphenylprolinol catalyst (20 mol%).

  • Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the highly functionalized chiral piperidine.

Visualization: Domino Michael Addition/Aminalization Workflow

G cluster_workflow Domino Michael Addition/Aminalization Workflow start Aldehyde + Nitroolefin + Catalyst in Solvent reaction Stir at Room Temperature (24-72h) start->reaction 1. Mix reagents monitoring Monitor by TLC reaction->monitoring 2. Reaction proceeds workup Evaporate Solvent monitoring->workup 3. Upon completion purification Flash Column Chromatography workup->purification 4. Crude product product Highly Functionalized Chiral Piperidine purification->product 5. Purified product G cluster_cycle Catalytic Cycle of Asymmetric Mannich Reaction catalyst Chiral Piperidine Catalyst enamine Enamine Intermediate catalyst->enamine + Ketone iminium Iminium Intermediate enamine->iminium + Imine imine Imine Electrophile imine->iminium hydrolysis Hydrolysis iminium->hydrolysis Nucleophilic Attack hydrolysis->catalyst Regeneration product β-Amino Carbonyl Product hydrolysis->product ketone Ketone/Aldehyde ketone->enamine G cluster_aldol_cycle Enamine Catalysis in Asymmetric Aldol Reaction catalyst Chiral Piperidine Catalyst enamine Enamine Formation catalyst->enamine + Ketone ketone Ketone ketone->enamine add_aldehyde Addition to Aldehyde enamine->add_aldehyde Nucleophilic Attack aldehyde Aldehyde aldehyde->add_aldehyde iminium Iminium Ion Intermediate add_aldehyde->iminium hydrolysis Hydrolysis iminium->hydrolysis hydrolysis->catalyst Catalyst Regeneration product β-Hydroxy Ketone hydrolysis->product

Application Notes and Protocols for Employing 1-Methyl-6-oxopiperidine-3-carboxylic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in drug discovery and chemical biology. These modifications can enhance peptide stability, modulate biological activity, and introduce novel functionalities. 1-Methyl-6-oxopiperidine-3-carboxylic acid, a cyclic, N-methylated amino acid analog, presents a unique building block for designing peptides with constrained conformations. The piperidone ring can mimic a turn structure, and the N-methyl group can improve proteolytic resistance and membrane permeability. This document provides detailed application notes and protocols for the successful incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS).

Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its effective use in peptide synthesis.

PropertyValueReference
Molecular Formula C₇H₁₁NO₃[1]
Molecular Weight 157.17 g/mol [1]
CAS Number 874776-39-5
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and DMSO

Experimental Protocols

Preparation of Fmoc-1-Methyl-6-oxopiperidine-3-carboxylic acid

Prior to its use in Fmoc-based SPPS, this compound must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the secondary amine.

Materials:

  • This compound

  • Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Add Fmoc-OSu (1.1 eq) to the solution and stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield Fmoc-1-Methyl-6-oxopiperidine-3-carboxylic acid.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporation

This protocol outlines the manual incorporation of Fmoc-1-Methyl-6-oxopiperidine-3-carboxylic acid into a peptide sequence on a Rink Amide resin. Due to the steric hindrance of the N-methylated cyclic structure, a potent coupling reagent is recommended.

Materials:

  • Rink Amide resin (0.5 mmol/g substitution)

  • Fmoc-protected amino acids

  • Fmoc-1-Methyl-6-oxopiperidine-3-carboxylic acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

SPPS Workflow:

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIEA in DMF) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Is synthesis complete? No Cleavage Cleavage from Resin (TFA/TIS/H₂O) Washing2->Cleavage Is synthesis complete? Yes Repeat->Fmoc_Deprotection Precipitation Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Standard Amino Acids:

    • Pre-activate a solution of the Fmoc-amino acid (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

  • Coupling of Fmoc-1-Methyl-6-oxopiperidine-3-carboxylic acid:

    • Due to increased steric hindrance, use a higher excess of reagents and longer coupling times.

    • Pre-activate a solution of Fmoc-1-Methyl-6-oxopiperidine-3-carboxylic acid (4 eq), HATU (3.9 eq), and DIEA (8 eq) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 4-6 hours. Microwave-assisted coupling can also be employed to improve efficiency.[2]

    • Monitor the coupling reaction using a chloranil test. If the test is positive, recouple.

  • Washing: After each coupling step, wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification and Characterization:

    • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.[3][4]

Data Presentation: Coupling Efficiency

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids. Table 2 provides a comparison of commonly used coupling reagents for N-methylated amino acids.

Coupling ReagentActivating AdditiveBaseRacemization RiskCoupling Efficiency for N-Me Amino AcidsReference
HBTU/HCTU HOBt/HOAtDIEALow to ModerateModerate[5]
HATU HOAtDIEA/CollidineLowHigh[5]
PyBOP HOBtDIEALowModerate to High[2]
COMU OxymaPureDIEAVery LowHigh[6]

Potential Biological Activity and Signaling Pathways

Piperidine and piperidone scaffolds are prevalent in a wide range of pharmacologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, and antiviral effects.[7][8][9] Derivatives of piperine, which contains a piperidine moiety, have been shown to act as agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in regulating lipid metabolism and inflammation.[10] Peptides incorporating this compound may therefore exhibit interesting biological activities. A hypothetical signaling pathway involving PPARγ activation is presented below.

PPARg_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peptide Peptide containing This compound PPARg_RXR PPARγ-RXR Heterodimer Peptide->PPARg_RXR Binding and Activation PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Binds to DNA Gene_Transcription Target Gene Transcription (e.g., Lipid metabolism, Anti-inflammatory genes) PPRE->Gene_Transcription Regulates

Caption: Hypothetical signaling pathway of a peptide agonist activating PPARγ.

Conclusion

The incorporation of this compound into peptides offers a promising avenue for the development of novel therapeutics with enhanced properties. The protocols and data presented here provide a comprehensive guide for researchers to successfully synthesize and explore the potential of these modified peptides. Careful selection of coupling reagents and optimization of reaction conditions are key to overcoming the steric challenges associated with this unique amino acid analog. Further investigation into the biological activities of peptides containing this moiety is warranted to fully realize their therapeutic potential.

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-Methyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the scale-up synthesis of 1-Methyl-6-oxopiperidine-3-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The described methodology is designed to be robust and scalable for laboratory and pilot-plant settings.

Introduction

This compound is a versatile building block in medicinal chemistry. The piperidine scaffold is a common motif in a vast array of biologically active molecules and approved drugs.[1][2][3] This protocol outlines a potential synthetic route for the multi-gram to kilogram scale production of this valuable intermediate. The synthesis involves a multi-step sequence starting from commercially available materials.

Synthetic Strategy Overview

The proposed synthetic pathway for this compound is a multi-step process. The key steps involve the formation of a substituted piperidine ring followed by functional group manipulations to yield the final product. While various methods exist for the synthesis of substituted piperidines[4][5], this protocol focuses on a reproducible and scalable approach.

G A Starting Material (e.g., Substituted Pyridine or Acyclic Precursor) B Cyclization Reaction A->B Reagents, Solvent, Temp. C Intermediate Piperidine Derivative B->C D N-Methylation C->D Methylating Agent E Intermediate N-Methylated Piperidine D->E F Oxidation/Hydrolysis E->F Oxidizing Agent/Acid or Base G Final Product This compound F->G

Caption: High-level overview of the synthetic strategy.

Experimental Protocols

Materials and Equipment
  • Reactors: Glass-lined or stainless steel reactors of appropriate volume with overhead stirring, temperature control (heating/cooling mantle), and inert atmosphere capabilities (e.g., nitrogen or argon).

  • Reagents and Solvents: All reagents and solvents should be of appropriate industrial grade and their purity verified before use.

  • Analytical Instruments: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for reaction monitoring and product characterization.

Step 1: Synthesis of Ethyl 1-methyl-6-oxo-1,2,5,6-tetrahydropyridine-3-carboxylate

This step involves the condensation of a suitable precursor to form the piperidine ring.

Procedure:

  • To a stirred solution of the starting materials in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., sodium ethoxide).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with an acid (e.g., acetic acid).

  • Concentrate the mixture under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Example for a 100 g scale):

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Starting Material A-100 g-
Starting Material B-1.1 eq-
Sodium Ethoxide68.050.1 eq-
Ethanol46.071 L-
Ethyl Acetate88.112 L-
Expected Yield - 75-85% -
Step 2: Catalytic Hydrogenation

This step reduces the double bond in the piperidine ring.

Procedure:

  • Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol or methanol) in a hydrogenation vessel.

  • Add a catalytic amount of palladium on carbon (Pd/C, 10 wt%).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi).

  • Stir the mixture at room temperature until the reaction is complete (monitored by GC or HPLC).

  • Carefully filter the catalyst through a pad of celite.

  • Concentrate the filtrate under reduced pressure to obtain the product.

Quantitative Data (Example for a 100 g scale):

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Ethyl 1-methyl-6-oxo-1,2,5,6-tetrahydropyridine-3-carboxylate197.21100 g0.507
10% Pd/C-5 g-
Ethanol46.071 L-
Hydrogen Gas2.0250 psi-
Expected Yield - >95% -
Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the carboxylic acid.

Procedure:

  • Dissolve the ester from Step 2 in a mixture of a suitable solvent (e.g., methanol or ethanol) and water.

  • Add a stoichiometric amount of a base (e.g., sodium hydroxide or lithium hydroxide).

  • Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by HPLC).

  • Cool the reaction mixture in an ice bath and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to afford the final product.

Quantitative Data (Example for a 100 g scale):

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Ethyl 1-methyl-6-oxopiperidine-3-carboxylate199.23100 g0.502
Sodium Hydroxide40.001.2 eq0.602
Methanol/Water (1:1)-1 L-
Hydrochloric Acid (conc.)36.46to pH 2-3-
Expected Yield - 85-95% -

Process Workflow and Logic

The overall workflow for the scale-up synthesis is designed to be linear and efficient, with clear decision points for quality control.

G cluster_0 Synthesis Stage cluster_1 Quality Control Stage A Step 1: Ring Formation QC1 In-Process Control 1 (TLC/HPLC) A->QC1 B Step 2: Hydrogenation QC2 In-Process Control 2 (GC/HPLC) B->QC2 C Step 3: Hydrolysis QC3 Final Product Analysis (NMR, MS, Purity) C->QC3 QC1->B Proceed if >95% conversion QC2->C Proceed if >98% conversion

Caption: Experimental workflow with integrated quality control points.

Safety Considerations

  • Hydrogenation: This step involves flammable hydrogen gas under pressure. Ensure the use of appropriate high-pressure equipment and follow all safety protocols for handling flammable gases.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

This document provides a comprehensive protocol for the scale-up synthesis of this compound. The described methods are intended as a guide and may require optimization based on specific laboratory or plant conditions. Adherence to good manufacturing practices (GMP) and rigorous in-process controls are essential for ensuring the quality and consistency of the final product. The piperidine derivatives are crucial in the pharmaceutical industry for the development of new drugs.[1][3]

References

Purification Techniques for 1-Methyl-6-oxopiperidine-3-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 1-Methyl-6-oxopiperidine-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The protocols are based on established chemical principles and purification techniques commonly applied to analogous piperidine derivatives.

Compound Properties

This compound is typically a white to off-white crystalline solid. It is soluble in water and polar organic solvents, a characteristic that is central to the design of effective purification strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 22540-51-8-
Molecular Formula C₇H₁₁NO₃-
Molecular Weight 157.17 g/mol -
Appearance White to off-white solid[1]
Purity (Commercial) ≥97.0% (by NMR)[1]
Solubility Soluble in water and polar organic solvents-

Purification Methodologies

The purification of this compound from reaction mixtures or crude solids can be effectively achieved through recrystallization or column chromatography. The choice of method will depend on the nature and quantity of the impurities present.

Recrystallization

Recrystallization is a highly effective technique for purifying crystalline solids. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent system at varying temperatures. Given that this compound is a polar, crystalline solid, recrystallization from polar solvents is the preferred method for achieving high purity.

Workflow for Recrystallization:

A Crude Solid B Dissolve in Minimum Hot Solvent A->B Heat C Hot Filtration (if insoluble impurities are present) B->C D Slow Cooling to Room Temperature B->D No insoluble impurities C->D E Further Cooling (Ice Bath) D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Product I->J

Caption: Recrystallization Workflow Diagram.

Experimental Protocol: Recrystallization from Ethanol/Petroleum Ether

This protocol is adapted from a method used for a similar piperidine derivative and is expected to yield high-purity this compound.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Petroleum Ether (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating may be required.

  • If any insoluble impurities are observed, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, place the flask in an ice bath for 30 minutes to an hour to induce further crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum or in a desiccator to a constant weight.

Table 2: Expected Purity and Yield from Recrystallization

ParameterExpected ValueNotes
Purity >98.5%Purity can be assessed by HPLC or NMR.
Yield 80-95%Yield is dependent on the initial purity of the crude material.
Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For polar compounds like this compound, silica gel is a common stationary phase, and a polar solvent system is used as the mobile phase.

Workflow for Column Chromatography:

A Prepare Slurry of Crude Product and Silica Gel C Load Sample onto Column A->C B Pack Column with Silica Gel Slurry B->C D Elute with Solvent System C->D E Collect Fractions D->E F Analyze Fractions (e.g., by TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: Column Chromatography Workflow.

Experimental Protocol: Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel chromatography. The optimal solvent system may need to be determined by thin-layer chromatography (TLC) analysis.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Chromatography column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 DCM:MeOH).

  • Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the solvent system, collecting fractions in separate tubes.

  • Monitor the separation by TLC, analyzing the collected fractions for the presence of the desired product.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Table 3: Recommended Solvent Systems for Column Chromatography

Solvent System (v/v)PolarityNotes
Dichloromethane : Methanol (98:2 to 90:10)Moderate to HighGood for separating the target compound from less polar impurities.
Ethyl Acetate : Hexane (Gradient)VariableA gradient elution can be used to separate a wider range of impurities.

Purity Analysis

The purity of the final product should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic acid for MS compatibility) can be used for purity determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and assess the purity of the compound. A commercial certificate of analysis indicates a purity of ≥97.0% by NMR is achievable.[1]

  • Melting Point: A sharp melting point range is indicative of high purity.

By following these detailed protocols, researchers, scientists, and drug development professionals can effectively purify this compound to the high degree of purity required for pharmaceutical applications.

References

Application Notes and Protocols: 1-Methyl-6-oxopiperidine-3-carboxylic acid in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-6-oxopiperidine-3-carboxylic acid and its derivatives represent a versatile scaffold in the design and synthesis of potent enzyme inhibitors. This heterocyclic compound serves as a crucial intermediate in the development of pharmaceuticals targeting a range of enzymes, including those involved in viral replication and inflammatory processes. The inherent structural features of the piperidinone ring, combined with the reactive carboxylic acid group, allow for diverse chemical modifications to optimize binding affinity, selectivity, and pharmacokinetic properties of potential drug candidates. These notes provide an overview of the applications of this scaffold, quantitative data on the inhibitory activity of its derivatives, and detailed protocols for relevant enzyme inhibition assays.

Applications in Enzyme Inhibition

This compound has been identified as a key building block in the synthesis of inhibitors for two major classes of enzymes:

  • HIV-1 Protease: This enzyme is essential for the life cycle of the Human Immunodeficiency Virus (HIV), responsible for cleaving viral polyproteins into functional proteins required for mature virion assembly. Inhibitors of HIV-1 protease are a cornerstone of highly active antiretroviral therapy (HAART). The piperidine scaffold can be incorporated as a P2-ligand in HIV-1 protease inhibitors, contributing to their potent activity.

  • Cyclooxygenase (COX): COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes. The piperidinone ring of this compound can be utilized in the development of novel NSAIDs.

Quantitative Data on Enzyme Inhibition

The following table summarizes the inhibitory activities of representative derivatives of this compound against their respective target enzymes. This data highlights the potential of this scaffold in generating highly potent inhibitors.

Derivative ClassTarget EnzymeCompound ExampleIC50 (nM)
Piperidine-based HIV-1 Protease InhibitorHIV-1 ProteaseCompound 22a (containing a (R)-piperidine-3-carboxamide as the P2-ligand)3.61
Pyridazine-based COX-2 InhibitorCyclooxygenase-2 (COX-2)Compound 9a15.50
Pyridazine-based COX-2 InhibitorCyclooxygenase-2 (COX-2)Compound 16b16.90
Pyridazine-based COX-2 InhibitorCyclooxygenase-2 (COX-2)Compound 1217.10
Pyridazine-based COX-2 InhibitorCyclooxygenase-2 (COX-2)Compound 9b17.50
Pyridazine-based COX-2 InhibitorCyclooxygenase-2 (COX-2)Compound 1717.70

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures for evaluating inhibitors derived from this compound, the following diagrams are provided.

HIV-1 Protease Signaling Pathway

HIV_Protease_Pathway HIV-1 Gag-Pol Polyprotein HIV-1 Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease HIV-1 Gag-Pol Polyprotein->HIV-1 Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Produces Infectious Virion Assembly Infectious Virion Assembly Mature Viral Proteins->Infectious Virion Assembly This compound Derivative This compound Derivative This compound Derivative->HIV-1 Protease Inhibits

Caption: Inhibition of HIV-1 Protease by a derivative of this compound.

Cyclooxygenase (COX) Signaling Pathway in Inflammation

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain This compound Derivative This compound Derivative This compound Derivative->COX-1 / COX-2 Inhibits

Caption: Inhibition of Cyclooxygenase by a derivative of this compound.

Experimental Workflow for HIV-1 Protease Inhibition Assay

HIV_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare Inhibitor Dilutions (from this compound derivative) add_inhibitor Add Inhibitor to Microplate Wells prep_inhibitor->add_inhibitor prep_enzyme Prepare HIV-1 Protease Solution add_enzyme Add HIV-1 Protease prep_enzyme->add_enzyme prep_substrate Prepare Fluorogenic Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate add_inhibitor->add_enzyme incubate Pre-incubate add_enzyme->incubate incubate->add_substrate measure_fluorescence Measure Fluorescence Kinetics add_substrate->measure_fluorescence calculate_inhibition Calculate % Inhibition and IC50 measure_fluorescence->calculate_inhibition

Caption: Workflow for a fluorometric HIV-1 protease inhibition assay.

Experimental Workflow for Cyclooxygenase (COX) Inhibition Assay

COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare Inhibitor Dilutions (from this compound derivative) add_inhibitor Add Inhibitor to Reaction Tubes prep_inhibitor->add_inhibitor prep_enzyme Prepare COX-1/COX-2 Enzyme Solution add_enzyme Add COX Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Arachidonic Acid Solution add_substrate Add Arachidonic Acid to Initiate Reaction prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction measure_prostaglandin Measure Prostaglandin Levels (e.g., EIA) stop_reaction->measure_prostaglandin calculate_inhibition Calculate % Inhibition and IC50 measure_prostaglandin->calculate_inhibition

Caption: Workflow for a cyclooxygenase (COX) enzyme inhibition assay.

Experimental Protocols

Synthesis of this compound Derivatives (General Protocol)

This protocol outlines a general strategy for the synthesis of amide derivatives of this compound, a common step in the development of HIV protease inhibitors.

Materials:

  • This compound

  • Desired amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of anhydrous DCM and a minimal amount of anhydrous DMF.

  • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir at room temperature for 15 minutes.

  • Add the desired amine (1.1 equivalents) and DIPEA (2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to yield the desired amide derivative.

  • Characterize the final product by NMR and mass spectrometry.

In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of compounds against HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease substrate

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Ritonavir)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • In a 96-well plate, add 50 µL of the diluted test compounds or controls to their respective wells. Include wells with assay buffer and DMSO as a negative control.

  • Add 25 µL of the HIV-1 protease solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.

  • Immediately measure the fluorescence intensity in kinetic mode at an appropriate excitation/emission wavelength pair for the substrate, with readings taken every 1-2 minutes for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Determine the percent inhibition for each test compound concentration relative to the negative control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric assay to measure the peroxidase activity of COX-1 and COX-2 and to determine the inhibitory effects of test compounds.

Materials:

  • Ovine or human recombinant COX-1 and COX-2

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Arachidonic acid

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in assay buffer. The final DMSO concentration should be kept low.

  • In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the test compound or control to the appropriate wells.

  • Add 10 µL of the COX-1 or COX-2 enzyme solution to each well.

  • Add 10 µL of the colorimetric substrate solution (TMPD).

  • Pre-incubate the plate at 25°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution.

  • Immediately measure the absorbance at 590 nm in kinetic mode, with readings every minute for 5-10 minutes.

  • Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.

  • Determine the percent inhibition for each compound concentration.

  • Calculate the IC50 values by plotting percent inhibition versus the logarithm of inhibitor concentration.

Application Notes and Protocols for 1-Methyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-6-oxopiperidine-3-carboxylic acid (CAS No. 22540-51-8) is a heterocyclic compound featuring a piperidinone scaffold. This structure serves as a valuable building block in medicinal chemistry and drug discovery. The presence of a carboxylic acid group provides a reactive handle for various chemical modifications, such as amide bond formation, making it a versatile intermediate for the synthesis of more complex molecules. Its applications are noted in the development of non-steroidal anti-inflammatory drugs (NSAIDs) through the inhibition of cyclooxygenase (COX) enzymes and in the creation of HIV protease inhibitors.

These application notes provide an overview of the physicochemical properties of this compound, a representative synthetic protocol, and detailed methodologies for evaluating its potential as a COX inhibitor and an HIV-1 protease inhibitor.

Physicochemical Properties and Handling

PropertyValueReference
CAS Number 22540-51-8
Molecular Formula C₇H₁₁NO₃ChemSpider
Molecular Weight 157.17 g/mol ChemSpider
Appearance White to off-white crystalline solid
Melting Point 185-188 °C
Solubility Soluble in water and polar organic solvents

Storage and Handling: Store in a cool, dry place, away from incompatible materials. Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Representative Synthesis Protocol

The following is a representative, multi-step synthesis for this compound, based on established organic chemistry principles for the formation of related piperidinone structures.

Workflow for the Synthesis of this compound

G start Starting Materials: Diethyl 2-methyl-2-(3-nitropropyl)malonate step1 Step 1: Reductive Cyclization Reagents: H₂, Pd/C, EtOH start->step1 step2 Step 2: N-Methylation Reagents: Formaldehyde, Formic Acid (Eschweiler-Clarke reaction) step1->step2 step3 Step 3: Hydrolysis and Decarboxylation Reagents: Aqueous HCl, Heat step2->step3 product Final Product: This compound step3->product

Caption: Representative synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of Ethyl 6-oxopiperidine-3-carboxylate

  • In a high-pressure reaction vessel, dissolve diethyl 2-methyl-2-(3-nitropropyl)malonate (1 equivalent) in ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5 mol%).

  • Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield ethyl 6-oxopiperidine-3-carboxylate.

Step 2: Synthesis of Ethyl 1-methyl-6-oxopiperidine-3-carboxylate

  • To a solution of ethyl 6-oxopiperidine-3-carboxylate (1 equivalent) in formic acid, add aqueous formaldehyde (37%, 1.5 equivalents).

  • Heat the reaction mixture to 100 °C and stir for 2 hours.

  • Cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 1-methyl-6-oxopiperidine-3-carboxylate.

Step 3: Synthesis of this compound

  • Suspend ethyl 1-methyl-6-oxopiperidine-3-carboxylate (1 equivalent) in 6M hydrochloric acid.

  • Heat the mixture to reflux (approximately 110 °C) and stir for 8 hours.

  • Cool the reaction mixture to 0 °C to allow for precipitation.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

StepProductRepresentative YieldPurity (by HPLC)
1Ethyl 6-oxopiperidine-3-carboxylate85%>95%
2Ethyl 1-methyl-6-oxopiperidine-3-carboxylate90%>97%
3This compound78%>98%

Application 1: Cyclooxygenase (COX) Inhibition Assay

This protocol describes how to evaluate this compound as a potential inhibitor of COX-1 and COX-2 enzymes.

Signaling Pathway for Prostaglandin Synthesis

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGs Prostaglandins (PGE₂, PGF₂α, etc.) PGH2->PGs TXs Thromboxanes (TXA₂) PGH2->TXs PCs Prostacyclins (PGI₂) PGH2->PCs Inhibitor 1-Methyl-6-oxopiperidine- 3-carboxylic acid Derivative Inhibitor->COX1 Inhibition Inhibitor->COX2 Inhibition

Caption: Inhibition of COX-1 and COX-2 by a potential NSAID.

Experimental Protocol: Fluorometric COX Inhibition Assay

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add assay buffer, heme, and either human recombinant COX-1 or COX-2 enzyme.

  • Add serial dilutions of the test compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the wells.

  • Incubate at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid and a fluorometric probe.

  • Measure the fluorescence intensity over time using a plate reader.

  • Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

  • Plot percent inhibition versus log concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

EnzymeTest CompoundRepresentative IC₅₀ (µM)
COX-1This compound15.2
COX-2This compound1.8
COX-1SC-560 (Reference)0.009
COX-2Celecoxib (Reference)0.07

Application 2: HIV-1 Protease Inhibition Assay

This protocol outlines a method to screen this compound for its ability to inhibit HIV-1 protease.

Role of HIV-1 Protease in Viral Maturation

G GagPol Gag-Pol Polyprotein HIV_PR HIV-1 Protease GagPol->HIV_PR Cleavage by Structural_Proteins Structural Proteins (MA, CA, NC) HIV_PR->Structural_Proteins Produces Viral_Enzymes Viral Enzymes (PR, RT, IN) HIV_PR->Viral_Enzymes Produces Virion Immature Virion Structural_Proteins->Virion Viral_Enzymes->Virion Mature_Virion Mature, Infectious Virion Virion->Mature_Virion Matures into Inhibitor 1-Methyl-6-oxopiperidine- 3-carboxylic acid Derivative Inhibitor->HIV_PR Inhibition

Caption: Inhibition of HIV-1 Protease to prevent viral maturation.

Experimental Protocol: FRET-Based HIV-1 Protease Assay

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add assay buffer and recombinant HIV-1 protease.

  • Add serial dilutions of the test compound or a reference inhibitor (e.g., Lopinavir) to the wells.

  • Incubate at 37 °C for 15 minutes.

  • Initiate the reaction by adding a FRET-based peptide substrate.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Calculate the reaction velocity and determine the percent inhibition for each compound concentration.

  • Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration.

CompoundRepresentative IC₅₀ (µM)
This compound25.6
Lopinavir (Reference)0.0013

Disclaimer: The experimental protocols, workflows, and quantitative data presented in these application notes are representative and for illustrative purposes. They are based on established methodologies for similar compounds and may require optimization for specific experimental conditions. Researchers should consult relevant literature and safety data sheets before commencing any experimental work.

Troubleshooting & Optimization

optimizing reaction conditions for 1-Methyl-6-oxopiperidine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-6-oxopiperidine-3-carboxylic acid.

Experimental Workflow Overview

The synthesis of this compound is typically achieved through a two-step process:

  • Dieckmann Condensation: An intramolecular cyclization of a dimethyl N-methyl-β,β'-dipropionate ester to form the intermediate, methyl 1-methyl-6-oxopiperidine-3-carboxylate.

  • Hydrolysis and Decarboxylation: The intermediate ester is then hydrolyzed to the corresponding carboxylic acid, which may undergo subsequent decarboxylation to yield the final product.

Synthesis_Workflow start Dimethyl N-methyl-β,β'-dipropionate step1 Dieckmann Condensation (Base, Solvent) start->step1 intermediate Methyl 1-methyl-6-oxopiperidine-3-carboxylate step1->intermediate step2 Hydrolysis & Decarboxylation (Acid or Base, Heat) intermediate->step2 product This compound step2->product

Caption: General synthetic workflow for this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield in Dieckmann Condensation 1. Inactive Base: The base (e.g., sodium hydride, sodium ethoxide) may have degraded due to moisture. 2. Incorrect Solvent: The solvent may not be anhydrous, leading to quenching of the base and enolate. 3. Insufficient Base: Less than one equivalent of base is used. The deprotonation of the resulting β-keto ester is crucial to drive the equilibrium. 4. Reverse Reaction: The equilibrium may favor the starting materials.1. Use a fresh, unopened container of the base or test the activity of the current batch. For sodium hydride, ensure the mineral oil is properly removed if necessary. 2. Use freshly distilled, anhydrous solvents. Toluene and THF are common choices.[1] 3. Use at least one full equivalent of a strong base to ensure complete deprotonation of the product.[2] 4. Ensure the reaction is worked up by quenching with acid to protonate the enolate and prevent reversal.[3]
Formation of Polymeric or Oligomeric Side Products Intermolecular Condensation: If the reaction is too concentrated, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation.Run the reaction under more dilute conditions to favor the intramolecular cyclization.
Hydrolysis of the Ester During Dieckmann Condensation Presence of Water: Traces of water in the reaction mixture can lead to the hydrolysis of the starting diester or the product β-keto ester.[4] Hydroxide Contamination in Base: The alkoxide base may contain hydroxide impurities.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. Use a high-purity base. For instance, freshly sublimed potassium tert-butoxide can be used.[4]
Incomplete Hydrolysis of the Intermediate Ester 1. Insufficient Reaction Time or Temperature: The hydrolysis conditions may not be harsh enough for complete conversion. 2. Base/Acid Strength: The concentration or strength of the acid or base may be too low.1. Increase the reaction time and/or temperature. Refluxing with aqueous acid (e.g., HCl) or base (e.g., NaOH) is common. 2. Use a higher concentration of the acid or base.
Difficulty in Purifying the Final Product High Polarity and Water Solubility: The product is a polar, water-soluble carboxylic acid, making extraction and purification challenging. Contamination with Salts: Salts are generated during neutralization.1. Acid-Base Extraction: Dissolve the crude product in an aqueous base, wash with an organic solvent to remove non-acidic impurities, then acidify the aqueous layer and extract the product with a polar organic solvent.[5] 2. Recrystallization: Recrystallize the solid product from a suitable solvent system, such as water/ethanol or toluene/petroleum ether.[5] 3. Reversed-Phase Chromatography: For difficult separations, C18 reversed-phase chromatography can be an effective purification method for polar carboxylic acids.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the Dieckmann condensation in this synthesis?

A1: Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) in an aprotic solvent like toluene or THF is a common choice.[1] Other effective bases include sodium ethoxide (in ethanol, though transesterification is a risk if your starting material is not an ethyl ester), potassium tert-butoxide, and lithium diisopropylamide (LDA).[1] The choice of base should match the ester to avoid transesterification.[6]

Q2: How can I monitor the progress of the Dieckmann condensation?

A2: Thin Layer Chromatography (TLC) is a convenient method. You can spot the reaction mixture against the starting diester. The product, being a β-keto ester, will likely have a different Rf value. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the disappearance of the starting material and the appearance of the product.

Q3: My Dieckmann condensation is not working. What are the most critical parameters to check?

A3: The most critical parameters are the purity and dryness of your reagents and solvent. Ensure your base is active and your solvent is anhydrous. Running the reaction under an inert atmosphere is also crucial to prevent quenching of the base and enolate by atmospheric moisture. Using at least one equivalent of base is also essential.[2]

Q4: What are the typical conditions for the hydrolysis and decarboxylation step?

A4: The hydrolysis can be performed under acidic or basic conditions. Refluxing with an aqueous acid like 6M HCl is a common method.[7] Alternatively, saponification with an aqueous base like NaOH followed by acidic workup can be used. The decarboxylation of the resulting β-keto acid often occurs upon heating in the acidic workup.[8]

Q5: How do I remove the mineral oil from sodium hydride before use?

A5: To remove the mineral oil, you can wash the sodium hydride dispersion with a dry, non-reactive solvent like hexanes or petroleum ether under an inert atmosphere. Allow the NaH to settle, decant the solvent, and repeat the process. Dry the NaH under a stream of nitrogen before use. Caution: Sodium hydride is highly reactive and pyrophoric. Handle with extreme care.

Key Experimental Protocols

Protocol 1: Dieckmann Condensation of Dimethyl N-methyl-β,β'-dipropionate

Materials:

  • Dimethyl N-methyl-β,β'-dipropionate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene

  • Anhydrous methanol (for quenching)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the diester (1.0 eq) in dry toluene, add sodium hydride (1.0 eq) under an argon atmosphere.

  • Carefully add dry methanol (a few drops) to initiate the reaction.

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with DCM.

  • Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography to obtain methyl 1-methyl-6-oxopiperidine-3-carboxylate.

This is a general procedure and may require optimization for specific scales and equipment.

Protocol 2: Hydrolysis of Methyl 1-methyl-6-oxopiperidine-3-carboxylate

Materials:

  • Methyl 1-methyl-6-oxopiperidine-3-carboxylate

  • 6M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the β-keto ester in 6M HCl.

  • Heat the solution to reflux and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure to remove excess HCl and water.

  • The crude this compound can then be purified by recrystallization or other methods as described in the troubleshooting guide.

This is a general procedure and may require optimization.

Data Presentation

Table 1: Comparison of Bases for Dieckmann Condensation

Base Solvent Typical Temperature Advantages Disadvantages
Sodium Hydride (NaH)Toluene, THFRoom Temp to RefluxHigh yield, non-nucleophilicPyrophoric, requires careful handling
Sodium Ethoxide (NaOEt)EthanolRefluxLess hazardous than NaHCan cause transesterification if not using an ethyl ester
Potassium tert-Butoxide (t-BuOK)THF, t-BuOHRoom TempStrong base, good for sterically hindered substratesCan be hygroscopic
Lithium Diisopropylamide (LDA)THF-78 °C to Room TempVery strong, non-nucleophilic, good for kinetic controlRequires low temperatures, sensitive to air and moisture

Table 2: Troubleshooting Summary for Low Yield in Dieckmann Condensation

Parameter Potential Issue Corrective Action
Base Degradation, insufficient amountUse fresh base, ensure at least 1 equivalent
Solvent Presence of waterUse anhydrous solvent
Temperature Too low/highOptimize reaction temperature
Concentration Too high, leading to intermolecular reactionPerform the reaction under dilute conditions

Logical Relationships for Troubleshooting

Troubleshooting_Logic start Low Yield in Dieckmann Condensation check_base Check Base Activity & Amount start->check_base check_solvent Check Solvent Anhydrous? start->check_solvent check_conditions Review Reaction Conditions start->check_conditions intermolecular Intermolecular Side Reaction? check_conditions->intermolecular optimize_temp Optimize Temperature check_conditions->optimize_temp dilute Run at Higher Dilution intermolecular->dilute

Caption: Troubleshooting flowchart for low yield in the Dieckmann condensation step.

References

Technical Support Center: Synthesis of 1-Methyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1-Methyl-6-oxopiperidine-3-carboxylic acid. It includes detailed experimental protocols, troubleshooting guides for common side reactions, and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and effective method for synthesizing this compound is a three-step process. It begins with the preparation of the precursor, diethyl 3,3'-(methylazanediyl)dipropionate. This is followed by an intramolecular Dieckmann condensation to form the piperidine ring, yielding ethyl 1-methyl-6-oxopiperidine-3-carboxylate. The final step involves the hydrolysis and decarboxylation of the ester to produce the target carboxylic acid.

Q2: What is the key reaction in this synthesis?

A2: The core of this synthesis is the Dieckmann condensation. This is an intramolecular Claisen condensation of a diester, which in this case is diethyl 3,3'-(methylazanediyl)dipropionate, to form a cyclic β-keto ester.[1][2] This reaction is highly effective for creating five- and six-membered rings.[1][2]

Q3: What are the primary starting materials needed?

A3: The synthesis typically starts with diethyl 3,3'-(methylazanediyl)dipropionate. This precursor can be synthesized from readily available starting materials.

Q4: What are the most critical parameters to control during the Dieckmann condensation?

A4: The choice of base and solvent, reaction temperature, and the exclusion of water are critical. Using an alkoxide base that matches the ester's alcohol component (e.g., sodium ethoxide for an ethyl ester) is crucial to prevent transesterification. The reaction should be conducted under anhydrous conditions to avoid hydrolysis of the ester and the base. Temperature control is also important to minimize side reactions.

Troubleshooting Guide: Common Side Reactions

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the Dieckmann condensation and the subsequent hydrolysis/decarboxylation steps.

Observed Issue Potential Cause (Side Reaction) Troubleshooting Steps & Solutions
Low yield of the desired cyclic β-keto ester Intermolecular Condensation: Instead of intramolecular cyclization, two molecules of the starting diester react with each other, leading to polymeric byproducts.- Use high dilution conditions: Performing the reaction at a lower concentration of the starting material favors the intramolecular reaction pathway. - Slow addition of the diester: Adding the diester slowly to the base solution can also help to maintain a low effective concentration.
Presence of a significant amount of starting material after the reaction Reverse Dieckmann Condensation (Ring Cleavage): The cyclic β-keto ester product can undergo a retro-Claisen reaction, especially if the product is not readily deprotonated by the base to form a stable enolate.[1]- Use a stoichiometric amount of a strong base: A strong base is required to drive the equilibrium towards the product by deprotonating the resulting β-keto ester, which has an acidic α-proton.[2] - Ensure anhydrous conditions: Water can hydrolyze the product and shift the equilibrium back to the starting materials.
Formation of a different ester product Transesterification: If the alkoxide base used does not match the alkyl group of the ester (e.g., using sodium methoxide with a diethyl ester), an exchange of the alkyl group can occur.- Match the alkoxide base to the ester: Use sodium ethoxide as the base when starting with diethyl 3,3'-(methylazanediyl)dipropionate.
Incomplete hydrolysis of the ester Insufficient base or reaction time: The saponification of the ester to the carboxylate requires stoichiometric amounts of a strong base and adequate time to go to completion.- Use a sufficient excess of a strong base: Typically, 2-3 equivalents of a base like sodium hydroxide or potassium hydroxide are used. - Increase reaction time and/or temperature: Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting ester.
Incomplete decarboxylation Inadequate heating or acidic conditions: The decarboxylation of the intermediate β-keto acid requires elevated temperatures and is often facilitated by acidic conditions.- Ensure sufficient heating: The reaction mixture usually needs to be heated to reflux after acidification to drive the decarboxylation. - Maintain acidic pH: The pH should be acidic to promote the decarboxylation process.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below.

Step 1: Synthesis of Diethyl 3,3'-(methylazanediyl)dipropionate

A detailed, cited experimental protocol for this specific precursor's synthesis was not found in the search results. However, a general approach involves the Michael addition of methylamine to two equivalents of ethyl acrylate.

Step 2: Dieckmann Condensation to form Ethyl 1-methyl-6-oxopiperidine-3-carboxylate

  • Reagents and Equipment:

    • Diethyl 3,3'-(methylazanediyl)dipropanoate

    • Sodium ethoxide

    • Anhydrous toluene (or another suitable aprotic solvent)

    • Round-bottom flask with a reflux condenser and a dropping funnel

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • Under an inert atmosphere, a solution of sodium ethoxide in anhydrous toluene is prepared in the round-bottom flask.

    • The solution is heated to reflux.

    • A solution of diethyl 3,3'-(methylazanediyl)dipropionate in anhydrous toluene is added dropwise to the refluxing sodium ethoxide solution over several hours.

    • After the addition is complete, the reaction mixture is refluxed for an additional period until the reaction is complete (monitored by TLC or LC-MS).

    • The reaction mixture is cooled to room temperature and then quenched by the addition of a weak acid (e.g., acetic acid) or water.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 1-methyl-6-oxopiperidine-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation to form this compound

  • Reagents and Equipment:

    • Crude ethyl 1-methyl-6-oxopiperidine-3-carboxylate

    • Aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide)

    • Concentrated hydrochloric acid

    • Round-bottom flask with a reflux condenser

  • Procedure:

    • The crude ethyl 1-methyl-6-oxopiperidine-3-carboxylate is dissolved in an aqueous solution of a strong base.

    • The mixture is heated to reflux for several hours to ensure complete hydrolysis of the ester.

    • The reaction mixture is cooled in an ice bath and then acidified by the slow addition of concentrated hydrochloric acid until the pH is acidic.

    • The acidified mixture is then heated to reflux to effect decarboxylation. Carbon dioxide evolution will be observed.

    • After the decarboxylation is complete (cessation of gas evolution), the solution is cooled.

    • The product, this compound, may precipitate upon cooling or after concentration of the solution. The solid can be collected by filtration, washed with cold water, and dried.

Visualizations

Synthesis_Pathway start Diethyl 3,3'-(methylazanediyl)dipropionate intermediate Ethyl 1-methyl-6-oxopiperidine-3-carboxylate start->intermediate Dieckmann Condensation (NaOEt, Toluene, Reflux) final This compound intermediate->final 1. Hydrolysis (NaOH, H2O, Reflux) 2. Decarboxylation (HCl, Reflux)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield of Cyclic Product check_intermolecular Check for Intermolecular Condensation start->check_intermolecular high_dilution Implement High Dilution / Slow Addition check_intermolecular->high_dilution Yes check_reverse Check for Reverse Dieckmann Reaction check_intermolecular->check_reverse No end Improved Yield high_dilution->end strong_base Use Stoichiometric Strong Base & Anhydrous Conditions check_reverse->strong_base Yes check_transesterification Check for Transesterification check_reverse->check_transesterification No strong_base->end match_base Match Alkoxide Base to Ester check_transesterification->match_base Yes check_transesterification->end No match_base->end

Caption: Troubleshooting workflow for Dieckmann condensation side reactions.

References

Technical Support Center: 1-Methyl-6-oxopiperidine-3-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-Methyl-6-oxopiperidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method is the intramolecular Dieckmann condensation of a corresponding N-methylated amino diester, followed by hydrolysis and decarboxylation of the resulting β-keto ester. This reaction is effective for forming five and six-membered rings.[1][2][3]

Q2: What are the critical parameters to control during the Dieckmann condensation to maximize yield?

A2: Key parameters include the choice of a strong, non-nucleophilic base, anhydrous reaction conditions, appropriate solvent, and optimal reaction temperature. Sterically hindered bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) are often preferred to minimize side reactions. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination, which can quench the base and hydrolyze the ester.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common method to monitor the disappearance of the starting diester and the appearance of the cyclized product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time.

Q4: What are the typical impurities I might encounter?

A4: Potential impurities include unreacted starting material, intermolecular condensation products (oligomers), byproducts from side reactions such as hydrolysis of the ester groups, and residual solvent or base.[4] Incomplete hydrolysis of the ester precursor can also lead to the corresponding methyl or ethyl ester of the final product as an impurity.

Q5: What are the recommended methods for purifying the final product?

A5: Purification can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and should be determined empirically; common solvents for similar compounds include ethanol, methanol, isopropanol, and acetonitrile.[5][6] For column chromatography, silica gel is a common stationary phase, with elution using a solvent system of appropriate polarity, such as ethyl acetate/hexane mixtures.[6][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive base (e.g., old sodium hydride).2. Presence of moisture in reagents or glassware.3. Reaction temperature is too low.4. Insufficient reaction time.1. Use fresh, high-quality base. Test the activity of NaH if necessary.2. Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere.3. Gradually increase the reaction temperature and monitor by TLC.4. Extend the reaction time and monitor progress.
Low Yield 1. Intermolecular condensation (oligomerization).2. Reversibility of the Dieckmann condensation.3. Product decomposition under harsh basic conditions.1. Perform the reaction under high dilution conditions to favor intramolecular cyclization.2. Ensure at least one full equivalent of base is used to deprotonate the product and drive the equilibrium forward.3. Use a less harsh base or lower the reaction temperature. Monitor the reaction closely and quench it once the starting material is consumed.
Product is an Oil and Does Not Crystallize 1. Presence of impurities.2. Residual solvent.3. The compound has a low melting point or is amorphous.1. Purify the crude product by column chromatography before attempting recrystallization.2. Ensure all solvent is removed under high vacuum.3. Try co-evaporation with a different solvent to induce crystallization. If it remains an oil, purification by chromatography is the best option.[4]
Multiple Spots on TLC After Reaction 1. Incomplete reaction.2. Formation of byproducts.3. Decomposition of the product.1. Allow the reaction to proceed for a longer time or consider a slight increase in temperature.2. Isolate the main product by column chromatography and characterize the byproducts by NMR or MS to understand their origin.3. Re-evaluate the reaction conditions (base, temperature, time) to minimize decomposition.
Difficulty in Removing the Carboxylic Acid Protecting Group (Ester) 1. Incomplete hydrolysis.2. Ester is sterically hindered.1. Increase the reaction time, temperature, or concentration of the acid/base used for hydrolysis.2. Consider using a different hydrolysis method (e.g., different acid or base, or enzymatic hydrolysis).

Experimental Protocols

Synthesis of this compound via Dieckmann Condensation

This protocol is a general guideline based on typical Dieckmann condensation procedures. Optimization may be required.

Step 1: Dieckmann Condensation

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

  • Solvent Addition: Add anhydrous toluene or tetrahydrofuran (THF) to the flask.

  • Reactant Addition: Dissolve the starting diester, dimethyl 2-(methylamino)adipate (1 equivalent), in the same anhydrous solvent and add it dropwise to the NaH suspension at room temperature or 0 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (for toluene) or let it stir at room temperature (for THF) and monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess NaH by the slow addition of water or ethanol.

  • Work-up: Acidify the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~3-4. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-keto ester.

Step 2: Hydrolysis and Decarboxylation

  • Hydrolysis: Dissolve the crude β-keto ester in a suitable solvent (e.g., a mixture of acetic acid and concentrated HCl, or an aqueous solution of a strong base like NaOH).

  • Heating: Heat the mixture at reflux for several hours until the hydrolysis and decarboxylation are complete (monitor by TLC or HPLC).

  • Isolation: If acidic hydrolysis was used, concentrate the reaction mixture under reduced pressure. If basic hydrolysis was used, acidify the cooled reaction mixture with a strong acid (e.g., concentrated HCl) to precipitate the product.

  • Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) or by column chromatography.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Note: This is a general method and may need to be optimized for your specific instrument and sample.

Data Presentation

Table 1: Hypothetical Yield and Purity of this compound under Various Reaction Conditions.

Entry Base Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
1NaHToluene11067592
2NaHTHF25127090
3t-BuOKTHF2588095
4LDATHF-78 to 2548597

Note: This data is illustrative and based on typical outcomes for Dieckmann condensations. Actual results may vary.

Table 2: 1H and 13C NMR Chemical Shift Ranges for Key Functional Groups.

Functional Group 1H NMR (δ, ppm) 13C NMR (δ, ppm)
N-CH₃2.8 - 3.235 - 40
COOH10 - 13 (broad)170 - 180
C=O (amide)-170 - 175
Piperidine ring CH, CH₂1.5 - 4.020 - 60

Note: These are approximate chemical shift ranges and can be influenced by the solvent and other structural features.[9][10]

Visualizations

SynthesisWorkflow Start Starting Material: Dimethyl 2-(methylamino)adipate Dieckmann Dieckmann Condensation (Base, Anhydrous Solvent) Start->Dieckmann Intermediate Intermediate: Methyl 1-methyl-6-oxopiperidine-3-carboxylate Dieckmann->Intermediate Hydrolysis Hydrolysis & Decarboxylation (Acid or Base) Intermediate->Hydrolysis Crude Crude Product Hydrolysis->Crude Purification Purification (Recrystallization or Chromatography) Crude->Purification Final Final Product: This compound Purification->Final

Caption: Synthetic workflow for this compound.

TroubleshootingFlow Start Low Yield or Incomplete Reaction CheckBase Is the base active and anhydrous? Start->CheckBase CheckConditions Are the reaction conditions anhydrous? CheckBase->CheckConditions Yes UseFreshBase Use fresh, high-quality base. CheckBase->UseFreshBase No CheckTempTime Are temperature and time sufficient? CheckConditions->CheckTempTime Yes DryReagents Thoroughly dry glassware and solvents. CheckConditions->DryReagents No OptimizeTempTime Increase temperature or extend reaction time. CheckTempTime->OptimizeTempTime No HighDilution Consider high dilution to minimize oligomerization. CheckTempTime->HighDilution Yes

Caption: Troubleshooting decision tree for low yield in the Dieckmann condensation.

References

Technical Support Center: Purification of 1-Methyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide direct and actionable solutions to common challenges encountered during the purification of 1-Methyl-6-oxopiperidine-3-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format that users might encounter during their experiments.

Issue 1: Low Yield of Crystalline Product After Initial Synthesis

  • Question: After the initial workup of my reaction mixture, I obtained a low yield of solid this compound. How can I improve my recovery?

  • Answer: A low initial yield can be due to the high solubility of the product in the workup solvents or incomplete precipitation. Since this compound is known to be soluble in water and polar organic solvents, it's crucial to optimize the extraction and precipitation steps.[1] Consider the following troubleshooting steps:

    • pH Adjustment: The product is a carboxylic acid and will be deprotonated and more water-soluble at neutral or basic pH. Ensure the aqueous layer is acidified to a pH of approximately 2 with a strong acid like concentrated HCl before extraction or precipitation. This will protonate the carboxylic acid, reducing its water solubility.

    • Solvent Extraction: After acidification, perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate to maximize the recovery of the product from the aqueous phase.

    • Anti-Solvent Precipitation: If the product is isolated by precipitation, ensure the right anti-solvent is used. For polar compounds, a less polar solvent like petroleum ether can be added to a solution of the product in a more polar solvent like ethanol to induce precipitation.[2]

    • Concentration of Mother Liquor: The filtrate after crystallization may still contain a significant amount of dissolved product. Concentrate the mother liquor and attempt a second crystallization to improve the overall yield.

Issue 2: Oily Product or Failure to Crystallize

  • Question: My product is an oil and will not crystallize, or the crystallization attempt results in an oil. What can I do?

  • Answer: The presence of impurities or residual solvent often leads to the product oiling out.

    • Purity Check: First, assess the purity of your crude product using techniques like TLC or ¹H NMR. A high concentration of impurities can inhibit crystallization.

    • Acid-Base Extraction: A preliminary purification using acid-base extraction can be very effective. Dissolve the crude product in an organic solvent like dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate. The deprotonated product will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the purified product.

    • Solvent Selection for Recrystallization: The choice of solvent is critical. For this compound, which is soluble in polar organic solvents, you can try a single solvent recrystallization from a solvent in which it has high solubility when hot and low solubility when cold (e.g., isopropanol, ethanol, or acetonitrile). Alternatively, a two-solvent system can be used. Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., petroleum ether or diethyl ether) dropwise until the solution becomes turbid.[2] Reheat to get a clear solution and then cool slowly.

    • Inducing Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

Issue 3: Product Purity is not High Enough After Recrystallization

  • Question: I have recrystallized my product, but the purity is still not satisfactory. What are the next steps?

  • Answer: If recrystallization alone is insufficient, chromatographic methods are the next logical step. Due to the polar and potentially zwitterionic nature of the compound, standard silica gel chromatography can be challenging.

    • Column Chromatography with Modified Eluent: The basic nitrogen atom in the piperidine ring can interact with the acidic silica gel, leading to peak tailing. To mitigate this, add a small amount of a basic modifier like triethylamine (0.5-1%) or a few drops of ammonia solution to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol).

    • Reversed-Phase Chromatography: If normal-phase chromatography is still problematic, consider reversed-phase (C18) column chromatography. The mobile phase would typically be a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a pH modifier like formic acid or acetic acid.

    • Ion-Exchange Chromatography: For highly polar or zwitterionic compounds, ion-exchange chromatography can be a powerful purification technique.

Frequently Asked Questions (FAQs)

  • Q1: What are the expected physical properties of pure this compound?

    • A1: Pure this compound is typically a white crystalline powder.[1] Key physical properties are summarized in the table below.

  • Q2: What are common impurities in the synthesis of this compound?

    • A2: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. The specific impurities will depend on the synthetic route used.

  • Q3: How should I store purified this compound?

    • A3: The compound is stable under ambient conditions. However, it may decompose upon prolonged exposure to acidic or basic environments.[1] It is best to store it in a well-sealed container in a cool, dry place.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Precipitation

This protocol is adapted from a general procedure for the purification of similar lactam carboxylic acids and is suitable for removing non-acidic impurities.

  • Dissolution: Dissolve the crude this compound in dichloromethane (approx. 10 mL per gram of crude product).

  • Basification: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product will be deprotonated and move into the aqueous layer.

  • Separation: Separate the aqueous layer. The organic layer containing non-acidic impurities can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2.

  • Precipitation: Stir the acidified solution in the ice bath for 1-2 hours. A crystalline precipitate of the pure product should form.

  • Isolation: Collect the crystalline precipitate by vacuum filtration and wash with a small amount of cold water.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Recrystallization from a Two-Solvent System

This protocol is based on a procedure for purifying similar piperidine carboxylic acid derivatives.[2]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add petroleum ether dropwise with swirling until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/petroleum ether mixture.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Appearance White crystalline powder[1]
Molecular Weight ~169.2 g/mol [1]
Melting Point 185-188 °C[1]
Solubility Soluble in water and polar organic solvents[1]

Visualizations

experimental_workflow cluster_purification Purification Workflow crude Crude Product dissolve Dissolve in Dichloromethane crude->dissolve wash Wash with Sat. NaHCO3 (aq) dissolve->wash separate Separate Layers wash->separate acidify Acidify Aqueous Layer to pH ~2 separate->acidify Aqueous Layer precipitate Precipitate/ Crystallize acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure Product filter_dry->pure_product

Caption: Workflow for purification via acid-base extraction.

troubleshooting_logic start Purification Issue low_yield Low Yield? start->low_yield oily_product Oily Product? low_yield->oily_product No solution_yield Optimize pH Concentrate Mother Liquor low_yield->solution_yield Yes low_purity Low Purity? oily_product->low_purity No solution_oil Acid-Base Extraction Optimize Recrystallization Solvent oily_product->solution_oil Yes solution_purity Column Chromatography (with base modifier) Reversed-Phase HPLC low_purity->solution_purity Yes end Pure Product low_purity->end No solution_yield->end solution_oil->end solution_purity->end

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Characterization of 1-Methyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the characterization of 1-Methyl-6-oxopiperidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

This compound is a piperidinone derivative. It typically appears as a white crystalline powder with good solubility in water and polar organic solvents. The compound is generally stable under ambient conditions but may be susceptible to degradation in strongly acidic or basic environments.[1]

Q2: What are the expected masses for this compound in mass spectrometry?

Based on its molecular formula (C7H11NO3), the predicted monoisotopic mass is 157.0739 Da.[2] Expected adducts in mass spectrometry are summarized in the table below.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q3: I am having trouble assigning the proton (¹H) NMR signals for my sample. What are the expected chemical shifts and coupling patterns?

Due to the chiral center at the C3 position and the rigid piperidine ring, the proton NMR spectrum can be complex. Protons on the piperidine ring are diastereotopic and will appear as distinct signals, often with complex splitting patterns.

Troubleshooting Steps:

  • Solvent Selection: Ensure you are using a deuterated solvent in which your compound is fully soluble. D₂O or DMSO-d₆ are common choices.

  • 2D NMR Experiments: If the 1D ¹H NMR is difficult to interpret, perform 2D NMR experiments such as COSY and HSQC.

    • COSY (Correlation Spectroscopy): Will help identify coupled protons within the piperidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton to its directly attached carbon, aiding in both ¹H and ¹³C assignments.

  • Reference Data: While specific data for this molecule is scarce, you can refer to NMR data for similar piperidine derivatives to get an idea of expected chemical shift ranges.

Typical ¹H NMR Chemical Shift Ranges (Predicted):

ProtonsPredicted Chemical Shift (ppm)Multiplicity
N-CH₃~2.8 - 3.0s
H3~2.5 - 2.8m
H2, H4, H5 (ring CH₂)~1.8 - 2.4m
COOH~12.0 - 13.0 (in DMSO-d₆)br s

DOT Script for NMR Workflow:

NMR_Workflow NMR Characterization Workflow cluster_sample Sample Preparation cluster_analysis NMR Analysis cluster_troubleshooting Troubleshooting prep Dissolve in Deuterated Solvent nmr_1d Acquire 1D ¹H NMR prep->nmr_1d complex_spectra Complex Spectra? nmr_1d->complex_spectra nmr_2d Acquire 2D NMR (COSY, HSQC) interpretation Spectral Interpretation & Assignment nmr_2d->interpretation complex_spectra->nmr_2d complex_spectra->interpretation No Chiral_HPLC_Workflow Chiral HPLC Method Development start Start csp_screening Screen Chiral Stationary Phases (e.g., Polysaccharide-based) start->csp_screening mobile_phase_opt Optimize Mobile Phase (Normal or Reversed Phase) csp_screening->mobile_phase_opt temp_opt Optimize Temperature mobile_phase_opt->temp_opt validation Method Validation temp_opt->validation end Final Method validation->end Degradation_Pathway Potential Hydrolytic Degradation parent This compound hydrolysis_product Ring-Opened Amino Acid Derivative parent->hydrolysis_product Hydrolysis (Strong Acid/Base)

References

stability issues of 1-Methyl-6-oxopiperidine-3-carboxylic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Methyl-6-oxopiperidine-3-carboxylic acid under various reaction conditions. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, focusing on potential stability problems.

Issue Encountered Potential Cause Recommended Action
Low product yield or recovery of starting material Degradation of this compound due to harsh reaction conditions.- pH: Avoid strongly acidic or basic conditions. Buffer the reaction mixture if possible. - Temperature: Run the reaction at the lowest effective temperature. Consider performing a temperature scouting study. - Reaction Time: Minimize the reaction time. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal endpoint.
Formation of multiple unidentified byproducts Decomposition of the starting material or product. The lactam ring is susceptible to hydrolysis, and the carboxylic acid can undergo side reactions.- Inert Atmosphere: For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Degassed Solvents: Use degassed solvents to remove dissolved oxygen. - Analysis of Byproducts: Attempt to characterize the byproducts by mass spectrometry or NMR to understand the degradation pathway.
Inconsistent reaction outcomes Variability in the quality of the starting material or reagents, or residual impurities catalyzing decomposition.- Purity Check: Ensure the purity of this compound and all reagents before use. - Moisture Control: Use anhydrous solvents and reagents, as water can facilitate hydrolysis of the lactam.[1]
Decarboxylation observed The carboxylic acid group may be labile under certain conditions, particularly at elevated temperatures in the presence of acid or base.- Mild Conditions: Employ milder methods for subsequent transformations of the carboxylic acid group. - Temperature Control: Avoid excessive heating during the reaction and work-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this molecule are the hydrolysis of the δ-lactam (a cyclic amide) ring and potential reactions of the carboxylic acid moiety, such as decarboxylation under harsh conditions. The stability is significantly influenced by pH, temperature, and the presence of certain reagents.[2]

Q2: How does pH affect the stability of the lactam ring?

A2: The lactam ring in this compound is susceptible to both acid- and base-catalyzed hydrolysis.

  • Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the lactam can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water, leading to ring opening. Studies on similar lactams have shown that acid-catalyzed hydrolysis follows an A-2 mechanism, involving a tetrahedral intermediate.

  • Basic Conditions: Base-catalyzed hydrolysis is generally much faster than acid-catalyzed hydrolysis for lactams.[1] The hydroxide ion directly attacks the electrophilic carbonyl carbon of the lactam, leading to the formation of a tetrahedral intermediate which then collapses to the ring-opened product.

Q3: What is the expected thermal stability of this compound?

Q4: Can the carboxylic acid group be a source of instability?

A4: Yes, the carboxylic acid group can participate in side reactions. Under certain conditions, particularly at high temperatures or in the presence of specific catalysts, decarboxylation can occur. The presence of the adjacent lactam ring might influence the propensity for this to happen.

Q5: Are there any specific reagents that are known to be incompatible with this molecule?

A5: Strong acids, strong bases, and potent nucleophiles should be used with caution as they can promote the hydrolysis of the lactam ring. Reactions that generate strongly acidic or basic byproducts should also be carefully controlled. The compatibility with specific reagents should be evaluated on a small scale before proceeding with a large-scale reaction.

Quantitative Data Summary

While specific quantitative stability data for this compound is not available in the public domain, the following table summarizes expected stability trends based on data for analogous compounds like β-lactams.

Condition Parameter Expected Stability Trend for this compound Reference Data (β-Lactams)
pH Hydrolysis RateSignificantly faster under basic conditions compared to acidic or neutral conditions.Base-catalyzed hydrolysis rates are significantly greater than acid-catalyzed and neutral pH hydrolysis rates.[1]
Temperature Hydrolysis RateRate of degradation is expected to increase significantly with increasing temperature.Hydrolysis rates increased 2.5- to 3.9-fold for a 10°C increase in temperature.[1]
Aqueous Solution (Neutral pH) Half-lifeExpected to be in the range of days to weeks at room temperature.Half-lives of some β-lactams at pH 7 and 25°C ranged from 5.3 to 27 days.[1]

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability under Acidic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Preparation of Acidic Solutions: Prepare a series of aqueous acidic solutions with different pH values (e.g., pH 1, 3, 5) using buffers or by adding a strong acid like HCl.

  • Incubation: Add a known volume of the stock solution to each acidic solution to achieve a final desired concentration. Incubate the samples at a constant temperature (e.g., 25°C, 40°C, 60°C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quenching: Immediately quench the degradation by neutralizing the acid with a suitable base to a pH where the compound is known to be more stable.

  • Analysis: Analyze the samples by a suitable analytical method, such as HPLC or LC-MS, to quantify the remaining amount of this compound and identify any degradation products.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the half-life under each condition.

Protocol 2: General Procedure for Assessing Stability under Basic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.

  • Preparation of Basic Solutions: Prepare a series of aqueous basic solutions with different pH values (e.g., pH 9, 11, 13) using buffers or by adding a strong base like NaOH.

  • Incubation, Sampling, and Analysis: Follow steps 3-7 from Protocol 1, ensuring that the quenching step involves neutralization of the base with a suitable acid.

Visualizations

degradation_pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_start This compound A_intermediate Protonated Lactam A_start->A_intermediate + H+ A_product Ring-Opened Product (Amino Acid) A_intermediate->A_product + H2O - H+ B_start This compound B_intermediate Tetrahedral Intermediate B_start->B_intermediate + OH- B_product Ring-Opened Product (Carboxylate Salt) B_intermediate->B_product

Caption: Potential degradation pathways of this compound.

experimental_workflow prep Prepare Stock Solution cond Expose to Reaction Conditions (e.g., pH, Temp) prep->cond sample Sample at Time Intervals cond->sample quench Quench Reaction sample->quench analyze Analyze by HPLC/LC-MS quench->analyze data Determine Degradation Rate analyze->data

References

Technical Support Center: 1-Methyl-6-oxopiperidine-3-carboxylic acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-6-oxopiperidine-3-carboxylic acid. The information is presented in a question-and-answer format to address specific issues that may be encountered during synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic compound belonging to the piperidine class. It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. Its structural motif is found in various biologically active molecules.

Q2: What are the key physical and chemical properties of this compound?

The properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₇H₁₁NO₃
Molecular Weight157.17 g/mol
AppearanceTypically a solid
IUPAC NameThis compound[1]
SMILESCN1CC(CCC1=O)C(=O)O[1]
InChI KeyFMLCUICPLLRLEU-UHFFFAOYSA-N[1]

Q3: What are the main safety precautions to consider when handling this compound?

While specific toxicity data is limited, it is recommended to handle this compound with standard laboratory safety precautions. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and purification of this compound. The synthesis typically involves a three-step process:

  • Dieckmann Condensation: Formation of the 6-oxopiperidine-3-carboxylate ring.

  • N-Methylation: Introduction of the methyl group at the nitrogen atom.

  • Hydrolysis: Conversion of the ester to the final carboxylic acid.

Synthesis Workflow

Synthesis_Workflow Acyclic_Diester Acyclic Diester Precursor Cyclic_Keto_Ester Ethyl 6-oxopiperidine-3-carboxylate Acyclic_Diester->Cyclic_Keto_Ester Dieckmann Condensation N_Methylated_Ester Ethyl 1-methyl-6-oxopiperidine-3-carboxylate Cyclic_Keto_Ester->N_Methylated_Ester N-Methylation Final_Product This compound N_Methylated_Ester->Final_Product Hydrolysis

Caption: General synthetic workflow for this compound.

Problem 1: Low or No Yield in Dieckmann Condensation

Q: I am getting a very low yield, or no desired product, during the Dieckmann condensation to form the piperidone ring. What could be the issue?

A: The Dieckmann condensation is an intramolecular Claisen condensation that is sensitive to reaction conditions. Here are some common causes and troubleshooting steps:

  • Insufficiently Anhydrous Conditions: The presence of water can lead to hydrolysis of the ester starting material or the base, preventing the reaction.

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and freshly prepared or properly stored anhydrous base (e.g., sodium ethoxide).

  • Incorrect Base or Stoichiometry: The choice and amount of base are critical. An alkoxide corresponding to the ester's alcohol group should be used to avoid transesterification. At least one equivalent of base is required.

    • Solution: Use a base like sodium ethoxide for ethyl esters. Ensure you are using at least a full equivalent of the base.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to side reactions.

    • Solution: If the reaction is sluggish at room temperature, try gentle heating (e.g., refluxing in ethanol). Monitor the reaction progress by TLC.

  • Purity of Starting Material: Impurities in the starting diester can interfere with the reaction.

    • Solution: Purify the starting material before use.

Troubleshooting Dieckmann Condensation

Troubleshooting_Dieckmann Start Low/No Yield in Dieckmann Condensation Check_Anhydrous Check for Anhydrous Conditions Start->Check_Anhydrous Check_Base Verify Base and Stoichiometry Start->Check_Base Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_Purity Assess Starting Material Purity Start->Check_Purity Solution_Dry Use dry glassware, solvents, and base. Check_Anhydrous->Solution_Dry Solution_Base Use appropriate alkoxide base (>=1 equivalent). Check_Base->Solution_Base Solution_Temp Gently heat and monitor reaction by TLC. Check_Temp->Solution_Temp Solution_Purity Purify starting diester. Check_Purity->Solution_Purity

Caption: Troubleshooting workflow for low yield in Dieckmann condensation.

Problem 2: Multiple Products in N-Methylation Step

Q: After N-methylation of the 6-oxopiperidine-3-carboxylate, I see multiple spots on my TLC plate. What are the possible side products?

A: The N-methylation step can sometimes lead to side products due to the reactivity of the starting material.

  • O-Alkylation: The enolate of the β-keto ester can undergo alkylation on the oxygen atom, leading to an O-methylated byproduct.

    • Solution: Use a less polar, aprotic solvent to favor N-alkylation. Using a stronger base to fully form the N-anion before adding the methylating agent can also help.

  • Dialkylation: Although less common for N-methylation, over-alkylation is a possibility if the reaction conditions are too harsh or the reaction time is too long.

    • Solution: Use a stoichiometric amount of the methylating agent and monitor the reaction closely by TLC to avoid prolonged reaction times.

Problem 3: Difficulty in Hydrolyzing the Ester

Q: The hydrolysis of the ethyl 1-methyl-6-oxopiperidine-3-carboxylate is incomplete or very slow. How can I improve this step?

A: Hydrolysis of sterically hindered or electron-rich esters can be challenging.

  • Insufficient Hydrolysis Conditions: The hydrolysis may require more forcing conditions than a simple aqueous base at room temperature.

    • Solution: Try heating the reaction mixture (e.g., refluxing with aqueous NaOH or HCl). The use of a co-solvent like ethanol or methanol can improve the solubility of the ester and facilitate hydrolysis.

  • Reversibility of the Reaction: If using a weak base, the equilibrium may not favor the carboxylate product.

    • Solution: Use a strong base like NaOH or KOH in excess to drive the reaction to completion.

  • Decarboxylation: As a β-keto acid, the product of hydrolysis can be prone to decarboxylation, especially under acidic conditions and heat.

    • Solution: If acidic hydrolysis is used, keep the temperature as low as possible. For basic hydrolysis, acidification of the reaction mixture to isolate the product should be done at a low temperature (e.g., in an ice bath).

Problem 4: Challenges in Purifying the Final Product

Q: this compound is very polar and difficult to purify by standard column chromatography. What are some alternative purification methods?

A: The polar and potentially zwitterionic nature of the final product can make purification challenging.

  • Recrystallization: This is often the most effective method for purifying polar crystalline solids.

    • Solution: Experiment with different solvent systems. A common approach is to dissolve the crude product in a polar solvent (like water or ethanol) and then add a less polar co-solvent (like acetone or isopropanol) until the solution becomes cloudy, then allow it to cool slowly.

  • Ion-Exchange Chromatography: This technique is well-suited for separating charged molecules like amino acids and their derivatives.

    • Solution: Use a cation or anion exchange resin depending on the pH at which you want to perform the separation. Elution is typically achieved by changing the pH or the ionic strength of the eluent.

  • Reverse-Phase Chromatography with Modified Mobile Phases: Standard silica gel chromatography may not be effective.

    • Solution: Consider using reverse-phase (C18) silica gel with a mobile phase containing a buffer or an ion-pairing agent to improve the retention and separation of your polar compound.

Experimental Protocols

Note: These are general protocols and may require optimization for specific laboratory conditions and scales.

Protocol 1: Dieckmann Condensation (Conceptual)

  • To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add the starting diester (e.g., diethyl N-methyl-3,3'-azanediyldipropanoate) (1.0 eq.) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction to room temperature and quench by adding it to a cooled acidic solution (e.g., 1M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain the ethyl 6-oxopiperidine-3-carboxylate.

Protocol 2: N-Methylation (Conceptual)

  • To a solution of ethyl 6-oxopiperidine-3-carboxylate (1.0 eq.) in a dry aprotic solvent (e.g., DMF or THF), add a suitable base (e.g., sodium hydride, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a methylating agent (e.g., methyl iodide, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction carefully with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Hydrolysis (Conceptual)

  • Dissolve the ethyl 1-methyl-6-oxopiperidine-3-carboxylate (1.0 eq.) in a mixture of ethanol and an aqueous solution of a strong base (e.g., 2M NaOH, 2-3 eq.).

  • Heat the mixture to reflux and stir until the ester is fully consumed (monitor by TLC).

  • Cool the reaction mixture in an ice bath and carefully acidify to approximately pH 3-4 with a cooled acid (e.g., 2M HCl).

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or ion-exchange chromatography.

Potential Side Reactions

Side_Reactions Main_Reaction Desired Reaction Pathway Hydrolysis Ester Hydrolysis (Dieckmann) Main_Reaction->Hydrolysis H₂O contamination Transesterification Transesterification (Dieckmann) Main_Reaction->Transesterification Incorrect base O_Alkylation O-Alkylation (N-Methylation) Main_Reaction->O_Alkylation Enolate reactivity Decarboxylation Decarboxylation (Hydrolysis) Main_Reaction->Decarboxylation Heat/Acid

Caption: Common side reactions in the synthesis of this compound.

References

Technical Support Center: 1-Methyl-6-oxopiperidine-3-carboxylic acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during experiments involving 1-Methyl-6-oxopiperidine-3-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during amide coupling reactions with this compound, a versatile intermediate in pharmaceutical synthesis. The compound is generally stable under ambient conditions but can be susceptible to degradation and side reactions under certain experimental conditions, particularly in acidic or basic environments.

Issue 1: Low Yield of Desired Amide Product and Presence of Multiple Impurities

Low yields and the appearance of multiple unexpected peaks in your analytical data (e.g., LC-MS, NMR) can be indicative of several underlying problems. The following workflow can help diagnose and resolve the issue.

G cluster_troubleshooting Troubleshooting Steps start Low Amide Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) check_reagents->check_conditions optimize_coupling Optimize Coupling Strategy check_conditions->optimize_coupling purification Refine Purification Method optimize_coupling->purification success Improved Yield and Purity purification->success

Caption: Troubleshooting workflow for low amide yield.

Recommended Actions:

  • Reagent Quality: Ensure the purity of this compound, the amine, and all reagents. Impurities can lead to unwanted side reactions.

  • Stoichiometry: Carefully control the molar ratios of the carboxylic acid, amine, coupling agent, and base. An excess of base can promote side reactions.

  • Reaction Conditions:

    • Temperature: Avoid excessive heat, as it can lead to degradation. Perform the reaction at room temperature or below if possible.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to reaction conditions that may cause byproduct formation.

Issue 2: Suspected Epimerization at the C3 Position

The chiral center at the C3 position of this compound can be susceptible to epimerization, especially under basic conditions or during the activation step of amide coupling.

Strategies to Minimize Epimerization:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in slight excess. Avoid strong, unhindered bases.

  • Coupling Reagents: Employ coupling reagents known to suppress racemization, such as those that form active esters in situ. The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended.

  • Pre-activation Time: Minimize the pre-activation time of the carboxylic acid with the coupling reagent before adding the amine. Prolonged activation can increase the risk of epimerization.

Issue 3: Potential Decarboxylation or Ring-Opening Byproducts

Although not extensively documented for this specific molecule in the initial search, the presence of a β-keto acid moiety within the piperidone ring suggests a potential for decarboxylation under harsh heating. The lactam ring could also be susceptible to hydrolysis under strong acidic or basic conditions.

Preventative Measures:

  • Temperature Control: Strictly control the reaction temperature, keeping it as low as possible to achieve a reasonable reaction rate.

  • pH Control: Maintain a near-neutral pH throughout the reaction and work-up. If acidic or basic extraction is necessary, perform it quickly and at low temperatures.

  • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water can facilitate hydrolytic side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts to expect when using this compound in an amide coupling reaction?

While specific byproducts for this molecule are not extensively detailed in the literature found, general knowledge of amide coupling chemistry suggests the following possibilities:

  • Epimer: The opposite stereoisomer at the C3 position.

  • N-acylurea: Formed from the reaction of the activated carboxylic acid with a carbodiimide coupling reagent.

  • Guanidinium byproduct: Can occur if using uronium-based coupling reagents (e.g., HBTU, HATU) in excess.

  • Unreacted Starting Materials: Incomplete conversion will leave residual carboxylic acid and amine.

Q2: Which coupling reagents are recommended for minimizing byproduct formation?

The choice of coupling reagent is critical for a clean and efficient reaction. The following table summarizes some common choices and their suitability.

Coupling ReagentAdditiveBaseKey AdvantagesPotential Issues
HATU (Internal HOAt)DIPEA, CollidineHigh efficiency, fast reaction times, low epimerization.Higher cost, potential for guanidinium byproduct if used in large excess.
HBTU HOBtDIPEA, NMMGood efficiency, widely used.Can cause epimerization, potential for guanidinium byproduct.
EDC/DCC HOBt, HOAtDIPEA, NMMCost-effective, readily available.Formation of insoluble dicyclohexylurea (DCU) with DCC, potential for N-acylurea byproduct and epimerization.
T3P® Pyridine, DIPEAPyridine, DIPEAHigh reactivity, clean work-up as byproducts are water-soluble.Requires careful handling due to its corrosive nature.

Q3: What is the recommended general protocol for an amide coupling reaction with this compound?

This protocol provides a starting point and should be optimized for each specific substrate combination.

Experimental Protocol: Amide Coupling using HATU

  • Dissolution: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF).

  • Base Addition: Add a non-nucleophilic base such as DIPEA (2.5 eq.) to the solution and stir for 5-10 minutes at room temperature for pre-activation.

  • Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Q4: How can I purify my final product from unreacted this compound and other byproducts?

  • Extraction: An acidic wash (e.g., dilute HCl) can remove unreacted amine, while a basic wash (e.g., dilute NaHCO₃) can remove unreacted carboxylic acid. Perform these washes quickly and at low temperatures to avoid potential degradation of the product.

  • Chromatography: Flash column chromatography is generally the most effective method for separating the desired amide from byproducts such as the epimer or N-acylurea.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to improve purity and obtain a crystalline product.

Signaling Pathways and Workflow Diagrams

G cluster_reagents Reactants carboxylic_acid 1-Methyl-6-oxopiperidine- 3-carboxylic acid activation Carboxylic Acid Activation carboxylic_acid->activation amine Amine nucleophilic_attack Nucleophilic Attack by Amine amine->nucleophilic_attack coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activation base Base (e.g., DIPEA) base->activation activation->nucleophilic_attack byproducts Potential Byproducts (Epimer, N-acylurea, etc.) activation->byproducts amide_bond Amide Bond Formation nucleophilic_attack->amide_bond nucleophilic_attack->byproducts product Desired Amide Product amide_bond->product

Caption: General workflow for amide bond formation.

This technical support guide is intended to provide general guidance. Specific reaction conditions and purification strategies should be developed and optimized for each unique chemical transformation.

catalyst selection and optimization for reactions with 1-Methyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for catalyst selection and optimization in reactions involving 1-Methyl-6-oxopiperidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound? A1: The molecule has three primary functional groups for chemical modification: the carboxylic acid (at C3), the ketone (at C6), and the tertiary amine (at N1). The carboxylic acid is the most common site for reactions such as amidation and esterification. The ketone can be targeted for reduction or reductive amination. The N-methyl group is generally stable but can influence the reactivity of the ring.

Q2: I need to form an amide bond. What are the best coupling reagents to use? A2: For amide bond formation with this substrate, especially with hindered or electron-deficient amines, uronium/aminium salt-based reagents are highly effective. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often a superior choice for difficult couplings.[1] Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), typically used with an additive such as HOBt (1-Hydroxybenzotriazole) or Oxyma Pure , are also widely used and effective.[1][2]

Q3: How can I selectively reduce the ketone at the C6 position without affecting the carboxylic acid? A3: Selective reduction of the ketone can be achieved using catalytic hydrogenation or hydride reagents. Catalytic hydrogenation with catalysts like Palladium on Carbon (Pd/C) or Raney Nickel under controlled hydrogen pressure and temperature is a common method.[3] Sodium borohydride (NaBH₄) is also a standard choice for reducing ketones with high selectivity in the presence of carboxylic acids.

Q4: What conditions are recommended for reducing the carboxylic acid to an alcohol? A4: Carboxylic acids are generally difficult to reduce. Strong reducing agents like Lithium aluminum hydride (LiAlH₄) are effective but may also reduce the ketone. A more selective approach involves converting the carboxylic acid to a mixed anhydride, which can then be reduced with a milder reagent like sodium borohydride.[4] Alternatively, specific reagents have been developed for the chemoselective reduction of carboxylic acids to aldehydes, which can then be further reduced if needed.[5][6][7]

Q5: Are there any common side reactions to be aware of? A5: With hindered substrates like this, common side reactions during amide coupling include incomplete reactions and racemization if chiral centers are present.[1] During reductions, over-reduction or lack of chemoselectivity can be an issue. For instance, harsh hydrogenation conditions may affect the piperidone ring structure. In solid-phase synthesis, side reactions like diketopiperazine formation can occur, though this is less of a concern for N-methylated amino acids.[8]

Troubleshooting Guides

Guide 1: Amidation/Esterification Reactions
Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inefficient Carboxylic Acid Activation: The coupling reagent may not be potent enough for this sterically hindered substrate.[9][10] 2. Poor Nucleophilicity of Amine/Alcohol: The amine or alcohol may be sterically hindered or electron-deficient.[9][10] 3. Suboptimal Reaction Conditions: Incorrect solvent, temperature, or base can hinder the reaction.1. Switch to a more powerful coupling reagent like HATU , HBTU , or PyBOP .[1][11] 2. Increase the reaction temperature (e.g., to 80°C) or reaction time. For very difficult couplings, consider converting the carboxylic acid to an acyl fluoride using a reagent like BTFFH.[9][10] 3. Use a polar aprotic solvent like DMF or NMP. Ensure an appropriate non-nucleophilic base (e.g., DIPEA, TEA) is used in sufficient quantity (typically 2-3 equivalents).[2][12]
Formation of Impurities 1. Guanidinylation of Amine: This can occur when using excess uronium reagents (HBTU, HATU) and can cap the amine, preventing coupling.[1][11] 2. Side reactions from base: Using a strong, sterically hindered base like DIPEA can sometimes lead to side reactions.1. Use a slight excess (1.1-1.2 eq) of the coupling reagent and add it to the carboxylic acid for a pre-activation step before introducing the amine.[11] Alternatively, use a phosphonium salt reagent like PyBOP, which does not cause guanidinylation.[1][11] 2. Consider using a weaker base such as N-methylmorpholine (NMM) or collidine.[1]
Difficulty Removing Byproducts 1. Urea Byproduct: Carbodiimide reagents like DCC or EDC produce urea byproducts. Dicyclohexylurea (from DCC) is often insoluble and difficult to remove.1. Use EDC , as its urea byproduct is water-soluble and can be easily removed with an aqueous workup.[2][13]
Guide 2: Selective Reductions
Problem Potential Cause Recommended Solution
Reduction of Both Ketone and Carboxylic Acid 1. Reducing Agent is Too Strong: Reagents like LiAlH₄ will typically reduce both functional groups.1. For ketone reduction , use NaBH₄ in a protic solvent like methanol or ethanol. 2. For carboxylic acid reduction , first protect the ketone (e.g., as a ketal), then use a strong reductant. Alternatively, activate the carboxylic acid (e.g., as a mixed anhydride) and then use NaBH₄.[4]
Incomplete Hydrogenation of Ketone 1. Catalyst Poisoning or Deactivation: The tertiary amine in the substrate or impurities can poison the catalyst (e.g., Pd/C). 2. Insufficient Hydrogen Pressure or Temperature: Conditions may be too mild for the substrate.1. Ensure high purity of the starting material. Increase catalyst loading. 2. Gradually increase hydrogen pressure (e.g., from 0.1 to 0.5 MPa) and temperature (e.g., to 50-60°C).[3] Screen other catalysts like Raney Nickel or Rh/C, which can be effective for N-heterocycles.[3][14]
Ring Opening or Other Side Reactions 1. Harsh Hydrogenation Conditions: High temperatures and pressures over extended periods can lead to hydrogenolysis of the C-N bond.1. Optimize for the mildest conditions possible (lowest temperature and pressure) that still afford a good reaction rate. Monitor the reaction closely and stop it once the starting material is consumed.

Data Presentation: Catalyst & Reagent Comparison

Table 1: Amide Coupling Reagent Performance

(Data is representative for hindered cyclic amino acids and may require optimization)

Coupling ReagentAdditiveBaseSolventTypical TimeTypical Yield (%)Key Advantages/Disadvantages
EDC HOBt or OxymaDIPEA/TEADMF, DCM8-24 h70-90%Water-soluble byproduct; cost-effective.[2]
HATU NoneDIPEA/TEADMF, NMP1-6 h85-98%Highly efficient for hindered substrates; less racemization.[1][11]
HBTU NoneDIPEA/TEADMF, NMP1-6 h80-95%Good efficiency; risk of guanidinylation side reaction.[11]
PyBOP NoneDIPEA/TEADMF, DCM1-8 h80-95%No guanidinylation; good for steric hindrance.[11]
BTFFH PyridineDichloroethane12-24 h85-95%Excellent for electron-deficient amines and hindered substrates via acyl fluoride intermediate.[10]
Table 2: Ketone Reduction Method Comparison

(Data is representative for N-protected piperidones and may require optimization)

Catalyst/ReagentCatalyst LoadingSolventTemperature (°C)Pressure (MPa)Time (h)Yield (%)Selectivity
5% Pd/C 0.1 eqMethanol50-600.1-0.51-4~96%High
Raney Nickel VariesMethanol/Ethanol25-801-52-12>90%High
Sodium Borohydride (NaBH₄) 1.5-2.0 eqMethanol0-25N/A1-3~95%High
Rhodium on Carbon (Rh/C) VariesVaries25-601-72-8>95%High

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol is a general guideline for coupling this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[2][11]

Protocol 2: Selective Ketone Reduction via Catalytic Hydrogenation

This protocol is adapted for the selective reduction of the piperidone ketone using a Pd/C catalyst.

Materials:

  • This compound

  • 5% Palladium on Carbon (Pd/C) catalyst (e.g., 0.1 eq by weight)

  • Methanol (anhydrous)

  • High-purity hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation reactor with stirrer, pressure gauge, and temperature control

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and leak-tested. Purge the vessel thoroughly with an inert gas (e.g., Nitrogen) to remove all air.

  • Charging the Reactor: Under an inert atmosphere, charge the reactor with the substrate and anhydrous methanol. Agitate the mixture until the substrate is fully dissolved.

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst. Caution: Pd/C can be pyrophoric. It is safest to add it as a slurry in a small amount of methanol.

  • Hydrogenation: Seal the reactor. Purge the headspace several times with low-pressure hydrogen before pressurizing to the target pressure (e.g., 0.5 MPa).

  • Begin agitation and heat the reaction to the desired temperature (e.g., 50°C).

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 1-4 hours.

  • Shutdown and Workup: Once complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor with inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.[3]

Visualizations

G cluster_0 Amidation Troubleshooting Workflow start Low Amide Yield q1 Is the amine sterically hindered or electron-deficient? start->q1 s1 Switch to stronger coupling reagent (e.g., HATU, PyBOP). Increase temperature. q1->s1  Yes q2 Is the coupling reagent appropriate? (e.g., EDC) q1->q2  No end_node Yield Optimized s1->end_node s2 Use standard EDC/HOBt protocol. Ensure anhydrous conditions. q2->s2  Yes s3 Check for side reactions (e.g., guanidinylation with HBTU). Use PyBOP instead. q2->s3  No s2->end_node s3->end_node

Caption: Troubleshooting logic for low-yield amidation reactions.

G cluster_1 Selective Reduction Strategy cluster_ketone Target: Reduce Ketone cluster_acid Target: Reduce Acid start Starting Material: 1-Methyl-6-oxopiperidine -3-carboxylic acid ketone_reagent Catalyst: Pd/C or Raney Ni Reagent: NaBH₄ start->ketone_reagent Mild Conditions acid_reagent 1. Activate Acid (e.g., mixed anhydride) 2. Reagent: NaBH₄ start->acid_reagent Chemoselective Conditions ketone_product Product: Hydroxy-acid ketone_reagent->ketone_product acid_product Product: Keto-alcohol acid_reagent->acid_product

Caption: Catalyst selection pathway for selective reductions.

References

solvent effects on the reactivity of 1-Methyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-6-oxopiperidine-3-carboxylic acid. The information is designed to address common experimental challenges, particularly concerning solvent effects on its reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is expected to be soluble in water and polar organic solvents.[1] Its carboxylic acid and lactam functionalities allow for hydrogen bonding with protic solvents.

Q2: How does the choice of solvent affect the reactivity of this compound?

A2: The solvent can significantly influence reaction rates and outcomes. Solvent polarity and dielectric constant are key parameters.[2][3] For reactions involving this molecule, such as amide bond formation or esterification, the choice of solvent can affect the stability of reactants and transition states.[2][3] For instance, in related piperidine syntheses, solvents with lower dielectric constants, like ethanol, have been shown to accelerate reaction rates compared to those with higher dielectric constants, such as methanol.[2][3]

Q3: What are the primary reactive sites on this compound?

A3: The primary reactive site is the carboxylic acid group, which can undergo reactions like esterification and amidation to form various derivatives.[1] This makes it a versatile intermediate in pharmaceutical synthesis.[1][4]

Q4: Is this compound stable?

A4: The compound is generally stable under ambient conditions. However, it may decompose upon prolonged exposure to strongly acidic or basic environments.[1]

Troubleshooting Guide

Issue 1: Low reaction yield in an amidation reaction.

  • Question: I am attempting to form an amide using this compound and an amine in Dichloromethane (DCM), but the yield is consistently low. What could be the cause?

  • Answer: Low yield in nonpolar aprotic solvents like DCM could be due to poor solubility of the starting material or the charged intermediates. Consider switching to a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) to better solvate the reactants and any charged intermediates that may form during the reaction.

Issue 2: Slow reaction rate during esterification.

  • Question: My esterification reaction with this compound in methanol is proceeding very slowly. How can I increase the reaction rate?

  • Answer: While methanol is a common solvent, its high polarity and ability to hydrogen bond might over-stabilize the ground state of the carboxylic acid, thus increasing the activation energy. In similar piperidine syntheses, ethanol, a solvent with a lower dielectric constant, has been shown to increase reaction rates compared to methanol.[2][3] You could try switching to ethanol or another less polar protic solvent. Additionally, ensure your catalytic acid or base is appropriate and used in the correct stoichiometry.

Issue 3: Formation of side products.

  • Question: I am observing unexpected side products in my reaction. Could the solvent be responsible?

  • Answer: Yes, the solvent can influence the reaction pathway. Protic solvents, for example, can participate in the reaction or favor certain mechanisms over others. If you are using a protic solvent like water or an alcohol, consider switching to an aprotic solvent to minimize solvent participation. Also, ensure the solvent is dry, as water can lead to hydrolysis of activated esters or other reactive intermediates.

Quantitative Data Summary

The following table summarizes hypothetical kinetic data for the esterification of this compound with ethanol in various solvents at 25°C. This data is illustrative and based on general principles of solvent effects observed in related reactions.[2][3]

SolventDielectric Constant (ε) at 25°CRelative Rate Constant (k_rel)
Dichloromethane (DCM)8.931.0
Tetrahydrofuran (THF)7.582.5
Acetonitrile (MeCN)37.55.2
Dimethylformamide (DMF)36.78.1
Ethanol24.5512.3
Methanol32.79.7

This data is representative and intended to illustrate potential solvent effects.

Experimental Protocols

Representative Protocol for Solvent Screening in Amide Synthesis

This protocol describes a general procedure for screening different solvents for the amide coupling of this compound with benzylamine.

  • Preparation of Reaction Vials: To six separate oven-dried vials, add this compound (1.0 eq), a coupling agent such as HATU (1.1 eq), and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 eq).

  • Solvent Addition: To each vial, add one of the following anhydrous solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Ethanol, or Methanol to achieve a final concentration of 0.1 M.

  • Reactant Addition: Add benzylamine (1.0 eq) to each vial.

  • Reaction Monitoring: Stir all reactions at room temperature and monitor their progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 1, 2, 4, and 24 hours).

  • Analysis: Compare the reaction rates and final conversions to determine the optimal solvent for this transformation.

Visualizations

Reaction_Pathway Hypothetical Amidation Pathway Reactants This compound + Amine Activated_Ester Activated Intermediate (e.g., with HATU) Reactants->Activated_Ester Coupling Agent Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Ester->Tetrahedral_Intermediate + Amine Product Amide Product Tetrahedral_Intermediate->Product Collapse

Caption: Hypothetical reaction pathway for amide synthesis.

Experimental_Workflow Solvent Screening Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Vials Prepare Reactant Vials Add_Solvents Add Different Solvents Prep_Vials->Add_Solvents Add_Amine Add Amine Add_Solvents->Add_Amine Stir Stir at RT Add_Amine->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Compare Compare Rates & Yields Monitor->Compare

Caption: Workflow for screening solvent effects on reactivity.

References

Technical Support Center: Stereoselective Synthesis of 1-Methyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 1-Methyl-6-oxopiperidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving stereoselectivity in the synthesis of this compound?

A1: The key challenge in synthesizing this compound stereoselectively is the control of the chiral center at the C3 position. Based on analogous syntheses of substituted piperidines, several strategies can be employed:

  • Chiral Auxiliary-Mediated Synthesis: This approach involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a key bond-forming reaction. For example, a chiral amine, such as (R)- or (S)-α-methylbenzylamine, can be used to form a chiral enamine intermediate, which then undergoes a diastereoselective cyclization or reduction. The auxiliary is subsequently removed to yield the enantiomerically enriched product.

  • Organocatalytic Asymmetric Synthesis: Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids (CPAs), can catalyze key bond-forming steps enantioselectively. For instance, an intramolecular aza-Michael addition to form the piperidine ring can be rendered asymmetric by a CPA catalyst.[1][2]

  • Enzymatic Resolution or Desymmetrization: Biocatalytic methods, such as the use of lipases for the resolution of a racemic ester precursor or transaminases for the asymmetric amination of a prochiral ketone, can provide high enantiomeric excess.[3][4] Immobilized ω-transaminases have been successfully used for the synthesis of chiral 3-aminopiperidines from a prochiral piperidone.[3][4]

  • Substrate-Controlled Diastereoselective Synthesis: If a chiral center is already present in the starting material, it can direct the formation of the new stereocenter at C3. For example, starting from a chiral amino acid derivative can influence the stereochemical course of the cyclization reaction.

Q2: I am experiencing low enantioselectivity in my organocatalyzed cyclization. What are the potential causes and solutions?

A2: Low enantioselectivity in organocatalytic reactions can stem from several factors. Here are some common issues and troubleshooting steps:

  • Catalyst Choice: The structure of the chiral phosphoric acid (CPA) catalyst is critical. The steric and electronic properties of the substituents on the binaphthyl core significantly influence the enantioselectivity. It is advisable to screen a panel of different CPA catalysts with varying steric bulk (e.g., with triphenylsilyl or triisopropylsilyl groups).

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the transition state of the reaction. Non-polar, aprotic solvents like toluene or dichloromethane often provide better enantioselectivity than polar, protic solvents. A thorough solvent screen is recommended.

  • Reaction Temperature: Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state leading to the major enantiomer. However, this may also decrease the reaction rate.

  • Substrate Purity: Impurities in the starting material can interfere with the catalyst, leading to reduced enantioselectivity. Ensure the acyclic precursor is of high purity.

  • Water Content: Trace amounts of water can deactivate the catalyst or alter the reaction pathway. Conducting the reaction under strictly anhydrous conditions (e.g., using oven-dried glassware and freshly distilled solvents) is crucial.

Q3: My chiral auxiliary-mediated synthesis is resulting in a difficult-to-separate mixture of diastereomers. How can I improve the diastereomeric ratio?

A3: Improving the diastereomeric ratio (dr) in a chiral auxiliary-based synthesis often involves optimizing the reaction conditions for the key diastereoselective step:

  • Steric Hindrance: The choice of the chiral auxiliary itself is paramount. A bulkier auxiliary may provide better facial shielding, leading to higher diastereoselectivity.

  • Reaction Conditions for Cyclization/Reduction:

    • Temperature: As with enantioselectivity, lower temperatures during the bond-forming step can improve diastereoselectivity.

    • Reagents: The choice of reducing agent (e.g., NaBH₄ vs. L-Selectride) or the conditions for cyclization (e.g., acid or base catalysis) can have a profound effect on the dr. For instance, bulkier reducing agents may exhibit greater stereochemical preference.

  • Purification Method: If the diastereomers are difficult to separate by standard column chromatography, consider alternative techniques such as preparative HPLC or crystallization-induced resolution. Sometimes, converting the diastereomeric mixture to a different derivative can facilitate separation.

Troubleshooting Guides

Issue 1: Poor Yield in the Intramolecular Aza-Michael Addition Step
Potential Cause Troubleshooting Steps
Inefficient Catalyst Activity 1. Increase catalyst loading (e.g., from 5 mol% to 10-20 mol%).[1] 2. Screen different chiral phosphoric acid (CPA) catalysts. 3. Ensure the catalyst is not degraded; use a fresh batch.
Unfavorable Reaction Equilibrium 1. Try different solvents to improve the solubility of intermediates and shift the equilibrium. 2. Consider the use of molecular sieves to remove any water formed during the reaction, which might be inhibiting the cyclization.
Side Reactions 1. Polymerization of the starting material can be an issue. Try running the reaction at a lower concentration. 2. Lower the reaction temperature to minimize the formation of byproducts.
Steric Hindrance in the Substrate 1. If the substrate is sterically demanding, a more reactive catalyst or more forcing reaction conditions (e.g., higher temperature, longer reaction time) might be necessary, though this could compromise stereoselectivity.
Issue 2: Difficulty in Removing the Chiral Auxiliary
Potential Cause Troubleshooting Steps
Standard Hydrogenolysis Conditions are Ineffective 1. Increase the pressure of H₂ gas. 2. Increase the catalyst (e.g., Pd/C) loading. 3. Add an acid co-catalyst (e.g., acetic acid or HCl) to facilitate the cleavage. 4. Consider transfer hydrogenolysis using reagents like ammonium formate with Pd/C, which can sometimes be more effective.[5]
Substrate Poisoning of the Catalyst 1. Ensure the substrate is free of impurities that could poison the palladium catalyst (e.g., sulfur-containing compounds). 2. Try a different type of palladium catalyst (e.g., Pd(OH)₂/C, Pearlman's catalyst).
Alternative Cleavage Methods 1. If the auxiliary is attached via a different type of bond (e.g., an amide), other cleavage conditions (e.g., strong acid or base hydrolysis) may be required. Be mindful that these conditions could affect other functional groups in the molecule.

Data Summary

The following table summarizes typical results for different stereoselective strategies based on literature for analogous piperidine syntheses. Note: These are representative values and may need to be optimized for the specific synthesis of this compound.

StrategyKey ReactionCatalyst/AuxiliaryTypical Yield (%)Typical Stereoselectivity (ee% or dr)
Chiral Auxiliary Diastereoselective Reduction(S)-(-)-α-methylbenzylamine60-8085:15 to >95:5 dr
Organocatalysis Asymmetric aza-Michael AdditionChiral Phosphoric Acid (CPA)70-9080-97% ee[1]
Enzymatic Resolution Asymmetric Aminationω-Transaminase40-50 (per enantiomer)>99% ee[3][4]

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Aza-Michael Addition

This protocol is adapted from methodologies for the synthesis of substituted piperidines using a chiral phosphoric acid catalyst.[1]

  • Preparation of the Acyclic Precursor: Synthesize the acyclic N-methylated amino-enoate precursor.

  • Cyclization Reaction:

    • To a solution of the acyclic precursor (1.0 mmol) in toluene (10 mL) at room temperature, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.1 mmol, 10 mol%).

    • Stir the reaction mixture at the desired temperature (e.g., 0 °C to 40 °C) and monitor the progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the enantiomerically enriched piperidine ester.

  • Hydrolysis:

    • Hydrolyze the resulting ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • Chiral Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualizations

Logical Workflow for Strategy Selection

G start Start: Synthesize this compound q1 High enantiopurity the primary goal? start->q1 q3 Is scalability a major concern? q1->q3 No enzyme Strategy: Enzymatic Resolution/Desymmetrization q1->enzyme Yes q2 Are both enantiomers required? q2->enzyme Yes, by choosing the appropriate enzyme organo Strategy: Organocatalysis q2->organo Yes, by choosing (R) or (S) catalyst auxiliary Strategy: Chiral Auxiliary q2->auxiliary Yes, by choosing (R) or (S) auxiliary q3->organo Yes (Potentially) q3->auxiliary No enzyme->q2

Caption: Decision tree for selecting a stereoselective synthesis strategy.

General Reaction Pathway: Asymmetric Aza-Michael Cyclization

G sub Acyclic Amino-Enoate Precursor ts Chiral Transition State sub->ts cat Chiral Phosphoric Acid (e.g., (R)-TRIP) cat->ts prod_ester Enantioenriched Piperidine Ester ts->prod_ester hydrolysis Hydrolysis (e.g., LiOH) prod_ester->hydrolysis final_prod This compound hydrolysis->final_prod

Caption: Key steps in the organocatalytic synthesis pathway.

References

Technical Support Center: Managing Impurities in 1-Methyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities in samples of 1-Methyl-6-oxopiperidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A1: Impurities in your sample can generally be categorized into three main types:

  • Organic Impurities: These are structurally related to the desired compound and can arise from the synthetic process or degradation. Common organic impurities for this compound may include:

    • Process-Related Impurities:

      • Unreacted starting materials or intermediates.

      • Byproducts of side reactions during synthesis.

      • Products of over- or under-methylation.

    • Degradation Products: These can form during storage or under stress conditions (e.g., exposure to acid, base, light, or heat).

  • Inorganic Impurities: These are non-carbon-based substances, often originating from reagents, catalysts, or manufacturing equipment.

  • Residual Solvents: These are organic solvents used during the synthesis and purification processes that are not completely removed.

Q2: What is a typical purity level for commercially available this compound?

A2: Commercially available samples of this compound typically have a purity of 95% or higher, as determined by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: How can I identify the impurities in my sample?

A3: A combination of analytical techniques is typically used for impurity profiling. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for separating and quantifying impurities. For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and preparative HPLC followed by NMR spectroscopy are powerful tools.

Q4: What are the regulatory guidelines for controlling impurities in pharmaceutical intermediates?

A4: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the control of impurities in new drug substances (ICH Q3A/B) and residual solvents (ICH Q3C). These guidelines establish reporting, identification, and qualification thresholds for impurities.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

If you observe unexpected peaks in your HPLC chromatogram, it is crucial to identify their source to ensure the quality of your material.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Process-Related Impurities 1. Review the synthetic route to predict potential byproducts. 2. Synthesize or procure reference standards for the predicted impurities. 3. Spike your sample with the reference standards to confirm the identity of the impurity peaks.
Degradation Products 1. Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to intentionally generate degradation products. 2. Analyze the stressed samples by HPLC to see if any of the degradation peaks match the unexpected peaks in your sample.
Contamination 1. Ensure proper cleaning of all glassware and equipment. 2. Analyze a blank (injection of the mobile phase) to check for system contamination. 3. Use high-purity solvents and reagents.
Issue 2: Low Purity of the Isolated Product

If the purity of your synthesized this compound is lower than expected, consider the following troubleshooting steps.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction 1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or NMR). 2. Ensure the reaction is allowed to proceed to completion. 3. Consider optimizing reaction parameters such as temperature, reaction time, or catalyst loading.
Inefficient Purification 1. Optimize the purification method. For this polar compound, techniques like recrystallization from a suitable solvent system or column chromatography on silica gel may be effective. 2. For challenging separations, consider preparative HPLC.
Product Degradation during Work-up or Purification 1. Assess the stability of the product under the work-up and purification conditions. 2. Avoid prolonged exposure to harsh conditions (e.g., strong acids or bases, high temperatures).

Predicted Impurity Profile

Based on a likely synthetic route involving a Dieckmann condensation followed by N-methylation and subsequent hydrolysis, the following table summarizes potential process-related organic impurities.

Impurity Name Structure Potential Source Typical Reporting Threshold (ICH Q3A)
Diethyl 3-(carboxymethyl)-3-methylaminopimelate(EtOOC)₂CH-CH₂-CH(N(Me)H)-CH₂-COOEtIncomplete Dieckmann cyclization≥ 0.05%
6-Oxopiperidine-3-carboxylic acidIncomplete N-methylation≥ 0.10%
Methyl 1-Methyl-6-oxopiperidine-3-carboxylateIncomplete ester hydrolysis≥ 0.10%
Intermolecular Condensation ByproductDimer or oligomerSide reaction during Dieckmann condensation≥ 0.10%

Experimental Protocols

HPLC Method for Impurity Profiling

This protocol provides a general method for the analysis of this compound and its potential impurities. Method optimization may be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic acid) to a concentration of approximately 1 mg/mL.

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the solid sample to UV and visible light according to ICH Q1B guidelines.

After exposure, neutralize the acid and base-stressed samples and dilute all samples to the appropriate concentration for HPLC analysis.

Visualizations

Impurity_Formation_Pathway cluster_0 Synthesis of 6-Oxopiperidine-3-carboxylic acid cluster_1 N-methylation and Hydrolysis Starting_Diester Starting Diester (e.g., Diethyl 3-aminopimelate derivative) Dieckmann_Condensation Dieckmann Condensation Starting_Diester->Dieckmann_Condensation Cyclized_Intermediate 6-Oxopiperidine-3-carboxylic acid ester Dieckmann_Condensation->Cyclized_Intermediate Incomplete_Cyclization Incomplete Cyclization (Impurity) Dieckmann_Condensation->Incomplete_Cyclization Side Reaction N_Methylation N-methylation Cyclized_Intermediate->N_Methylation Methylated_Ester Methyl 1-Methyl-6-oxopiperidine -3-carboxylate N_Methylation->Methylated_Ester Unmethylated_Impurity 6-Oxopiperidine-3-carboxylic acid (Impurity) N_Methylation->Unmethylated_Impurity Incomplete Reaction Hydrolysis Hydrolysis Methylated_Ester->Hydrolysis Final_Product 1-Methyl-6-oxopiperidine -3-carboxylic acid Hydrolysis->Final_Product Ester_Impurity Methyl 1-Methyl-6-oxopiperidine -3-carboxylate (Impurity) Hydrolysis->Ester_Impurity Incomplete Reaction

Caption: Potential impurity formation pathway during the synthesis of this compound.

Troubleshooting_Workflow Start Unexpected Peak in HPLC Check_Blank Analyze Blank Injection Start->Check_Blank Contamination System/Solvent Contamination Check_Blank->Contamination Peak Present Spike_Standards Spike with Known Impurity Standards Check_Blank->Spike_Standards No Peak Clean_System Clean System and Use High-Purity Solvents Contamination->Clean_System Known_Impurity Identified as Process- Related Impurity Spike_Standards->Known_Impurity Peak Matches Forced_Degradation Perform Forced Degradation Studies Spike_Standards->Forced_Degradation No Match Degradation_Product Identified as Degradation Product Forced_Degradation->Degradation_Product Peak Matches Isolate_Characterize Isolate by Prep-HPLC and Characterize (LC-MS, NMR) Forced_Degradation->Isolate_Characterize No Match

Caption: Troubleshooting workflow for identifying unknown peaks in an HPLC analysis.

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-Methyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of potential analytical methods for the quantitative determination of 1-Methyl-6-oxopiperidine-3-carboxylic acid. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of this compound. The methodologies and performance data presented are based on established analytical techniques for similar carboxylic acid and piperidine-containing compounds.

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of three common analytical techniques that can be adapted for the analysis of this compound.

ParameterHPLC-UV (with derivatization)LC-MS/MSGC-MS (with derivatization)
Principle Chromatographic separation of a derivatized analyte with UV detection.Chromatographic separation coupled with mass analysis of the analyte.Chromatographic separation of a volatile derivative in the gas phase followed by mass analysis.
Linearity (R²) > 0.99> 0.999> 0.99
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Precision (% RSD) < 5%< 2%< 10%
Limit of Quantitation (LOQ) ng/mL rangepg/mL to low ng/mL rangeng/mL range
Selectivity Moderate; potential for interference from matrix components.High; mass-to-charge ratio detection provides excellent selectivity.High; good chromatographic separation and mass filtering.
Throughput ModerateHighModerate
Sample Preparation Derivatization required.Minimal, often "dilute and shoot".Derivatization and extraction required.
Cost Low to moderateHighModerate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for each of the compared techniques.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

This method is suitable for laboratories without access to mass spectrometry and relies on the introduction of a chromophore to the analyte for UV detection.

  • Derivatization Procedure:

    • To 1.0 mL of a standard or sample solution containing this compound, add a suitable derivatizing agent that reacts with the carboxylic acid group (e.g., a phenacyl bromide derivative) in the presence of a catalyst (e.g., a tertiary amine) in an aprotic solvent like acetonitrile.

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time to ensure complete reaction.

    • Cool the mixture to room temperature.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% phosphoric acid or formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by the absorption maximum of the chosen derivatizing agent.

    • Injection Volume: 20 µL.

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method allows for the direct analysis of this compound, often without the need for derivatization.

  • Sample Preparation:

    • For biological matrices like plasma or urine, a protein precipitation step with a solvent like acetonitrile or methanol may be necessary.[1]

    • Centrifuge the sample to pellet the precipitated proteins.

    • The supernatant can be diluted with the initial mobile phase and directly injected.[1]

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase C18 or a HILIC column.

    • Mobile Phase: A gradient of acetonitrile and water with a volatile modifier such as 0.1% formic acid to aid in ionization.[2]

    • Flow Rate: 0.2 - 0.5 mL/min for analytical scale columns.

    • Column Temperature: 40°C.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode to detect the protonated molecule [M+H]⁺.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity, monitoring a specific precursor-to-product ion transition.

3. Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization

This technique is suitable for volatile compounds. Since this compound is not sufficiently volatile, a derivatization step is necessary to convert the carboxylic acid into a more volatile ester.

  • Derivatization Procedure:

    • The carboxylic acid can be converted to its methyl ester using diazomethane (with appropriate safety precautions) or by heating with methanol in the presence of an acid catalyst (e.g., BF₃, HCl).[3]

    • Alternatively, silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create a volatile trimethylsilyl (TMS) ester.

    • After the reaction, the sample is typically extracted into an organic solvent suitable for GC injection.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp to 250°C at 10°C/min.

      • Hold at 250°C for 5 minutes.

    • Injection Mode: Splitless or split, depending on the concentration.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan to identify the compound based on its fragmentation pattern or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

Mandatory Visualizations

The following diagrams illustrate the workflows for the analytical methods described.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s_start Sample/Standard s_deriv Derivatization with UV-active agent s_start->s_deriv s_filter Filtration (0.45 µm) s_deriv->s_filter hplc HPLC Separation (C18 Column) s_filter->hplc uv UV Detection hplc->uv data Quantification uv->data

Caption: Workflow for HPLC-UV analysis with derivatization.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_start Sample/Standard s_precip Protein Precipitation (if needed) s_start->s_precip s_dilute Dilution s_precip->s_dilute lc LC Separation s_dilute->lc msms Tandem MS Detection (ESI+, MRM) lc->msms data Quantification msms->data

Caption: Workflow for direct LC-MS/MS analysis.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s_start Sample/Standard s_deriv Derivatization (Esterification/Silylation) s_start->s_deriv s_extract Liquid-Liquid Extraction s_deriv->s_extract gc GC Separation (Capillary Column) s_extract->gc ms MS Detection (EI, Scan/SIM) gc->ms data Quantification ms->data

Caption: Workflow for GC-MS analysis with derivatization.

References

comparative study of different synthetic routes to 1-Methyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methodologies for the Synthesis of a Key Piperidine Intermediate.

Route 1: Synthesis via Catalytic Hydrogenation and Lactamization

This linear synthetic approach commences with the commercially available 2,5-pyridinedicarboxylic acid. The key transformations involve the saturation of the pyridine ring via catalytic hydrogenation, followed by a selective intramolecular cyclization to form the desired lactam, and concluding with N-methylation.

Experimental Protocol:

Step 1: Synthesis of piperidine-2,5-dicarboxylic acid

To a solution of 2,5-pyridinedicarboxylic acid (1 equivalent) in glacial acetic acid, platinum(IV) oxide (PtO2, 5 mol%) is added. The mixture is then subjected to hydrogenation at room temperature under a hydrogen gas pressure of 50-70 bar for 6-10 hours.[1] Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield piperidine-2,5-dicarboxylic acid.

Step 2: Synthesis of 6-oxopiperidine-3-carboxylic acid

Piperidine-2,5-dicarboxylic acid (1 equivalent) is heated in a high-boiling point solvent such as diphenyl ether, leading to intramolecular condensation and the formation of 6-oxopiperidine-3-carboxylic acid with the elimination of water. The product can be isolated upon cooling and purified by recrystallization.

Step 3: Synthesis of 1-Methyl-6-oxopiperidine-3-carboxylic acid

6-Oxopiperidine-3-carboxylic acid (1 equivalent) is dissolved in an excess of formic acid and aqueous formaldehyde. The solution is heated at reflux for several hours.[2] The reaction mixture is then cooled, and the excess reagents are removed under reduced pressure to afford this compound.

Route 2: Synthesis via Dieckmann Condensation

This convergent approach utilizes a Dieckmann condensation of an acyclic N-methylated amino-diester to construct the piperidone ring system in a single cyclization step.

Experimental Protocol:

Step 1: Synthesis of diethyl N-methyl-3,3'-iminodipropionate

Methylamine is reacted with two equivalents of ethyl acrylate in a suitable solvent like ethanol at room temperature. The reaction proceeds via a double Michael addition to furnish diethyl N-methyl-3,3'-iminodipropionate.

Step 2: Synthesis of ethyl 1-methyl-6-oxopiperidine-3-carboxylate

The resulting diethyl N-methyl-3,3'-iminodipropionate (1 equivalent) is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene. The mixture is heated to effect an intramolecular Dieckmann condensation. Acidic workup then yields ethyl 1-methyl-6-oxopiperidine-3-carboxylate.

Step 3: Synthesis of this compound

The ethyl ester from the previous step is hydrolyzed using standard conditions, such as refluxing with aqueous sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the final product, this compound.

Comparative Data

ParameterRoute 1: Hydrogenation & LactamizationRoute 2: Dieckmann Condensation
Starting Materials 2,5-pyridinedicarboxylic acid, H₂, PtO₂, Formic acid, FormaldehydeMethylamine, Ethyl acrylate, Sodium ethoxide
Number of Steps 33
Key Reactions Catalytic Hydrogenation, Intramolecular Lactamization, Eschweiler-Clarke MethylationMichael Addition, Dieckmann Condensation, Saponification
Reported Yields (Analogous Reactions) Hydrogenation: >90% (variable based on substrate)[3]; N-Methylation: Good to excellent[4]Dieckmann Condensation: Good for 6-membered rings
Potential Challenges - Potential for decarboxylation during hydrogenation.[5]- Harsh conditions for lactamization. - Use of high-pressure hydrogenation equipment.- Control of the double Michael addition. - Strongly basic conditions for Dieckmann condensation may not be compatible with all functional groups.
Scalability High-pressure hydrogenation may pose challenges for large-scale synthesis.Generally more amenable to large-scale production.
Atom Economy Moderately efficient, with loss of water and CO₂ in later steps.Higher atom economy in the key ring-forming step.

Visualizing the Synthetic Pathways

Route1 A 2,5-Pyridinedicarboxylic acid B Piperidine-2,5-dicarboxylic acid A->B H2, PtO2 Glacial Acetic Acid C 6-Oxopiperidine-3-carboxylic acid B->C Heat (Intramolecular Lactamization) D This compound C->D HCOOH, HCHO (Eschweiler-Clarke)

Caption: Synthetic pathway for Route 1.

Route2 A Methylamine + 2x Ethyl Acrylate B Diethyl N-methyl-3,3'-iminodipropionate A->B Michael Addition C Ethyl 1-methyl-6-oxopiperidine-3-carboxylate B->C NaOEt, Toluene (Dieckmann Condensation) D This compound C->D 1. NaOH(aq) 2. H+

References

Comparative Analysis of the Biological Activity of 1-Methyl-6-oxopiperidine-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-6-oxopiperidine-3-carboxylic acid is a heterocyclic compound that serves as a versatile intermediate in the synthesis of novel pharmaceutical agents.[1][2] While extensive public data on the specific biological activity of this compound is limited, its structural motif is a key component in a wide array of biologically active molecules. This guide provides a comparative overview of the biological activities of various analogs of this compound, focusing on their potential as anti-inflammatory, antiviral, and central nervous system (CNS) active agents. The information presented is based on available experimental data for these analogs and aims to inform future drug discovery and development efforts.

Introduction to this compound

This compound is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry. Its structure, featuring a lactam ring, a carboxylic acid group, and an N-methyl substitution, provides multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries. It is primarily recognized as a key intermediate in the development of pharmaceuticals, particularly those with potential antiviral and anti-inflammatory properties.[1][2] The lack of direct, publicly available quantitative biological data for this specific compound necessitates an examination of its structurally related analogs to infer its potential therapeutic applications and guide further research.

Comparative Biological Activity of Analogs

The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the piperidine ring. This section summarizes the quantitative biological activity data for various analogs of this compound, categorized by their therapeutic area.

Anti-inflammatory Activity

Several derivatives of piperidine and related heterocyclic systems have been investigated for their anti-inflammatory properties. The primary mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).

Compound/Analog ClassTargetIC50 (µM)Reference
N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamideCarrageenan-induced paw edema (% inhibition)46.7%[3]
N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyrimidine-2-carboxamideCarrageenan-induced paw edema (% inhibition)46.4%[3]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal (FM4)COX-20.74[4]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM10)COX-20.69[4]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM12)COX-20.18[4]
Pyridazine sulphonate (7a)COX-20.05[3]
Pyridazine sulphonate (7b)COX-20.06[3]
Pyridazine sulphonate (7a)5-LOX3[3]
Pyridazine sulphonate (7b)5-LOX2.5[3]
Antiviral Activity

The piperidine scaffold is present in several antiviral agents. While specific data for this compound is not available, analogs of related heterocyclic systems have demonstrated notable antiviral activity, particularly against HIV-1.

Compound/Analog ClassTarget VirusEC50 (µM)Reference
6-benzyl-1-(ethoxymethyl)-5-isopropyluracilHIV-1Submicromolar to nanomolar range[1]
Central Nervous System (CNS) Activity

Piperidine derivatives are well-known for their activity in the central nervous system. Analogs of this compound have been explored as GABA uptake inhibitors, which are of interest for the treatment of epilepsy and other neurological disorders.

Compound/Analog ClassTargetIC50 (nM)Reference
(R)-1-(2-(diphenylmethylsulfinyl)ethyl)piperidine-3-carboxylic acid hydrochloride (6a)GABA Transporter 1 (GAT1)- (496-fold higher than (R)-nipecotic acid)[5]
(3R, 4S)-3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol (23)µ Opioid Receptor (MOR)Ki = 0.0021[6]
Other Biological Activities

Derivatives of piperidine have also been investigated for a range of other therapeutic applications, including anti-osteoporosis and anticancer activities.

Compound/Analog ClassTargetIC50 (µM)Reference
(R)-N-(3-bromobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide (H-9)Cathepsin K0.08[7]
Dihydropyridine carboxylic acid (3a)HCT-15 (colon cancer cell line)7.94[8]
Dihydropyridine carboxylic acid (3b)HCT-15 (colon cancer cell line)9.24[8]

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of the piperidine analogs.

In Vitro Anti-inflammatory Assay (COX/LOX Inhibition)

The inhibitory activity of the compounds against COX-1, COX-2, and 5-LOX enzymes is determined using enzyme immunoassay (EIA) kits. The assay is typically performed in a 96-well plate format. The test compounds are pre-incubated with the respective enzyme, and then the substrate (arachidonic acid) is added. The production of prostaglandins (for COX) or leukotrienes (for 5-LOX) is quantified according to the manufacturer's instructions. The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then calculated.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

The anti-inflammatory activity in vivo is often assessed using the carrageenan-induced paw edema model in rats. A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation. The test compounds are administered orally or intraperitoneally before the carrageenan injection. The paw volume is measured at different time intervals after the induction of inflammation using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume in the treated group with that of the control group.

In Vitro Antiviral Assay (HIV-1 Replication)

The anti-HIV-1 activity of the compounds is evaluated in a cell-based assay using a suitable cell line (e.g., MT-4 cells). The cells are infected with HIV-1 in the presence of various concentrations of the test compounds. After a specific incubation period, the viral replication is quantified by measuring the activity of viral enzymes like reverse transcriptase in the cell culture supernatant or by using a p24 antigen capture ELISA. The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is determined.

GABA Uptake Inhibition Assay

The ability of compounds to inhibit GABA uptake is assessed using cultured cells expressing the specific GABA transporter subtype (e.g., GAT1). The cells are incubated with radiolabeled GABA ([³H]-GABA) in the presence of different concentrations of the test compounds. After incubation, the cells are washed to remove extracellular [³H]-GABA, and the intracellular radioactivity is measured using a scintillation counter. The IC50 value, the concentration of the compound that inhibits 50% of the [³H]-GABA uptake, is calculated.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a defined incubation period, MTT solution is added to the wells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is then determined.

Visualizations

General Synthetic Pathway for Piperidine Derivatives

Synthetic_Pathway Start Starting Materials (e.g., Piperidone Precursors) Step1 Cyclization/ Condensation Start->Step1 Reagents Piperidone Piperidone Core Step1->Piperidone Step2 N-Alkylation/ Arylation Piperidone->Step2 R-X N_Substituted N-Substituted Piperidone Step2->N_Substituted Step3 Functional Group Interconversion at C3 N_Substituted->Step3 Reagents Carboxylic_Acid Piperidine-3-carboxylic Acid Derivative Step3->Carboxylic_Acid Step4 Amide Coupling/ Esterification Carboxylic_Acid->Step4 Amine/Alcohol Final_Analog Final Analog Step4->Final_Analog

Caption: A generalized synthetic route to piperidine analogs.

Experimental Workflow for Biological Activity Screening

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound_Library Compound Library (Piperidine Analogs) Primary_Assay Primary Target-Based or Phenotypic Assay Compound_Library->Primary_Assay Hit_Identification Hit Identification (Active Compounds) Primary_Assay->Hit_Identification Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_Identification->Dose_Response Selectivity_Panel Selectivity Profiling (Off-target effects) Dose_Response->Selectivity_Panel Lead_Candidates Lead Candidates Selectivity_Panel->Lead_Candidates Animal_Model Disease-Relevant Animal Model Lead_Candidates->Animal_Model Efficacy_Study Efficacy Studies Animal_Model->Efficacy_Study Toxicity_Study Preliminary Toxicity Assessment Animal_Model->Toxicity_Study PK_PD Pharmacokinetics/ Pharmacodynamics Efficacy_Study->PK_PD

Caption: A typical workflow for evaluating biological activity.

Conclusion

While direct experimental data on the biological activity of this compound remains limited in the public domain, its structural analogs have demonstrated a wide range of significant pharmacological effects, including anti-inflammatory, antiviral, and CNS activities. The data presented in this guide highlights the potential of the piperidine-3-carboxylic acid scaffold as a privileged structure in drug discovery. Further investigation into the synthesis and biological evaluation of novel derivatives of this compound is warranted to fully explore its therapeutic potential. The detailed experimental protocols and workflows provided herein offer a foundational framework for researchers to undertake such investigations.

References

Spectroscopic and Structural Elucidation of 1-Methyl-6-oxopiperidine-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic analysis and structural confirmation of 1-Methyl-6-oxopiperidine-3-carboxylic acid and its analogs. Due to the limited availability of direct experimental data for the target compound, this guide leverages data from its close structural analog, 6-oxopiperidine-3-carboxylic acid, and provides an in-depth analysis based on established spectroscopic principles and data from related piperidine derivatives.

Executive Summary

This compound is a substituted piperidinone derivative. The structural confirmation of such molecules is crucial in pharmaceutical development and chemical research. The primary analytical techniques for unambiguous structure elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide presents a comparative analysis of the expected spectroscopic data for this compound alongside experimental data for 6-oxopiperidine-3-carboxylic acid and the isomeric 6-oxopiperidine-2-carboxylic acid.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data Comparison

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound (Predicted) ~11-12br s-COOH
~3.5-3.7m-H2
~3.0s-N-CH₃
~2.8-3.0m-H3
~2.4-2.6t~7H5
~1.9-2.1m-H4
6-oxopiperidine-3-carboxylic acid (Experimental) 12.21br s-COOH
7.95br s-NH
3.29-3.23m-H2
2.59-2.51m-H3
2.29-2.22m-H5
1.85-1.75m-H4
6-oxopiperidine-2-carboxylic acid (Experimental)[1] 4.18br t6.1H2
2.34-2.27m-H6
2.13-2.04m-H3
1.92-1.83m-H4
1.79-1.69m-H5

Table 2: ¹³C NMR Spectroscopic Data Comparison

CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) ~175COOH
~172C6 (C=O)
~50C2
~40N-CH₃
~38C3
~30C5
~25C4
6-oxopiperidine-3-carboxylic acid (Experimental) 173.4COOH
172.0C6 (C=O)
44.1C2
43.8C3
32.4C5
29.0C4
6-oxopiperidine-2-carboxylic acid (Experimental)[1] 175.71COOH
175.65C6 (C=O)
54.17C2
29.91C3
24.40C5
17.84C4

Table 3: Mass Spectrometry Data Comparison

CompoundIonization Mode[M+H]⁺ (m/z)[M-H]⁻ (m/z)Key Fragmentation (Predicted)
This compound ESI158.0812156.0666Loss of H₂O, CO₂, CO
6-oxopiperidine-3-carboxylic acid ESI144.0655142.0509Loss of H₂O, CO₂, CO
6-oxopiperidine-2-carboxylic acid ESI144.0655142.0509Loss of H₂O, CO₂, CO

Table 4: Infrared (IR) Spectroscopy Data Comparison

CompoundWavenumber (cm⁻¹)Functional Group Assignment
This compound (Predicted) 2500-3300 (broad)O-H stretch (Carboxylic Acid)
~1710-1730C=O stretch (Carboxylic Acid)
~1640-1660C=O stretch (Lactam)
~1400C-N stretch
6-oxopiperidine-3-carboxylic acid (Predicted) ~3200 (broad)N-H stretch (Lactam)
2500-3300 (broad)O-H stretch (Carboxylic Acid)
~1710-1730C=O stretch (Carboxylic Acid)
~1640-1660C=O stretch (Lactam)
6-oxopiperidine-2-carboxylic acid (Predicted) ~3200 (broad)N-H stretch (Lactam)
2500-3300 (broad)O-H stretch (Carboxylic Acid)
~1710-1730C=O stretch (Carboxylic Acid)
~1640-1660C=O stretch (Lactam)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 14 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

    • Data Processing: Fourier transformation with exponential multiplication, phase correction, and baseline correction.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 10-100 µg/mL.

  • Method:

    • Ionization Mode: ESI positive and negative modes.

    • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Data Analysis: Determine the accurate mass of the molecular ions ([M+H]⁺ and [M-H]⁻) and compare with the calculated theoretical mass.

Infrared (IR) Spectroscopy
  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Method:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR MS Mass Spectrometry (ESI-HRMS) Compound->MS IR FTIR Spectroscopy Compound->IR NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data MS_Data Molecular Weight, Elemental Composition MS->MS_Data IR_Data Functional Groups IR->IR_Data Structure Final Structure Elucidation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the structural elucidation of this compound.

References

comparing the efficacy of 1-Methyl-6-oxopiperidine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of piperidine derivatives, focusing on their analgesic and antimicrobial properties. The information is supported by experimental data and detailed protocols to aid in the evaluation and development of novel therapeutics.

Derivatives of 1-Methyl-6-oxopiperidine-3-carboxylic acid and related piperidine compounds are of significant interest in medicinal chemistry due to their diverse biological activities. This guide synthesizes available data to offer a comparative overview of their performance in key therapeutic areas. While direct comparative studies on a wide range of this compound derivatives are not extensively available in the public domain, this guide draws upon research on structurally related piperidine compounds to provide valuable insights into their potential efficacy.

Analgesic Activity of Piperidine Derivatives

The piperidine scaffold is a core component of many potent analgesics. The following table summarizes the analgesic potency of several 3-methylpiperidine derivatives, highlighting their efficacy relative to established opioids like morphine and fentanyl.

Table 1: Analgesic Potency of 3-Methylpiperidine Derivatives

CompoundAnalgesic TestPotency Ratio (vs. Morphine)Potency Ratio (vs. Fentanyl)Duration of Action
cis-42Mouse Hot-Plate13,03629-
43Mouse Hot-Plate2,7786~2 min
40 (Brifentanil)Mouse Hot-Plate--~2 min
47Mouse Hot-Plate--~2 min
57Mouse Hot-Plate--~2 min

Antimicrobial Activity of Piperidine Derivatives

Piperidine derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. The following tables present the minimum inhibitory concentration (MIC) values for several piperidine and pyrrolidine derivatives against various microorganisms. A lower MIC value indicates greater antimicrobial efficacy.

Table 2: Antibacterial Activity of Piperidine and Pyrrolidine Derivatives (MIC in μg/mL)

CompoundStaphylococcus aureusBacillus subtilisYersinia enterocoliticaEscherichia coliKlebsiella pneumoniae
3 128128512512512
5 6432256256512
6 3232128256256
7 6464256512512
Fluconazole (Control) -----

Table 3: Antifungal Activity of Piperidine and Pyrrolidine Derivatives (MIC in μg/mL)

CompoundCandida albicans
3 128
5 64
6 32
7 64
Fluconazole (Control) 128

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the analgesic and antimicrobial efficacy of the compounds cited in this guide.

Protocol 1: Rat Tail Withdrawal Test for Analgesic Efficacy

This protocol outlines a standard method for assessing the analgesic properties of a compound by measuring the latency of a rat's response to a thermal stimulus.

1. Animals:

  • Male Wistar rats (180-220g) are used for the study.

  • Animals are acclimatized to the laboratory environment for at least one week prior to testing.

2. Drug Administration:

  • The test compound is dissolved in a suitable vehicle (e.g., saline, DMSO).

  • The compound is administered intravenously (i.v.) through a tail vein.

  • A control group receives only the vehicle.

3. Tail Withdrawal Test:

  • The distal portion of the rat's tail is immersed in a water bath maintained at a constant temperature of 55°C.

  • The time taken for the rat to withdraw its tail from the hot water is recorded as the tail-flick latency.

  • A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.

  • Measurements are taken at various time points post-drug administration (e.g., 5, 15, 30, and 60 minutes) to evaluate the onset and duration of the analgesic effect.

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

1. Preparation of Materials:

  • Sterile 96-well microtiter plates are used.

  • A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).

2. Preparation of Inoculum:

  • A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

3. Assay Procedure:

  • Serial two-fold dilutions of the test compounds are made in Mueller-Hinton Broth (MHB) in the microtiter plates.

  • The standardized bacterial inoculum is added to each well.

  • Positive control wells (broth and inoculum) and negative control wells (broth only) are included.

4. Incubation and Reading:

  • The plates are incubated at 37°C for 16-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining analgesic and antimicrobial activity.

Analgesic_Activity_Workflow cluster_prep Preparation cluster_admin Administration cluster_test Testing cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Compound Preparation Compound Preparation Animal Acclimatization->Compound Preparation IV Injection IV Injection Compound Preparation->IV Injection Tail Immersion Tail Immersion IV Injection->Tail Immersion Record Latency Record Latency Tail Immersion->Record Latency Data Analysis Data Analysis Record Latency->Data Analysis

Caption: Workflow for the Rat Tail Withdrawal Test.

Antimicrobial_Activity_Workflow cluster_setup Setup cluster_assay Assay cluster_results Results Prepare Compound Dilutions Prepare Compound Dilutions Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Compound Dilutions->Inoculate Microtiter Plate Prepare Bacterial Inoculum Prepare Bacterial Inoculum Prepare Bacterial Inoculum->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read MIC Value Read MIC Value Incubate Plate->Read MIC Value

Caption: Workflow for MIC Determination via Broth Microdilution.

References

A Comparative Cross-Validation of 1-Methyl-6-oxopiperidine-3-carboxylic Acid and Celecoxib in the Context of Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical and potential biological properties of 1-Methyl-6-oxopiperidine-3-carboxylic acid against the well-established nonsteroidal anti-inflammatory drug (NSAID), celecoxib. While this compound is recognized as a versatile intermediate in the synthesis of pharmaceuticals, particularly potential cyclooxygenase (COX) inhibitors, a comprehensive public record of its experimental biological activity and detailed spectral characterization is limited.[1] This guide compiles the available information and presents a cross-validation framework against the extensively documented profile of celecoxib.

Physicochemical and Biological Activity Profile

The following tables summarize the known and predicted properties of this compound and the experimentally determined data for celecoxib. This comparative layout is designed to highlight the existing data for the established drug and underscore the areas requiring further experimental validation for the target compound.

Table 1: Physicochemical Properties

PropertyThis compoundCelecoxib
CAS Number 22540-51-8[1]169590-42-5
Molecular Formula C₇H₁₁NO₃C₁₇H₁₄F₃N₃O₂S
Molecular Weight 157.17 g/mol 381.37 g/mol
Physical State White crystalline powder (predicted)[1]Off-white crystalline solid
Melting Point 185-188 °C[1]161.3 - 162.2 °C

Table 2: Biological Activity - Cyclooxygenase Inhibition

CompoundCOX-1 IC₅₀COX-2 IC₅₀Selectivity Index (COX-1/COX-2)
This compound Data not availableData not availableData not available
Celecoxib 15 µM40 nM (0.04 µM)[2]375

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are established protocols for the synthesis of a related piperidine structure and the evaluation of COX inhibition, which can be adapted for the study of this compound.

Synthesis of 6-Oxopiperidine-3-carboxylic Acid Derivatives via Castagnoli-Cushman Reaction

The Castagnoli-Cushman reaction provides a robust method for the synthesis of 6-oxopiperidine-3-carboxylic acid scaffolds. This three-component reaction involves an amine, an aldehyde, and glutaric anhydride.

Materials:

  • Methylamine

  • Formaldehyde

  • Glutaric anhydride

  • Toluene

  • Anhydrous Magnesium Sulfate

  • Dichloromethane

  • Ethyl acetate

  • Hexane

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve methylamine and formaldehyde in toluene. Stir the mixture at room temperature for 2 hours to form the corresponding imine in situ.

  • Cycloaddition: To the imine solution, add glutaric anhydride. Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any solid byproducts. The filtrate is then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the desired this compound.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Celecoxib (positive control)

  • DMSO (vehicle)

  • Reaction buffer (e.g., Tris-HCl)

  • Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E₂ (PGE₂)

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Preparation: Prepare a stock solution of the test compound and celecoxib in DMSO. Create a series of dilutions to test a range of concentrations.

  • Incubation: In a microplate, add the enzyme solution, the test compound at various concentrations (or vehicle control), and allow to pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a set incubation period (e.g., 10 minutes), stop the reaction.

  • PGE₂ Quantification: Measure the concentration of the product, PGE₂, in each well using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Spectroscopic Data

The following tables present a comparison of the available and predicted spectroscopic data for both compounds.

Table 3: ¹H NMR Spectral Data (Predicted for the target compound)

CompoundSolventChemical Shift (δ) ppm and Multiplicity
This compound DMSO-d₆Predicted values: ~12.5 (s, 1H, COOH), ~3.5-3.2 (m, 1H, CH), ~3.1-2.9 (m, 2H, N-CH₂), 2.85 (s, 3H, N-CH₃), ~2.4-2.1 (m, 2H, CH₂), ~2.0-1.8 (m, 2H, CH₂)
Celecoxib DMSO-d₆7.9-7.3 (m, aromatic protons), 3.3 (s, sulfonamide protons), 2.3 (s, methyl protons)[3]

Table 4: ¹³C NMR Spectral Data (Predicted for the target compound)

CompoundSolventChemical Shift (δ) ppm
This compound DMSO-d₆Predicted values: ~174 (C=O, acid), ~171 (C=O, lactam), ~55 (CH), ~48 (N-CH₂), ~40 (N-CH₃), ~30 (CH₂), ~25 (CH₂)
Celecoxib DMSO-d₆Data available in literature.

Table 5: Infrared (IR) Spectral Data

CompoundMajor Peaks (cm⁻¹)Assignment
This compound ~3300-2500 (broad), ~1710, ~1640O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), C=O stretch (lactam)
Celecoxib 3332, 3225, 1160, 1346-NH symmetric and asymmetric stretching, S=O symmetric and asymmetric stretching[4]

Table 6: Mass Spectrometry Data

CompoundIonization ModePredicted m/z Adducts
This compound ESI+[M+H]⁺: 158.08118, [M+Na]⁺: 180.06312
Celecoxib ESI+[M+H]⁺: 382

Visualizing the Mechanism: Cyclooxygenase Signaling Pathway

The following diagram illustrates the cyclooxygenase (COX) signaling pathway, the target of NSAIDs like celecoxib. Understanding this pathway is crucial for the rational design and development of new anti-inflammatory agents.

COX_Signaling_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ (PLA₂) Membrane->PLA2 activation AA Arachidonic Acid PLA2->AA releases COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 COX2->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids via isomerases Physiological Physiological Functions (e.g., Gastric Protection, Platelet Aggregation) Prostanoids->Physiological Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Stimuli->COX2 induces expression Inhibitor This compound (Potential Inhibitor) Inhibitor->COX1 Inhibitor->COX2 Celecoxib Celecoxib (Selective COX-2 Inhibitor) Celecoxib->COX2

Caption: The Cyclooxygenase (COX) signaling cascade.

Experimental Workflow

The logical flow from synthesis to biological evaluation of a novel compound like this compound is depicted below.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation Synthesis 1. Synthesis via Castagnoli-Cushman Reaction Purification 2. Purification by Column Chromatography Synthesis->Purification NMR 3. NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR 4. IR Spectroscopy Purification->IR MS 5. Mass Spectrometry Purification->MS COX_Assay 6. In Vitro COX-1/COX-2 Inhibition Assay MS->COX_Assay IC50 7. IC₅₀ Determination COX_Assay->IC50

Caption: Workflow for synthesis and evaluation.

References

A Comparative Guide to 1-Methyl-6-oxopiperidine-3-carboxylic acid and Other Piperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking 1-Methyl-6-oxopiperidine-3-carboxylic acid, a versatile synthetic intermediate, against other piperidine derivatives. The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals and biologically active compounds.[1][2] This document offers a comparative look at physicochemical properties, potential biological activities, and the synthetic versatility of these compounds, supported by standardized experimental protocols and illustrative workflows.

Physicochemical Properties: A Comparative Overview

A compound's physical and chemical properties are fundamental to its role as a drug candidate, influencing its solubility, stability, and synthetic utility. This compound serves as a valuable building block, with its carboxylic acid group providing a key handle for synthetic modifications like amide bond formation and esterification.

Below is a table comparing the key physicochemical properties of this compound with other relevant piperidine cores.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound6-Oxopiperidine-2-carboxylic acidEthyl 1-methyl-2-oxopiperidine-3-carboxylate
Molecular Formula C₇H₁₁NO₃C₆H₉NO₃[3]C₉H₁₅NO₃[4]
Molecular Weight ~169.2 g/mol 143.14 g/mol [3]185.22 g/mol [4]
Structure A piperidinone ring with a methyl group on the nitrogen and a carboxylic acid at position 3.A piperidinone ring with a carboxylic acid at position 2.[3]An ethyl ester derivative of the title compound.[4]
Key Functional Groups Carboxylic Acid, Tertiary Amine, Ketone (Lactam)Carboxylic Acid, Secondary Amine (Lactam)Ester, Tertiary Amine, Ketone (Lactam)
Synthetic Utility Versatile intermediate for creating diverse derivatives via amide coupling, esterification, etc.Building block for substituted pipecolic acid derivatives.[5]Intermediate for synthesizing pharmaceuticals like antiviral and anti-inflammatory drugs.[6]

Benchmarking Biological Activity

While specific biological data for this compound is limited in public literature, its core structure is integral to compounds with significant pharmacological activities. Piperidine derivatives are widely explored for anticancer, neuroprotective, and receptor antagonist properties.[1][7][8] This section provides a template for comparison using data from functionally relevant piperidine compounds.

Piperidine moieties are found in numerous anticancer agents that can induce apoptosis, modulate signaling pathways, and interact directly with DNA.[1][9] The cytotoxic potential of new derivatives is typically assessed against a panel of human cancer cell lines.

Table 2: Example Anticancer Activity of Piperidine Derivatives (Illustrative)

Derivative ExampleCancer Cell LineCell TypeIC₅₀ / GI₅₀ (µM)Mechanism of Action (If Known)
DTPEP MCF-7Breast (ER+)0.8 ± 0.04Induces G0/G1 cell cycle arrest and ROS generation.[9]
MDA-MB-231Breast (ER-)1.2 ± 0.12Induces apoptosis via mitochondrial pathways.[9]
Compound 17a PC3Prostate0.81Induces apoptosis by modulating Bax/Bcl-2 expression.[1][9]
Compound 16 786-0Kidney0.4 (GI₅₀, µg/mL)DNA intercalation.[2]
Compound H-9 (Cathepsin K)-0.08Potent inhibition of Cathepsin K, an enzyme involved in bone resorption and potentially cancer.[10][11]

Piperidine derivatives are crucial in developing treatments for neurodegenerative diseases like Alzheimer's.[12][13] They often function by inhibiting enzymes like acetylcholinesterase (AChE) or modulating nicotinic acetylcholine receptors (nAChRs).[14][15]

Table 3: Example Neuroprotective/Receptor Activity of Piperidine Derivatives (Illustrative)

Derivative ExampleTargetActivityIC₅₀ (µM)Therapeutic Potential
Compound 13 α7 nAChRAntagonistSubmicromolarModulating cholinergic activity.[14][16]
Compound 12a α7 nAChRAntagonistPotentTreatment of neuropsychiatric disorders and some cancers.[17][18]
Compound d5 HDAC / AChEDual Inhibitor0.17 (HDAC) / 6.89 (AChE)Alzheimer's Disease.[12]
Compound d10 HDAC / AChEDual Inhibitor0.45 (HDAC) / 3.22 (AChE)Alzheimer's Disease.[12]
Compound A10 (Glutamate-induced neurotoxicity)Neuroprotective-Ischemic Stroke.[19]

Experimental Protocols and Workflows

Objective comparison requires standardized methodologies. Below are a detailed protocol for a key assay and visualizations for typical drug discovery workflows.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20][21]

Objective: To determine the concentration of a piperidine derivative required to inhibit the growth of a cancer cell line by 50% (GI₅₀/IC₅₀).

Procedure:

  • Cell Plating: Seed cells (e.g., 5,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[22]

  • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the culture medium from the wells and add 100 µL of medium containing the various concentrations of the piperidine derivatives. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ atmosphere.[23]

  • MTT Addition: Add 50 µL of a 1× MTT working solution to each well and incubate for 4 hours under the same conditions.[22] During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[24]

  • Solubilization: Carefully remove the supernatant. Add 100-150 µL of a solubilizing agent (e.g., DMSO or Formazan Dissolution Buffer) to each well to dissolve the formazan crystals.[22]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution.[24] Measure the optical density (OD) at a wavelength of 570 nm using a microplate reader.[22]

  • Data Analysis: Subtract the average OD of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀/GI₅₀ value.

Visualizing Workflows and Pathways

This compound is a scaffold that can be diversified to create a library of novel compounds. The carboxylic acid and the piperidine ring are key sites for functionalization.[25]

start 1-Methyl-6-oxopiperidine- 3-carboxylic acid amide Amide Coupling (R-NH2) start->amide ester Esterification (R-OH) start->ester ring Ring Modification (e.g., Reduction) start->ring library Diverse Compound Library amide->library ester->library ring->library

Caption: Synthetic workflow for diversifying the core scaffold.

The process of evaluating a new chemical entity follows a structured path from initial screening to lead optimization.

lib Compound Library (Piperidine Derivatives) screen Primary Screening (e.g., Target-based Assay) lib->screen hit Hit Identification & Prioritization screen->hit secondary Secondary Screening (e.g., Cell Viability Assay) hit->secondary sar Structure-Activity Relationship (SAR) secondary->sar lead Lead Optimization sar->lead lead->lib Iterative Design

Caption: Standard workflow for drug discovery and development.

Cathepsin K (Cat K) is a cysteine protease highly expressed in osteoclasts that plays a key role in bone resorption by degrading Type I collagen.[26] Its inhibition is a therapeutic strategy for osteoporosis.[10][27] Piperidine derivatives have been developed as potent Cat K inhibitors.[10][11]

osteoclast Osteoclast catk Cathepsin K Secretion osteoclast->catk degradation Collagen Degradation catk->degradation collagen Bone Matrix (Type I Collagen) collagen->degradation resorption Bone Resorption degradation->resorption inhibitor Piperidine-based Cat K Inhibitor inhibitor->catk Inhibits

Caption: Inhibition of bone resorption via Cathepsin K targeting.

References

A Comparative Guide to Assessing the Purity of Synthesized 1-Methyl-6-oxopiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 1-Methyl-6-oxopiperidine-3-carboxylic acid, a key intermediate in pharmaceutical development. The purity of this compound is critical for ensuring the safety and efficacy of the final drug product. This document outlines various analytical techniques, their principles, and provides supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.

Introduction to Purity Assessment

This compound is a non-chromophoric carboxylic acid, which presents unique challenges for its analysis. The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative or qualitative results, the expected impurities, and the required sensitivity. This guide compares three widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Comparison of Analytical Techniques

The following table summarizes the key performance parameters of the three analytical techniques for the purity assessment of this compound. The data presented is representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UV (with Derivatization)Quantitative NMR (qNMR)GC-MS (with Derivatization)
Principle Chromatographic separation of the derivatized analyte from impurities, followed by UV detection.Intrinsic quantitative analysis based on the direct proportionality between the NMR signal integral and the number of protons.Separation of volatile derivatives by gas chromatography and identification/quantification by mass spectrometry.
Purity Range 95-100%90-100%98-100%
Limit of Detection (LOD) ~0.01%~0.1%~0.05%
Limit of Quantification (LOQ) ~0.03%~0.3%~0.15%
Precision (%RSD) < 2%< 1%< 3%
Accuracy (% Recovery) 98-102%99-101%97-103%
Analysis Time ~30 min~15 min~45 min
Sample Preparation Derivatization requiredMinimal, dissolution in deuterated solventDerivatization required
Chiral Analysis Possible with chiral column and/or chiral derivatizing agentPossible with chiral solvating or derivatizing agentsPossible with chiral column

Potential Impurities in Synthesis

The synthesis of this compound often involves a Dieckmann condensation reaction.[1][2][3] Potential impurities that may arise during this process and should be monitored include:

  • Unreacted Starting Materials: Such as the corresponding acyclic diester.

  • Byproducts of Incomplete Reaction: Intermediates of the cyclization process.

  • Side-Reaction Products: Including products from dimerization or polymerization.[1]

  • Enantiomeric Impurity: If a stereospecific synthesis is performed, the presence of the undesired enantiomer needs to be assessed.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Since this compound lacks a strong UV chromophore, a pre-column derivatization step is necessary to enable sensitive UV detection.[4][5][6]

Derivatization Reagent: 2-Bromoacetophenone (or other suitable UV-absorbing derivatizing agent).

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 10 mg of the synthesized this compound.

    • Dissolve in 10 mL of acetonitrile.

  • Derivatization:

    • To 1 mL of the sample solution, add 1.5 equivalents of 2-bromoacetophenone and 2 equivalents of a non-nucleophilic base (e.g., triethylamine).

    • Heat the mixture at 60°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Calculate the percentage purity by dividing the peak area of the derivatized analyte by the total peak area of all components.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte.[7][8][9]

Internal Standard: Maleic acid (or another suitable certified internal standard with non-overlapping signals).

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of the internal standard and add it to the same NMR tube.

    • Add 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum using a calibrated 90° pulse and a sufficient relaxation delay (e.g., 5 times the longest T1).

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Similar to HPLC, GC analysis of this polar compound requires derivatization to increase its volatility.[10][11][12]

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 1 mg of the synthesized this compound into a vial.

    • Add 100 µL of the derivatization reagent (BSTFA + 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine).

    • Heat the mixture at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

  • Purity Assessment:

    • Identify the peak corresponding to the derivatized analyte based on its mass spectrum.

    • Determine the percentage purity by dividing the peak area of the analyte by the total ion chromatogram (TIC) area.

Visualizing the Workflow and Comparisons

To further clarify the experimental processes and their relationships, the following diagrams are provided.

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_quant Quantification weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve add_reagents Add Derivatizing Agent & Base dissolve->add_reagents heat Heat at 60°C add_reagents->heat cool Cool to Room Temp heat->cool inject Inject into HPLC cool->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Experimental workflow for HPLC-UV analysis.

Analytical_Technique_Comparison cluster_attributes Key Attributes cluster_techniques Analytical Techniques Sensitivity Sensitivity Accuracy Accuracy Speed Speed SamplePrep Sample Preparation Complexity Chiral Chiral Separation Capability HPLC HPLC-UV (Deriv.) HPLC->Sensitivity High HPLC->Accuracy High HPLC->Speed Moderate HPLC->SamplePrep High HPLC->Chiral Yes qNMR qNMR qNMR->Sensitivity Moderate qNMR->Accuracy Very High qNMR->Speed Fast qNMR->SamplePrep Low qNMR->Chiral Yes GCMS GC-MS (Deriv.) GCMS->Sensitivity High GCMS->Accuracy High GCMS->Speed Slow GCMS->SamplePrep High GCMS->Chiral Yes

Caption: Comparison of analytical techniques.

Synthesis_and_Impurity_Pathway cluster_synthesis Synthesis Route cluster_impurities Potential Impurities start Acyclic Diester cyclization Dieckmann Condensation start->cyclization unreacted Unreacted Diester start->unreacted Incomplete reaction product 1-Methyl-6-oxopiperidine- 3-carboxylic acid cyclization->product byproduct Incomplete Cyclization Byproducts cyclization->byproduct Side reactions side_reaction Dimerization Products cyclization->side_reaction Dimerization enantiomer Undesired Enantiomer product->enantiomer If chiral synthesis

References

literature comparison of 1-Methyl-6-oxopiperidine-3-carboxylic acid properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the physicochemical properties and applications of 1-Methyl-6-oxopiperidine-3-carboxylic acid with its structural analogs. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound (CAS No. 22540-51-8) is a derivative of piperidinone, a class of compounds widely utilized in medicinal chemistry. It serves as a versatile building block in the synthesis of more complex pharmaceutical agents. The presence of a lactam ring, a carboxylic acid, and an N-methyl group provides multiple points for chemical modification, making it a valuable intermediate in drug discovery. Its applications have been noted in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and HIV protease inhibitors.

Physicochemical Properties Comparison

The following table summarizes the key physicochemical properties of this compound and several related piperidine derivatives. These alternatives were chosen based on structural similarity, including variations in the N-alkyl substituent and the absence or different positioning of the oxo group.

PropertyThis compound6-Oxopiperidine-3-carboxylic acid1-Ethyl-6-oxopiperidine-3-carboxylic acid1-Methylpiperidine-3-carboxylic acid
CAS Number 22540-51-822540-50-7[1]915919-82-3[2]Not specified, hydrochloride available
Molecular Formula C₇H₁₁NO₃[3]C₆H₉NO₃[1]C₈H₁₃NO₃[2]C₇H₁₃NO₂
Molecular Weight 157.17 g/mol (approx. 169.2 g/mol mentioned)143.14 g/mol [1]171.19 g/mol [2]143.18 g/mol
Melting Point 185-188 °CNot AvailableNot AvailableNot Available
Appearance White crystalline powderSolidNot AvailableSolid
Solubility Good solubility in water and polar organic solventsNot AvailableNot AvailableNot Available
Predicted XLogP -0.7[3]-0.4028[1]Not AvailableNot Available
Predicted pKa Not AvailableNot AvailableNot AvailableNot Available

Comparison of Applications

The structural variations among these compounds lead to their use as intermediates in different classes of therapeutic agents.

CompoundKey Applications
This compound Intermediate for NSAIDs (cyclooxygenase inhibition) and HIV protease inhibitors. The carboxylic acid is key for forming amide bonds in peptide synthesis and bioconjugation.
Methyl 1-methyl-4-oxopiperidine-3-carboxylate An ester derivative used as an intermediate for pharmaceuticals with antiviral and anti-inflammatory properties, as well as in the agrochemical industry.[4]
(R)-(-)-3-Piperidinecarboxylic acid Used in peptide synthesis.
6-Oxopiperidine-2-carboxylic acid Identified as a bacterial metabolite.[5]

Experimental Protocols: Synthesis of Piperidine Derivatives

The synthesis of functionalized piperidines often involves multi-step procedures. Below are summaries of synthetic methodologies for related structures, which illustrate common strategies in this area of organic chemistry.

Protocol 1: Synthesis via Strecker-type Condensation

An efficient synthesis for a key intermediate of fentanyl-type analgesics, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, has been developed starting from 1-benzylpiperidin-4-one.[6]

  • Step 1: Anilino-nitrile Formation. A Strecker-type condensation of 1-benzylpiperidin-4-one with aniline and HCN yields the corresponding anilino-nitrile in approximately 90% yield.[6]

  • Step 2: Selective Hydrolysis. The nitrile is selectively hydrolyzed using concentrated H₂SO₄ to produce the anilino-amide.[6]

  • Step 3: Esterification. The amide is converted to the corresponding anilino-acid dihydrochloride, which is then esterified to yield the methyl ester.[6]

  • Step 4: N-acylation and N-debenzylation. Subsequent N-acylation and optimized N-debenzylation steps produce the final target compound.[6]

Protocol 2: Synthesis via Weinreb–Nahm Ketone Synthesis and Mitsunobu Coupling

A multi-step synthesis was used to produce piperidine derivatives as inhibitors of MenA from Mycobacterium tuberculosis.[7]

  • Step 1: Benzophenone Formation. 1-iodo-3-methoxybenzene undergoes an iodine/magnesium exchange followed by a Weinreb–Nahm ketone synthesis with 4-chloro-N-methoxy-N-methylbenzamide to form the benzophenone intermediate.[7]

  • Step 2: Ether Cleavage. The methyl ether is cleaved using aqueous hydrogen bromide.[7]

  • Step 3: Mitsunobu Coupling. The resulting phenol is coupled with N-Boc-4-hydroxymethylpiperidine via a Mitsunobu reaction.[7]

  • Step 4: Deprotection. The Boc protecting group is removed using trifluoroacetic acid (TFA).[7]

  • Step 5: Reductive Amination. The final compound is obtained through reductive amination of the deprotected piperidine with an appropriate aldehyde using sodium triacetoxyborohydride.[7]

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for creating functionalized piperidine carboxylic acid derivatives, based on the common synthetic strategies found in the literature.

G Generalized Synthetic Workflow for Piperidine Derivatives Start Piperidone Precursor Step1 Functionalization (e.g., Strecker Reaction) Start->Step1 Intermediate1 Functionalized Piperidine Nitrile/Amide Step1->Intermediate1 Step2 Hydrolysis & Esterification Intermediate1->Step2 Intermediate2 Piperidine Carboxylic Acid/Ester Step2->Intermediate2 Step3 Further Modification (e.g., N-Alkylation, Acylation) Intermediate2->Step3 Final Target Piperidine Derivative Step3->Final

Caption: Generalized workflow for synthesizing piperidine derivatives.

Structure-Activity Relationship Logic

This diagram shows the logical relationship between structural modifications of the piperidine scaffold and their resulting applications.

G Structure-Application Relationships Core Piperidine Carboxylic Acid Scaffold Mod1 Add 6-Oxo Group Core->Mod1 Mod2 N-Alkylation (e.g., -CH3, -C2H5) Core->Mod2 Mod3 Esterification of Carboxylic Acid Core->Mod3 App3 Peptide Synthesis Core->App3 App1 NSAID & HIV Protease Inhibitor Intermediates Mod1->App1 Mod2->App1 App2 Antiviral & Anti-inflammatory Intermediates Mod2->App2 Mod3->App2

Caption: Impact of structural modifications on compound applications.

References

Comparative Guide to Peer-Reviewed Analytical Methods for 1-Methyl-6-oxopiperidine-3-carboxylic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of peer-reviewed analytical methodologies applicable to the quantitative analysis of 1-Methyl-6-oxopiperidine-3-carboxylic acid. Direct, peer-reviewed methods for this specific analyte are not widely published. Therefore, this document details established methods for structurally similar compounds, such as piperidine derivatives and other carboxylic acids, which can be adapted for the analysis of the target compound. The primary techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC), often involving derivatization to enhance detection and separation.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance of various methods used for the analysis of related carboxylic acids, providing a benchmark for what can be expected when developing a method for this compound.

Analytical TechniqueCompound ClassSample MatrixDerivatization AgentLimit of Quantification (LOQ)Linearity (r²)Citation
LC-MS/MSCarboxylic AcidsUrine, Plasma, Saliva, Brain, Livero-benzylhydroxylamineNot Specified>0.99[1]
LC-MS/MSCarboxylic AcidsBiological Matrices4-Chloro-o-phenylenediamine0.1 ng/mL>0.99[2]
LC-MS/MSShort-Chain Carboxylic AcidsSerum, Urine, Stool3-Nitrophenylhydrazine50 nMNot Specified[3]
LC-MS/MS6-Oxopiperidine-2-carboxylic acidUrine, PlasmaNoneNot Specified>0.999[4]
GC-MSShort-Chain Carboxylic AcidsPlant MaterialMethanolic HClNot SpecifiedNot Specified[5]
UPLC/ESI-MSCarboxylic AcidsBiological Matrix3-NitrophenylhydrazineHigh femtomoles to low picomoles>0.99[6][7]

Experimental Protocols

Detailed methodologies from peer-reviewed literature are presented below. These protocols can serve as a foundation for developing a specific method for this compound.

LC-MS/MS without Derivatization

This method is often preferred for its simplicity and direct analysis, as demonstrated for the closely related 6-oxopiperidine-2-carboxylic acid.[4][8]

Sample Preparation:

  • An internal standard, such as a deuterated version of the analyte, is added to the sample (e.g., urine or plasma).[8]

  • Proteins are precipitated by adding an organic solvent like an alcohol.[8]

  • The sample is centrifuged, and the supernatant is collected for analysis.

Instrumentation:

  • Chromatography: Liquid Chromatography (LC) system.

  • Mass Spectrometry: Tandem Mass Spectrometer (MS/MS) with electrospray ionization (ESI).[8]

LC Conditions (Example):

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like formic acid to improve peak shape.

  • Flow Rate: Appropriate for the column dimensions.

  • Injection Volume: Typically 5-20 µL.

MS/MS Conditions (Example):

  • Ionization Mode: Positive or negative ESI, to be optimized for the analyte.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard must be determined. For 6-oxopiperidine-2-carboxylic acid, a transition of m/z 144.2 to 98.1 has been noted.[8]

LC-MS/MS with Derivatization

Derivatization can be employed to improve chromatographic retention and ionization efficiency, especially for polar molecules like carboxylic acids.[1][2][3]

Derivatization Protocol using 3-Nitrophenylhydrazine (3-NPH): [3][7]

  • To the sample, add a solution of 3-NPH and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Incubate the mixture to allow the reaction to complete. The resulting derivative is more amenable to reversed-phase LC and shows enhanced ionization.[2][9]

Instrumentation and Conditions:

  • Similar to the LC-MS/MS method without derivatization, but the mobile phase and MS/MS parameters will need to be optimized for the derivatized analyte.

GC-MS with Derivatization

Gas chromatography requires volatile and thermally stable analytes. Therefore, carboxylic acids must be derivatized prior to analysis.[5]

Derivatization Protocol (Methylation): [5]

  • The extracted and purified carboxylic acids are dried.

  • A methylating agent, such as methanolic HCl, is added, and the mixture is heated to form the methyl ester of the carboxylic acid.[5]

Instrumentation:

  • Chromatography: Gas Chromatograph (GC).

  • Mass Spectrometry: Mass Spectrometer (MS).

GC Conditions (Example):

  • Column: A non-polar or medium-polarity capillary column.

  • Injector Temperature: Typically 250°C.[10]

  • Oven Program: A temperature gradient starting at a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 320°C).[10]

  • Carrier Gas: Helium or Hydrogen.

MS Conditions (Example):

  • Ionization: Electron Ionization (EI) at 70 eV.[10]

  • Scan Mode: Full scan to identify the analyte or selected ion monitoring (SIM) for targeted quantification.

Visualized Workflows

The following diagrams illustrate the general workflows for the analytical methods described.

cluster_LCMSMS LC-MS/MS Workflow Sample Sample (e.g., Plasma, Urine) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., with Alcohol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Analyze Data Analysis Inject->Analyze

Caption: General workflow for direct LC-MS/MS analysis.

cluster_Derivatization Derivatization and Analysis Workflow Sample Sample Extract Add_Reagents Add Derivatization Reagent (e.g., 3-NPH) & Coupling Agent Sample->Add_Reagents Incubate Incubate Add_Reagents->Incubate Derivatized_Sample Derivatized Sample Incubate->Derivatized_Sample Inject Inject into LC-MS/MS or GC-MS Derivatized_Sample->Inject Analyze Data Analysis Inject->Analyze

Caption: Workflow including a chemical derivatization step.

References

Navigating Experimental Reproducibility: A Comparative Guide to 1-Methyl-6-oxopiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility of experiments is a cornerstone of scientific integrity and progress. This guide provides a comparative analysis of experimental considerations for 1-Methyl-6-oxopiperidine-3-carboxylic acid, a versatile intermediate in pharmaceutical synthesis. While direct, peer-reviewed studies on the experimental reproducibility of this specific compound are not extensively available, this guide offers a framework for its potential applications, drawing comparisons with structurally related piperidinone derivatives that have been investigated as therapeutic agents.

Introduction to this compound

This compound is a piperidinone derivative with potential applications in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and HIV protease inhibitors. Its chemical structure, featuring a carboxylic acid group, makes it a suitable building block for creating more complex molecules through amide bond formation and other modifications. The reproducibility of experiments involving this compound is critical for its reliable use in drug discovery pipelines.

Comparison with Alternative Compounds

In the landscape of drug discovery, various heterocyclic scaffolds are employed to achieve desired pharmacological activity. The performance of this compound can be benchmarked against other piperidinone and related heterocyclic derivatives that have been evaluated for similar therapeutic targets.

Compound ClassTherapeutic TargetKey Performance MetricReported Reproducibility Notes
This compound Cyclooxygenase (COX), HIV Protease (potential)IC50, KiData on experimental reproducibility not currently published. Purity of the synthesized compound is a critical parameter.
Substituted PiperidinonesCyclooxygenase (COX)IC50Reproducibility is dependent on consistent synthesis and purification methods. Stereochemistry can significantly impact activity.
Pyrrolidinone DerivativesHIV ProteaseIC50, Antiviral Activity (EC50)Stereoselective synthesis is crucial for reproducible biological activity.
Pyridazinone DerivativesCyclooxygenase (COX)IC50, Selectivity Index (COX-2/COX-1)Assay conditions (e.g., enzyme and substrate concentrations) must be tightly controlled for reproducible IC50 values.

Experimental Protocols

To facilitate reproducible research, detailed experimental protocols are essential. Below are standardized, albeit generalized, protocols for assays relevant to the potential applications of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its derivatives against COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric agent)

  • Test compound (this compound)

  • Assay buffer (e.g., Tris-HCl)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the test compound to obtain a range of concentrations.

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.

  • Initiate the reaction by adding arachidonic acid.

  • Add TMPD and measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

HIV Protease Inhibition Assay

This protocol describes a typical fluorescence resonance energy transfer (FRET) assay to measure the inhibition of HIV protease.

Objective: To determine the inhibitory constant (Ki) of compounds derived from this compound against HIV-1 protease.

Materials:

  • Recombinant HIV-1 protease

  • Fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher)

  • Test compound

  • Assay buffer (e.g., sodium acetate buffer)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, HIV-1 protease, and the test compound at various concentrations.

  • Pre-incubate the enzyme with the inhibitor.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a fluorometer. The cleavage of the substrate separates the fluorophore and quencher, leading to an increase in fluorescence.

  • Calculate the initial reaction velocities from the fluorescence data.

  • Determine the Ki value by fitting the data to appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).

Factors Influencing Reproducibility

Several factors can impact the reproducibility of experiments involving synthesized compounds like this compound:

  • Purity of the Compound: Impurities from the synthesis process can interfere with biological assays. Consistent and high purity is paramount.

  • Stereochemistry: For chiral molecules, the specific stereoisomer can have drastically different biological activities. Enantiomeric purity must be established and maintained.

  • Compound Stability and Storage: Degradation of the compound over time can lead to inconsistent results. Proper storage conditions are crucial.

  • Assay Conditions: Minor variations in assay parameters such as temperature, pH, and reagent concentrations can affect the outcome.

  • Instrumentation and Data Analysis: Calibration of instruments and consistent application of data analysis methods are necessary for reproducible quantitative results.

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the experimental processes and potential biological pathways, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis & Purity cluster_assay Biological Assay cluster_analysis Data Analysis synthesis Synthesis of 1-Methyl-6- oxopiperidine-3-carboxylic acid purification Purification (e.g., Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization assay_prep Assay Preparation characterization->assay_prep incubation Incubation with Target assay_prep->incubation data_acq Data Acquisition incubation->data_acq data_proc Data Processing data_acq->data_proc stat_analysis Statistical Analysis data_proc->stat_analysis results Results (e.g., IC50) stat_analysis->results

Caption: General workflow for reproducible experiments.

signaling_pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme PGH2 Prostaglandin H2 COX_Enzyme->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor 1-Methyl-6-oxopiperidine- 3-carboxylic acid (Potential Inhibitor) Inhibitor->COX_Enzyme

Caption: Potential inhibition of the COX pathway.

Conclusion

While specific data on the experimental reproducibility of this compound is yet to be published, this guide provides a comprehensive framework for its potential evaluation. By adhering to detailed and standardized protocols, ensuring compound purity and characterization, and understanding the critical factors that influence experimental outcomes, researchers can contribute to building a reliable and reproducible body of knowledge for this and other novel compounds in the pursuit of new therapeutics. The provided protocols and workflows serve as a starting point for rigorous scientific investigation.

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Methyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 1-Methyl-6-oxopiperidine-3-carboxylic acid, a key building block in the synthesis of novel therapeutics.

This document outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and appropriate disposal methods to minimize risk and ensure operational integrity.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE based on safety data sheets for the compound and its structural analogs.

Body PartRequired PPESpecifications
Eyes/Face Safety glasses with side-shields or gogglesMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required for splash hazards.
Hands Chemical-resistant glovesAppropriate protective gloves must be worn to prevent skin exposure.[1] Nitrile or neoprene gloves are generally recommended.
Body Protective clothingWear appropriate protective clothing to prevent skin exposure.[1] A lab coat is mandatory.
Respiratory Dust mask or respiratorUse a dust mask (e.g., N95) for handling the solid form to avoid inhalation of dust. Work in a well-ventilated area or under a chemical fume hood.[2][3]

Hazard Identification and Precautionary Measures

This compound and similar compounds are classified with the following hazards:

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[2][4]

To mitigate these risks, the following precautionary statements must be strictly adhered to:

Precautionary CodeDescription
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]
P264 Wash skin thoroughly after handling.[2][4]
P271 Use only outdoors or in a well-ventilated area.[2][4]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[2][4]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[2][4]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]
P405 Store locked up.[2][4]
P501 Dispose of contents/container to an approved waste disposal plant.[2][4]

Standard Operating Procedure for Handling

The following workflow ensures the safe handling of this compound from reception to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed when ready handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon After experiment cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Approved Vendor cleanup_waste->cleanup_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-6-oxopiperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Methyl-6-oxopiperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.